molecular formula C13H7Cl2F3N2O4S B009513 Flusulfamide CAS No. 106917-52-6

Flusulfamide

カタログ番号: B009513
CAS番号: 106917-52-6
分子量: 415.2 g/mol
InChIキー: GNVDAZSPJWCIQZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Flusulfamide ( 106917-52-6) is a synthetic sulfonanilide fungicide provided as a high-purity reference standard for agricultural and plant pathology research. Its primary research value lies in the study of soil-borne diseases, specifically as a soil treatment for controlling clubroot in Brassica crops (e.g., cabbage, broccoli) caused by Plasmodiophora brassicae , and for managing powdery scab in potatoes . The compound's specific and valuable mechanism of action involves the direct inhibition of the germination of resting spores. Recent research indicates that this compound acts fungistatically by adsorbing onto the spore cell walls of P. brassicae and suppressing primary zoosporogenesis. Evidence suggests it may inhibit germination by causing the aberrant folding of proteins critical to this process, linked to the unusual accumulation of immunophilin PbCYP3 protein within treated spores . This makes it a compelling compound for investigating novel pathogen control strategies. This compound is characterized by its low aqueous solubility and a moderate octanol-water partition coefficient (Log P ~2.8) . It is stable in water at pH 4 to 9 but undergoes moderately fast aqueous photolysis . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-chloro-N-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2F3N2O4S/c14-10-3-2-8(6-9(10)13(16,17)18)25(23,24)19-12-4-1-7(20(21)22)5-11(12)15/h1-6,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVDAZSPJWCIQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9057929
Record name Flusulfamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9057929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106917-52-6
Record name Flusulfamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106917-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flusulfamide [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106917526
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flusulfamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9057929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUSULFAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LKO7028G4U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Flusulfamide's Mechanism of Action Against Plasmodiophora brassicae: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular and cellular mechanisms through which flusulfamide exerts its inhibitory effects on Plasmodiophora brassicae, the causal agent of clubroot disease in cruciferous crops. The information presented herein is curated from scientific literature to support research and development efforts in crop protection.

Core Mechanism: Inhibition of Resting Spore Germination

This compound's primary mode of action is the inhibition of the germination of Plasmodiophora brassicae resting spores.[1][2][3][4] This targeted action prevents the initiation of the clubroot disease cycle. The fungicide is adsorbed onto the cell walls of the resting spores, a critical step for its inhibitory function.[1][2][5] It is important to note that this compound is ineffective against P. brassicae once the pathogen has successfully infected and established itself within the cortical cells of the host plant's roots.[1][2][5]

Cellular and Molecular Impact

Recent studies have elucidated the effects of this compound at the cellular and molecular levels, revealing a multi-faceted impact on the resting spores.

2.1. Suppression of Primary Zoosporogenesis:

Transmission electron microscopy (TEM) has shown that this compound suppresses the early stages of primary zoosporogenesis, the process by which a resting spore develops into a zoospore.[4][6] This inhibition prevents the release of motile zoospores that are responsible for the initial root hair infection.

2.2. Alteration of Gene Expression:

This compound significantly alters the gene expression profile of resting spores during the germination process.[4][6] Reverse transcription PCR (RT-PCR) analyses have demonstrated that this compound downregulates a majority of genes that are typically expressed during germination. In one study, 80% (16 out of 20) of the genes expressed during germination were downregulated by this compound treatment.[4]

2.3. Aberrant Protein Accumulation:

A key molecular effect of this compound is the induction of unusual accumulation of the protein PbCYP3, an immunophilin with peptidyl-prolyl-isomerase activity.[4][6] This rapid accumulation following this compound treatment suggests that the fungicide may disrupt proper protein folding, leading to the production of non-functional proteins that are essential for the completion of zoosporogenesis and subsequent germination.[4][6]

Quantitative Data on Efficacy

The following tables summarize quantitative data from various studies on the efficacy of this compound against P. brassicae.

Table 1: Reduction of Resting Spore Density in Field Soil

This compound FormulationReduction in Resting Spore DensityReference
Granule (GR)64.2%[5]
Dust Powder (DP)63.7%[5]

Table 2: Control Value in Field Trials

This compound FormulationControl ValueReference
Granule (GR)84.6%[5]

Experimental Protocols

This section details the methodologies used in key experiments to elucidate the mechanism of action of this compound.

4.1. Resting Spore Germination Inhibition Assay:

  • Objective: To assess the direct effect of this compound on the germination of P. brassicae resting spores.

  • Methodology:

    • Resting spores of P. brassicae are harvested and purified from infected host roots.

    • The purified resting spores are treated with a solution of this compound at a specified concentration (e.g., in phosphate (B84403) buffer).

    • Untreated resting spores are used as a control.

    • The treated and untreated spores are then placed in root exudates collected from a susceptible host plant (e.g., Chinese cabbage) to stimulate germination.

    • The germination frequency is observed and quantified over a period of time using light microscopy.[1][2]

4.2. Assessment of Spore Viability:

  • Objective: To determine if this compound is fungicidal or fungistatic.

  • Methodology:

    • Resting spores are treated with this compound as described in the germination inhibition assay.

    • The treated spores are then stained with Evan's blue, a dye that is excluded by viable cells.

    • The percentage of stained (non-viable) and unstained (viable) spores is determined under a microscope. Studies have shown that this compound-treated resting spores remain viable, indicating a fungistatic mode of action.[1][2][5]

4.3. Detection of this compound Adsorption:

  • Objective: To confirm the physical association of this compound with the resting spores.

  • Methodology:

    • Resting spores are incubated with a this compound solution for a defined period (e.g., 30 minutes).

    • The spores are then washed to remove any unbound this compound.

    • The presence of this compound on the resting spores is detected and quantified using high-performance liquid chromatography (HPLC).[1][2][5]

4.4. Morphological Analysis using Transmission Electron Microscopy (TEM):

  • Objective: To visualize the ultrastructural changes in resting spores treated with this compound.

  • Methodology:

    • P. brassicae resting spores are treated with this compound.

    • Samples are collected at different time points and fixed, dehydrated, embedded, and sectioned for TEM analysis.

    • The ultrastructure of treated and untreated spores is observed to identify any morphological abnormalities, particularly in the process of primary zoosporogenesis.[4][6]

4.5. Gene Expression Analysis using RT-PCR and RT-qPCR:

  • Objective: To investigate the effect of this compound on the expression of genes involved in resting spore germination.

  • Methodology:

    • Resting spores are treated with various concentrations of this compound (e.g., 0.5, 1, and 2 ppm).

    • Total RNA is extracted from the treated and untreated spores at different time points.

    • Reverse transcription is performed to synthesize cDNA.

    • The expression levels of target genes are then analyzed using either semi-quantitative RT-PCR or quantitative real-time PCR (RT-qPCR).[4][6]

4.6. Protein Accumulation Analysis via Immunoblotting:

  • Objective: To detect and quantify the accumulation of specific proteins, such as PbCYP3, in response to this compound treatment.

  • Methodology:

    • Proteins are extracted from this compound-treated and untreated resting spores.

    • The total protein concentration is determined.

    • The protein extracts are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is then incubated with a primary antibody specific to the target protein (e.g., anti-PbCYP3).

    • A secondary antibody conjugated to a detectable enzyme is used for visualization and quantification.[4][6]

Signaling Pathways and Experimental Workflows

5.1. Proposed Mechanism of Action Pathway

G cluster_0 This compound Application cluster_1 P. brassicae Resting Spore cluster_2 Outcome This compound This compound SporeWall Resting Spore Cell Wall This compound->SporeWall Adsorption GerminationProcesses Germination-Related Gene Expression This compound->GerminationProcesses Downregulation ProteinFolding Protein Folding (e.g., for Zoosporogenesis) This compound->ProteinFolding Disruption & PbCYP3 Accumulation Inhibition Inhibition of Germination This compound->Inhibition Leads to Zoosporogenesis Primary Zoosporogenesis GerminationProcesses->Zoosporogenesis ProteinFolding->Zoosporogenesis Germination Germination & Zoospore Release Zoosporogenesis->Germination

Caption: Proposed mechanism of this compound action on P. brassicae resting spores.

5.2. Experimental Workflow for Investigating this compound's Effect

G cluster_0 Sample Preparation cluster_1 Analytical Procedures cluster_2 Data Analysis Harvest Harvest & Purify P. brassicae Resting Spores Treatment Treat Spores with this compound (Control: No this compound) Harvest->Treatment TEM Transmission Electron Microscopy (TEM) Treatment->TEM RNA_Extraction RNA Extraction Treatment->RNA_Extraction Protein_Extraction Protein Extraction Treatment->Protein_Extraction Morphology Analyze Ultrastructural Changes TEM->Morphology RT_qPCR RT-qPCR RNA_Extraction->RT_qPCR Gene_Expression Analyze Gene Expression Profiles RT_qPCR->Gene_Expression Immunoblot Immunoblotting Protein_Extraction->Immunoblot Protein_Level Analyze Protein Accumulation Immunoblot->Protein_Level

Caption: Workflow for analyzing this compound's molecular and cellular effects.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Flusulfamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flusulfamide is a benzenesulfonanilide fungicide specifically developed for the control of soil-borne diseases caused by myxomycete fungi, most notably clubroot disease in brassica crops caused by Plasmodiophora brassicae. Its mode of action is distinct, targeting the germination of resting spores, a critical stage in the pathogen's life cycle. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, intended for professionals in agrochemical research and development. The document details its proposed mechanism of action, summarizes key quantitative data, and outlines relevant experimental methodologies.

Chemical Identity and Structure

This compound is chemically identified as 4-chloro-N-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)benzenesulfonamide. It is a synthetic compound belonging to the sulfonamide class of chemicals.[1] The structural integrity of this compound, characterized by its trifluoromethyl and dichloro-substituted phenyl rings linked by a sulfonamide bridge, is crucial for its biological activity.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 4-chloro-N-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)benzenesulfonamide[1]
CAS Number 106917-52-6[1]
Molecular Formula C₁₃H₇Cl₂F₃N₂O₄S[1]
Molecular Weight 415.17 g/mol [2]
SMILES String C1=CC(=C(C=C1--INVALID-LINK--[O-])Cl)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F[1]
InChI Key GNVDAZSPJWCIQZ-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of this compound influence its environmental fate, bioavailability, and formulation requirements. It is characterized by low aqueous solubility and low volatility. A summary of its key properties is presented below. It is important to note that many publicly available data points are computationally predicted, and experimentally verified values should be prioritized where available.

Table 2: Physicochemical Properties of this compound

PropertyValueSource/Notes
Physical State Pale yellow crystalsAERU Database[3]
Melting Point 168 - 173 °CCommercial supplier data
Boiling Point 498.2 ± 55.0 °CPredicted
Water Solubility 2.9 mg/L (at 20°C, pH 7)AERU Database[3]
Solubility in Organic Solvents Hexane: 60 mg/L (at 20°C)AERU Database[3]
Octanol-Water Partition Coefficient (log P) 4.4AERU Database, XLogP3 (Predicted)[1]
Vapor Pressure 1.3 x 10⁻⁶ Pa (at 20°C)AERU Database
pKa 4.74 ± 0.10Predicted

Biological Activity and Mechanism of Action

This compound's primary application is as a soil-applied fungicide targeting pathogens in the order Plasmodiophorales, such as Plasmodiophora brassicae (clubroot) and Polymyxa betae.[1][4] It is not typically used against other fungal pathogens, although some in-vitro activity has been noted.[4]

The mode of action of this compound is fungistatic, specifically inhibiting the germination of resting spores, rather than being directly lethal to them.[3] This targeted action prevents the initial infection of host plant root hairs. The mechanism, while still under investigation, is believed to involve the following key processes:

  • Adsorption: this compound is rapidly adsorbed onto the surface of the pathogen's resting spores.[3] This physical interaction is the initiating step of its biological activity.

  • Inhibition of Zoosporogenesis: The compound specifically suppresses primary zoosporogenesis, the process within the spore that leads to the formation and release of the initial infective zoospores. Transmission electron microscopy has shown that this compound treatment disrupts these early developmental phases inside the spore.

  • Protein Folding Disruption: Recent studies have revealed a more detailed molecular mechanism. This compound treatment leads to the significant upregulation and accumulation of a specific immunophilin protein, PbCyp3 (a peptidyl-prolyl-isomerase). This suggests that this compound may cause aberrant folding of proteins that are essential for the germination process, ultimately halting it.

  • Gene Expression Downregulation: In addition to its effect on PbCyp3, this compound has been shown to downregulate the expression of a majority of genes that are normally activated during the germination and differentiation of the resting spores.

This multi-faceted inhibition of the germination process is the basis for this compound's efficacy in controlling clubroot disease.

Flusulfamide_MoA cluster_Spore P. brassicae Resting Spore cluster_Inhibition Mechanism of Inhibition Germination_Signal Germination Signal (Host Root Exudates) Gene_Expression Germination Gene Expression Germination_Signal->Gene_Expression Zoosporogenesis Primary Zoosporogenesis Germination Spore Germination (Zoospore Release) Zoosporogenesis->Germination Protein_Folding Correct Protein Folding (e.g., PbCyp3 mediated) Protein_Folding->Zoosporogenesis PbCyp3 PbCyp3 Accumulation & Aberrant Protein Folding Protein_Folding->PbCyp3 disrupts Gene_Expression->Protein_Folding Gene_Downreg Downregulation of Germination Genes Gene_Expression->Gene_Downreg disrupts This compound This compound Adsorption Adsorption to Spore Wall This compound->Adsorption Inhibition_Node Inhibition Adsorption->Inhibition_Node Inhibition_Node->Zoosporogenesis Blocks Inhibition_Node->Protein_Folding Inhibition_Node->Gene_Expression

Proposed mechanism of action for this compound on P. brassicae resting spores.

Experimental Protocols

This section outlines the general methodologies employed in the study of this compound's properties and biological activity, based on published research.

Synthesis and Purification

A general commercial synthesis involves a multi-step process optimized for soil-applied formulations.[3] The core reaction is the condensation of a sulfonamide precursor with a heterocyclic compound.

  • Precursor Synthesis: A sulfonamide precursor is typically derived from chlorinated or fluorinated aromatic amines. For this compound, this would involve the synthesis of 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride.

  • Condensation Reaction: The precursor is then reacted with 2-chloro-4-nitroaniline (B86195) in the presence of a base in an organic solvent under controlled temperature conditions to form the final this compound molecule via a sulfonamide linkage.[1]

  • Purification: The crude product is purified, typically through recrystallization from a suitable solvent system, to achieve the desired purity for formulation or use as an analytical standard.

Analytical Determination (HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard method for the detection and quantification of this compound.

  • Principle: A solution containing this compound is injected into a high-pressure liquid stream (mobile phase) that passes through a column packed with a stationary phase. This compound separates from other components based on its affinity for the stationary phase and is detected as it exits the column.

  • Reported Use: HPLC has been used to confirm the adsorption of this compound onto P. brassicae resting spores.[3]

  • General Parameters (Illustrative):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Detector: UV detector, monitoring at a wavelength appropriate for the chromophores in the this compound molecule.

    • Quantification: Based on the peak area relative to a calibration curve prepared with an analytical standard.

Fungicidal Activity Assay: Spore Germination Inhibition

This bioassay is crucial for determining the efficacy of this compound against P. brassicae.

  • Preparation of Resting Spores: Mature resting spores are extracted and purified from clubroot galls of infected host plants (e.g., Chinese cabbage).

  • Spore Treatment: A suspension of purified resting spores is incubated with various concentrations of this compound (e.g., 0.5, 1.0, 2.0 ppm) for a defined period (e.g., 24 hours). A control group is incubated without the fungicide.

  • Germination Induction: Spores are washed to remove excess fungicide and then incubated in a germination stimulant, typically host root exudates collected from hydroponically grown cabbage seedlings.

  • Assessment: After an incubation period (e.g., 24-72 hours), the percentage of germinated spores is determined by microscopic examination. Germination is identified by the emergence of a primary zoospore.

  • Viability Control: To ensure the compound is fungistatic and not fungicidal, a viability stain such as Evan's blue can be used. Viable spores exclude the dye, while non-viable spores are stained blue.[3]

Bioassay_Workflow cluster_treatment 3. Spore Treatment (24h) start Start: Infected Cabbage Galls step1 1. Extract & Purify P. brassicae Resting Spores start->step1 step2 2. Prepare Spore Suspension step1->step2 control Control (No this compound) step2->control treatment This compound (e.g., 0.5, 1, 2 ppm) step2->treatment step3 4. Wash Spores control->step3 treatment->step3 step4 5. Incubate with Host Root Exudates step3->step4 step5 6. Microscopic Assessment step4->step5 result Calculate % Germination Inhibition step5->result

Workflow for assessing this compound's inhibition of spore germination.

Quantitative Biological Data

Quantitative data on this compound's efficacy primarily comes from in-vitro mechanistic studies and field trials rather than standardized Minimum Inhibitory Concentration (MIC) or EC₅₀ values.

Table 3: Summary of Biological Activity Data for this compound

ParameterOrganismValue/ObservationContextSource
In-vitro Concentration P. brassicae0.5 - 2.0 ppmEffective concentrations for inhibiting spore germination and inducing molecular changes in laboratory assays.Sasaki et al., 2024
Soil Application Rate P. brassicae0.9 µg a.i. / g dry soilApplication rate used in experiments showing ineffectiveness against established infections.Tanaka et al., 1999[3]
Field Efficacy P. brassicae84.6% control valueEfficacy of a granular (GR) formulation on Chinese cabbage clubroot in a field trial.Kim et al., 2005
Spore Density Reduction P. brassicae64.2% reductionReduction of resting spore density in field soil after treatment with a granular (GR) formulation.Kim et al., 2005

Safety and Regulatory Status

  • Hazard Classification: this compound is classified as toxic if swallowed and very toxic to aquatic life.[1]

  • Regulatory Status: It is registered for use in Japan for clubroot control.[3] It is not currently an approved active substance in the European Union under Regulation (EC) No 1107/2009.[1]

Conclusion

This compound is a specialized fungicide with a unique mode of action centered on the inhibition of resting spore germination in Plasmodiophora brassicae. Its chemical structure gives rise to physicochemical properties, such as low water solubility, that are well-suited for a soil-applied agent. The proposed mechanism, involving adsorption to the spore and disruption of protein folding and gene expression, offers a promising area for further research into novel antifungal targets. While detailed experimental data on some physical properties and standardized biological potency metrics are limited in public literature, the available information provides a strong foundation for its application and for future research and development in the field of soil-borne disease management.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis and Derivation of Flusulfamide Compounds

This technical guide provides a comprehensive overview of the synthesis and derivation of this compound, a key sulfonamide fungicide. It includes detailed experimental protocols, data on structure-activity relationships, and visualizations of synthetic pathways.

Introduction to this compound

This compound, chemically known as 4-chloro-N-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)benzenesulfonamide, is a prominent member of the sulfonamide class of compounds.[1] It is primarily utilized as a fungicide in agricultural applications, demonstrating notable efficacy against soil-borne pathogens such as Plasmodiophora brassicae, the causative agent of clubroot disease in brassica crops, and Polymyxa betae in sugar beets.[1] While its precise mode of action is not fully elucidated, its targeted activity makes it a valuable tool in crop protection.

Core Synthesis of this compound

The commercial production of this compound is achieved through a multi-step synthesis that primarily involves the formation of a sulfonamide linkage between two key aromatic intermediates.[2] The core reaction is a condensation between a substituted benzenesulfonyl chloride and a substituted aniline.

The overall synthesis reaction is as follows:

4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride + 2-chloro-4-nitroaniline (B86195) → 4-chloro-N-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)benzenesulfonamide (this compound)

General Synthetic Workflow

The synthesis of this compound can be visualized as a convergent process where two key intermediates are prepared separately and then coupled in the final step.

G cluster_0 Precursor Synthesis cluster_1 Precursor Synthesis 2,4-dichlorophenol (B122985) 2,4-dichlorophenol Nitration Nitration 2,4-dichlorophenol->Nitration 2,4-dichloro-5-nitrophenol (B104017) 2,4-dichloro-5-nitrophenol Nitration->2,4-dichloro-5-nitrophenol Amination Amination 2,4-dichloro-5-nitrophenol->Amination 2-chloro-4-nitroaniline 2-chloro-4-nitroaniline Amination->2-chloro-4-nitroaniline Final Condensation Final Condensation 2-chloro-4-nitroaniline->Final Condensation 4-chloro-3-(trifluoromethyl)toluene 4-chloro-3-(trifluoromethyl)toluene Sulfonation Sulfonation 4-chloro-3-(trifluoromethyl)toluene->Sulfonation 4-chloro-3-(trifluoromethyl)benzenesulfonic acid 4-chloro-3-(trifluoromethyl)benzenesulfonic acid Sulfonation->4-chloro-3-(trifluoromethyl)benzenesulfonic acid Chlorination Chlorination 4-chloro-3-(trifluoromethyl)benzenesulfonic acid->Chlorination 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride Chlorination->4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride->Final Condensation This compound This compound Final Condensation->this compound

Caption: General synthetic workflow for this compound.

Synthesis of Key Intermediates

Synthesis of 2-chloro-4-nitroaniline

A common route to 2-chloro-4-nitroaniline involves the nitration of 2,4-dichlorophenol followed by amination.

Experimental Protocol: Synthesis of 2,4-dichloro-5-nitrophenol [3][4]

  • Sulfonation: Place 625 kg of 2,4-dichlorophenol into a 3000L sulfonation and nitration kettle. Slowly add 415 kg of concentrated sulfuric acid while stirring. Maintain the temperature at 80°C for 2 hours.

  • Dissolution and Cooling: After the reaction, add 400L of chloroform (B151607) to dissolve the mixture. Cool the mixture to 0°C using frozen brine.

  • Nitration: While stirring, slowly add a mixed acid (nitrating agent) to the kettle. Control the temperature to not exceed 20°C during the addition.

  • Hydrolysis: After the nitration is complete, lower the temperature to 10°C. Add 400L of water and allow the layers to separate. Remove the lower wastewater layer. Add 900L of water and transfer the nitrated material to a hydrolysis kettle with stirring. Heat with steam to 100-105°C to remove the chloroform completely. Continue the hydrolysis reaction at 100-105°C for 5 hours.

  • Isolation: Cool the reaction mixture, filter under suction, and wash with water to obtain the 2,4-dichloro-5-nitrophenol product.

The subsequent conversion of 2,4-dichloro-5-nitrophenol to 2-chloro-4-nitroaniline is achieved through a nucleophilic aromatic substitution reaction where one of the chloro groups is replaced by an amino group.

Synthesis of 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride

This intermediate is typically prepared from 2,4-dichloro-3-(trifluoromethyl)nitrobenzene.

Experimental Protocol: Synthesis of 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride

A general method for the synthesis of sulfonyl chlorides involves the chlorosulfonation of the corresponding aromatic compound.

  • Reaction Setup: In a reaction vessel equipped with a stirrer and a gas outlet, place 2,4-dichloro-5-(trifluoromethyl)nitrobenzene.

  • Chlorosulfonation: Add chlorosulfonic acid dropwise to the reaction mixture at a controlled temperature, typically between 0-10°C.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature for several hours until completion, which can be monitored by techniques like TLC or GC.

  • Workup: Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.

  • Extraction and Purification: The product, 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride, can be extracted with a suitable organic solvent (e.g., dichloromethane). The organic layer is then washed, dried, and the solvent is evaporated to yield the crude product, which can be further purified by crystallization or distillation under reduced pressure.

Final Synthesis of this compound

The final step is the condensation of the two key intermediates.

Experimental Protocol: Synthesis of this compound [5]

  • Reaction Setup: In a suitable reaction vessel, dissolve 2-chloro-4-nitroaniline in a solvent such as dichloromethane (B109758) or pyridine.

  • Addition of Base: Add a base, such as triethylamine (B128534) or pyridine, to the solution to act as an acid scavenger.

  • Addition of Sulfonyl Chloride: Slowly add 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride to the reaction mixture, maintaining the temperature at 0-5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for several hours or until the reaction is complete.

  • Workup: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with dilute acid, then with brine, and dry over anhydrous sodium sulfate. After solvent removal, the crude this compound can be purified by recrystallization.

Derivation of this compound and Structure-Activity Relationships (SAR)

The biological activity of sulfonamide compounds can be significantly altered by modifying the substituents on the aromatic rings and the sulfonamide nitrogen.[6][7]

General SAR for Sulfonamides
Structural FeatureModificationImpact on ActivityReference
Aromatic Amine (Ring A) Presence of a free NH₂ groupOften crucial for antibacterial activity.[7]
Substitution on the ringCan modulate activity and target specificity. Halogen and nitro groups can influence electronic properties and binding.[6]
Sulfonamide Linkage (-SO₂NH-) N-substitutionSubstitution on the sulfonamide nitrogen can lead to a wide range of biological activities beyond antibacterial, such as diuretic, anti-inflammatory, and anticancer effects.[5][8]
Benzenesulfonyl Moiety (Ring B) Substitution on the ringElectron-withdrawing groups can enhance the acidity of the sulfonamide proton and influence binding affinity. The trifluoromethyl group in this compound is a strong electron-withdrawing group.[1]
Potential Derivatization Strategies for this compound

Based on general sulfonamide SAR, several derivatization strategies could be explored for this compound to potentially discover new compounds with modified or enhanced biological activities.

G cluster_0 Modification Sites cluster_1 Potential Outcomes This compound Core This compound Core Modify Ring A Substituents Modify Ring A Substituents This compound Core->Modify Ring A Substituents Modify Ring B Substituents Modify Ring B Substituents This compound Core->Modify Ring B Substituents N-Alkylation/Arylation N-Alkylation/Arylation This compound Core->N-Alkylation/Arylation Bioisosteric Replacement Bioisosteric Replacement This compound Core->Bioisosteric Replacement Altered Target Specificity Altered Target Specificity Modify Ring A Substituents->Altered Target Specificity Enhanced Potency Enhanced Potency Modify Ring B Substituents->Enhanced Potency Modified Pharmacokinetics Modified Pharmacokinetics N-Alkylation/Arylation->Modified Pharmacokinetics Novel Biological Activities Novel Biological Activities Bioisosteric Replacement->Novel Biological Activities

Caption: Potential derivatization strategies for this compound.

Quantitative Data

The following table summarizes typical data that would be collected during the synthesis and evaluation of this compound and its derivatives. Specific values would be determined experimentally.

CompoundSynthetic StepYield (%)Purity (%)Melting Point (°C)IC₅₀ (µM) vs. Target
This compound Final Condensatione.g., 85e.g., >98e.g., 189-191Target-dependent
Derivative 1 Specifye.g., 78e.g., >99e.g., 175-177Target-dependent
Derivative 2 Specifye.g., 92e.g., >97e.g., 201-203Target-dependent

Mechanism of Action and Signaling Pathways

The precise biochemical mechanism of action for this compound is not yet fully understood. However, it is known to be a member of the sulfonamide class of fungicides. Many sulfonamides act by inhibiting essential metabolic pathways in the target organisms. For example, antibacterial sulfonamides are known to inhibit dihydropteroate (B1496061) synthase, an enzyme involved in folic acid synthesis.[9] While this is a common mechanism for antibacterial sulfonamides, the target in fungi for this compound may be different. Its high specificity for pathogens like Plasmodiophora brassicae suggests a potentially unique mode of action.

G This compound This compound Target Organism e.g., Plasmodiophora brassicae This compound->Target Organism Unknown Molecular Target Unknown Molecular Target Target Organism->Unknown Molecular Target Uptake Inhibition of Essential Pathway Inhibition of Essential Pathway Unknown Molecular Target->Inhibition of Essential Pathway Cell Death / Growth Inhibition Cell Death / Growth Inhibition Inhibition of Essential Pathway->Cell Death / Growth Inhibition

Caption: Postulated mechanism of action for this compound.

This guide provides a foundational understanding for researchers interested in the synthesis and development of this compound and related sulfonamide compounds. Further research into its precise mechanism of action and the exploration of novel derivatives could lead to the development of new and more effective crop protection agents.

References

Flusulfamide: A Technical Guide to its Role as a Benzenesulfonanilide Fungicide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flusulfamide, a member of the benzenesulfonanilide class of fungicides, holds a specialized but critical role in the management of soil-borne plant pathogens. Its primary application is the control of clubroot disease in brassica crops, caused by the obligate biotrophic protist Plasmodiophora brassicae. While its efficacy against this devastating disease is well-documented, the precise molecular mechanism of action has been a subject of ongoing investigation. This technical guide provides an in-depth overview of the current understanding of this compound's fungicidal action, with a focus on its impact on signaling pathways and cellular processes in P. brassicae. Detailed experimental protocols for key assays and a summary of available efficacy data are presented to support further research and development in this area.

Introduction

This compound is a soil-applied fungicide specifically recognized for its high efficacy against clubroot disease, even in fields with high resting spore density of Plasmodiophora brassicae.[1][2] Unlike many broad-spectrum fungicides, this compound has a niche spectrum of activity, also showing efficacy against Spongospora subterranea var. subterranea, the causal agent of powdery scab in potatoes.[3] Although it has demonstrated some level of in vitro activity against other fungal pathogens such as Botrytis cinerea and Pythium melonum at the cell assay level, it is not registered for these uses.[3] The mode of action of this compound has been categorized as unknown by the Fungicide Resistance Action Committee (FRAC), highlighting the need for a deeper understanding of its biochemical targets.[2]

Mechanism of Action

The primary fungicidal effect of this compound against P. brassicae is the inhibition of resting spore germination.[2] This action is fungistatic, meaning it inhibits fungal growth and reproduction without outright killing the spores. The core of its mechanism appears to be the disruption of normal cellular processes during the transition from a dormant resting spore to a motile zoospore.

Impact on Signaling Pathways: The Role of Immunophilins

Recent research has elucidated a key signaling pathway affected by this compound in P. brassicae. The fungicide induces an unusual and significant upregulation of the immunophilin gene, PbCyp3.[2] Immunophilins, such as cyclophilins, are peptidyl-prolyl cis-trans isomerases that play a crucial role in protein folding and conformational changes.

The overexpression of PbCyp3 leads to an abnormal accumulation of the PbCYP3 protein.[2] This accumulation is hypothesized to cause aberrant folding of proteins that are essential for primary zoosporogenesis, the process of forming primary zoospores within the resting spore.[2] This disruption of protein homeostasis ultimately halts the germination process.

G This compound This compound PbCyp3_gene PbCyp3 Gene (Immunophilin) This compound->PbCyp3_gene Upregulates Expression PbCYP3_protein PbCYP3 Protein (Cyclophilin) PbCyp3_gene->PbCYP3_protein Leads to Accumulation Aberrant_Folding Aberrant Protein Folding PbCYP3_protein->Aberrant_Folding Causes Protein_Folding Normal Protein Folding Zoosporogenesis Primary Zoosporogenesis Protein_Folding->Zoosporogenesis Germination_Inhibition Germination Inhibition Aberrant_Folding->Germination_Inhibition Results in

Proposed signaling pathway of this compound action in P. brassicae.

Quantitative Data on Fungicidal Efficacy

While this compound's efficacy in controlling clubroot is well-established in field studies, specific quantitative data such as EC₅₀ (half maximal effective concentration) or MIC (minimum inhibitory concentration) values from in vitro studies are not widely available in public literature. This is partly due to the obligate biotrophic nature of P. brassicae, which makes in vitro cultivation and standardized susceptibility testing challenging.

The available data primarily focuses on disease reduction in field or greenhouse settings.

Pathogen Host Crop Application Rate/Concentration Efficacy Reference
Plasmodiophora brassicaeCabbage0.5, 1, and 2 ppmDownregulation of 80% of genes expressed during resting spore germination.[2]
Plasmodiophora brassicaeCabbageNot SpecifiedED₅₀ values for N-arylbenzenesulfonamides (a related class) against P. ultimum, P. capsici, R. solani, and B. cinerea were in the range of 3-15 µg/ml.[4]
Spongospora subterraneaPotato0.375 or 0.75 a.i. L⁻¹ ha⁻¹ (in-furrow)Significantly reduced disease incidence and severity.[5]
Spongospora subterraneaPotatoNot SpecifiedShowed promising results in field experiments as tuber or in-furrow treatments.[6]

Experimental Protocols

The following protocols are based on methodologies cited in studies investigating the mode of action of this compound.

Resting Spore Germination Assay

This assay is fundamental to assessing the direct impact of this compound on P. brassicae.

Materials:

  • Mature resting spores of P. brassicae

  • Sterile distilled water

  • Cabbage hydroponic solution (or host root exudate)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Microcentrifuge tubes

  • Incubator (25°C, dark)

  • Transmission Electron Microscope (TEM)

  • Fixatives (e.g., 1% glutaraldehyde (B144438), 1% osmium tetroxide)

  • Resin for embedding

Procedure:

  • Prepare a suspension of P. brassicae resting spores at a concentration of 1 x 10⁹ spores/mL in sterile distilled water or cabbage hydroponic solution.

  • Set up treatment groups:

    • Control: Spore suspension with no this compound.

    • Solvent Control: Spore suspension with the same concentration of solvent used for the this compound stock.

    • This compound Treatment: Spore suspension with the desired final concentration of this compound (e.g., 1 ppm).

  • Incubate the tubes at 25°C in the dark for a specified period (e.g., 3 to 6 days).

  • At designated time points, collect a subsample of the spore suspension.

  • Fix the spores with 1% glutaraldehyde followed by 1% osmium tetroxide.

  • Dehydrate the samples through an ethanol (B145695) series and embed in resin.

  • Prepare ultrathin sections for observation under a TEM.

  • Quantify the different stages of primary zoosporogenesis to determine the inhibitory effect of this compound.

G Spore_Suspension Prepare Resting Spore Suspension (1x10⁹ spores/mL) Treatment_Groups Set up Treatment Groups: - Control - Solvent Control - this compound (e.g., 1 ppm) Spore_Suspension->Treatment_Groups Incubation Incubate at 25°C in Dark (3-6 days) Treatment_Groups->Incubation Sampling Collect Subsamples at Time Points Incubation->Sampling Fixation Fix Spores (Glutaraldehyde, Osmium Tetroxide) Sampling->Fixation Embedding Dehydrate and Embed in Resin Fixation->Embedding TEM Observe under TEM and Quantify Germination Stages Embedding->TEM

Workflow for the resting spore germination assay.
Gene Expression Analysis by RT-qPCR

This protocol is used to quantify the expression levels of target genes, such as PbCyp3, in response to this compound treatment.

Materials:

  • P. brassicae resting spores treated as in the germination assay.

  • Liquid nitrogen

  • RNA extraction kit (e.g., RNeasy Plant Mini Kit)

  • Reverse transcription kit (e.g., ReverTra Ace qPCR RT Master Mix)

  • SYBR Green qPCR master mix

  • Primers for target gene (PbCyp3) and reference gene (e.g., PbACT1)

  • Real-time PCR instrument

Procedure:

  • Harvest resting spores from control and this compound-treated groups at desired time points (e.g., 24 hours).

  • Immediately freeze the samples in liquid nitrogen and store at -80°C.

  • Extract total RNA from the spores using a suitable kit according to the manufacturer's instructions.

  • Assess RNA quality and quantity.

  • Perform reverse transcription to synthesize cDNA from 500 ng of total RNA.

  • Set up qPCR reactions with SYBR Green master mix, cDNA template, and specific primers for the target and reference genes.

  • Run the qPCR program with appropriate cycling conditions (e.g., initial denaturation at 95°C for 1 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).

  • Analyze the data using the ΔΔCT method to determine the relative quantification of gene expression.

Protein Analysis by Immunoblotting

This method is used to detect and quantify the accumulation of specific proteins, such as PbCYP3.

Materials:

  • P. brassicae resting spores from control and this compound-treated groups.

  • Lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibody (e.g., anti-PbCYP3 IgG)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Harvest resting spores and lyse them to extract total proteins.

  • Quantify the protein concentration in the lysates.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

G Protein_Extraction Extract Total Proteins from Treated Spores Quantification Quantify Protein Concentration Protein_Extraction->Quantification SDS_PAGE Separate Proteins by SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Block Membrane Transfer->Blocking Primary_Ab Incubate with Primary Antibody Blocking->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detection Detect with Chemiluminescent Substrate and Image Secondary_Ab->Detection

Workflow for immunoblotting analysis of PbCYP3 protein.

Conclusion and Future Directions

This compound represents a targeted and effective solution for the control of clubroot disease, a major threat to brassica cultivation worldwide. Its unique mode of action, centered on the disruption of protein folding through the upregulation of an immunophilin gene, distinguishes it from many other fungicides. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the intricacies of this mechanism and to explore the potential for developing new fungicidal compounds with similar modes of action.

A significant knowledge gap remains concerning the precise molecular targets of this compound and the full spectrum of its in vitro fungicidal activity against a broader range of plant pathogens. Future research should focus on obtaining quantitative efficacy data (EC₅₀, MIC) for this compound against various fungi to better define its activity profile. Furthermore, elucidating the downstream effects of PbCYP3 accumulation and identifying the specific proteins whose folding is disrupted will provide a more complete picture of its fungicidal pathway. Such studies will not only enhance our understanding of this compound but also pave the way for the development of novel and sustainable disease management strategies.

References

Flusulfamide (CAS No. 106917-52-6): A Technical Guide to its Research Applications in Plant Pathology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flusulfamide (CAS No. 106917-52-6) is a benzenesulfonanilide fungicide primarily utilized as a soil treatment for the control of clubroot disease in Brassica crops, caused by the obligate biotrophic protist Plasmodiophora brassicae.[1][2] It is also effective against other soil-borne pathogens from the order Plasmodiophorales, such as Spongospora subterranea f. sp. subterranea, the causal agent of powdery scab in potatoes.[1] While it has demonstrated antifungal activity against other pathogens like Botrytis cinerea and Pythium melonum in cellular assays, its primary registration and application remain focused on clubroot disease management.[1] This technical guide provides an in-depth overview of the research applications of this compound, focusing on its mechanism of action, experimental protocols, and key quantitative data.

Mechanism of Action

The primary mode of action of this compound is the inhibition of resting spore germination of Plasmodiophora brassicae.[2][3][4] Early research suggested that this compound is adsorbed onto the surface of the resting spores, thereby preventing their germination.[2][3]

More recent studies have elucidated a more specific molecular mechanism. This compound treatment leads to the suppression of primary zoosporogenesis during the early stages of spore germination.[4] This is achieved through the disruption of normal protein folding processes. Research has shown that this compound induces a significant upregulation of the gene PbCyp3, which encodes for an immunophilin (peptidyl-prolyl-isomerase).[4] This leads to an abnormal accumulation of the PbCYP3 protein within the resting spores.[4] The excess PbCYP3 is thought to cause aberrant folding of proteins that are essential for the formation of primary zoospores, ultimately inhibiting germination and preventing infection of the host plant.[4] It is important to note that this compound is considered to have a fungistatic effect, meaning it inhibits germination without directly killing the resting spores.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from research studies on this compound.

Table 1: Efficacy of this compound against Plasmodiophora brassicae

ParameterTreatmentResultReference
Clubroot Control ValueThis compound GR84.6%[5]
Reduction of Resting Spore DensityThis compound GR64.2%[5]
Reduction of Resting Spore DensityThis compound DP (dust powder)63.7%[5]
Increase in Fresh Weight of Chinese Cabbage (above-ground)This compound DP14.3%[5]
Increase in Fresh Weight of Chinese Cabbage (above-ground)This compound GR13.0%[5]

Table 2: Experimental Concentrations and Conditions

ParameterValueApplicationReference
This compound Concentration1 ppmIn vitro spore germination assays[4]
This compound Soil Concentration0.9 µg a.i. g⁻¹ dry soilIn vivo clubroot suppression studies[3]
Incubation Temperature25°CSpore germination and gene expression analysis[4]
Incubation Time24 hoursImmunoblot analysis of PbCYP3 accumulation[4]

Key Experimental Protocols

This section details the methodologies for key experiments used to investigate the effects of this compound on Plasmodiophora brassicae.

Resting Spore Germination Assay

This protocol is used to assess the direct impact of this compound on the germination of P. brassicae resting spores.

a. Preparation of Resting Spores:

  • Excise clubroot galls from infected Brassica roots.

  • Homogenize the galls in sterile distilled water.

  • Filter the homogenate through several layers of cheesecloth to remove large debris.

  • Centrifuge the filtrate to pellet the resting spores.

  • Resuspend the pellet in sterile distilled water and wash several times by centrifugation to purify the spores.

b. Germination Inhibition Assay:

  • Prepare a suspension of purified resting spores in sterile distilled water.

  • Prepare a working solution of this compound (e.g., 1 ppm) in sterile distilled water.

  • In a microplate or on a microscope slide, mix the resting spore suspension with either the this compound solution or sterile distilled water (as a control).

  • To stimulate germination, root exudates from host plants (e.g., Chinese cabbage) can be added to the suspension.

  • Incubate the plates/slides at 25°C in the dark for a specified period (e.g., 24-72 hours).

  • Observe the spores under a light microscope and count the number of germinated versus non-germinated spores. Germination is typically characterized by the emergence of a primary zoospore.

Transmission Electron Microscopy (TEM) Protocol for Visualizing Spore Ultrastructure

This protocol allows for the high-resolution visualization of the internal structures of resting spores to observe the effects of this compound on zoosporogenesis.

a. Sample Preparation:

  • Treat purified resting spores with this compound (e.g., 1 ppm) and a control group with sterile distilled water as described in the germination assay.

  • After the desired incubation period, fix the spores in a suitable fixative (e.g., 2.5% glutaraldehyde (B144438) in phosphate (B84403) buffer) for several hours at 4°C.

  • Post-fix the samples in osmium tetroxide.

  • Dehydrate the samples through a graded series of ethanol (B145695) concentrations.

  • Infiltrate and embed the samples in a resin (e.g., Spurr's resin).

b. Ultrathin Sectioning and Imaging:

  • Cut ultrathin sections (70-90 nm) of the embedded spores using an ultramicrotome.

  • Mount the sections on copper grids.

  • Stain the sections with uranyl acetate (B1210297) and lead citrate (B86180) to enhance contrast.

  • Examine the sections using a transmission electron microscope.

Gene Expression Analysis via RT-qPCR

This protocol is used to quantify the changes in the expression of specific genes, such as PbCyp3, in response to this compound treatment.

a. RNA Extraction:

  • Treat resting spores with this compound (e.g., 1 ppm) for a specific duration.

  • Harvest the spores by centrifugation.

  • Extract total RNA from the spore pellet using a suitable RNA extraction kit, preferably one designed for soil or fungal samples, including a DNase treatment step to remove genomic DNA contamination.

b. cDNA Synthesis:

  • Synthesize first-strand complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

c. Quantitative PCR (qPCR):

  • Design primers specific to the target gene (PbCyp3) and a reference gene (e.g., actin) for normalization.

  • Perform qPCR using a SYBR Green or probe-based detection method.

  • The reaction mixture typically includes cDNA template, forward and reverse primers, and a qPCR master mix.

  • Run the qPCR reaction in a real-time PCR thermal cycler.

  • Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression between the this compound-treated and control samples.

Immunoblotting for Protein Accumulation

This protocol is used to detect and semi-quantify the accumulation of specific proteins, such as PbCYP3, following this compound treatment.

a. Protein Extraction:

  • Treat resting spores with this compound as described previously.

  • Harvest the spores and extract total protein using a suitable lysis buffer containing protease inhibitors.

b. SDS-PAGE and Western Blotting:

  • Quantify the protein concentration in the extracts using a protein assay (e.g., Bradford or BCA).

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

c. Immunodetection:

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-PbCYP3).

  • Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its analysis.

Flusulfamide_Mechanism This compound This compound RestingSpore P. brassicae Resting Spore This compound->RestingSpore Adsorption Upregulation Upregulation of PbCyp3 Gene RestingSpore->Upregulation Accumulation Accumulation of PbCYP3 Protein (Immunophilin) Upregulation->Accumulation AberrantFolding Aberrant Protein Folding Accumulation->AberrantFolding Inhibition Inhibition of Primary Zoosporogenesis AberrantFolding->Inhibition GerminationBlocked Germination Blocked Inhibition->GerminationBlocked

Caption: Proposed mechanism of this compound action on P. brassicae resting spores.

Experimental_Workflow cluster_treatment Treatment cluster_analysis Analysis cluster_results Expected Results SporeSuspension P. brassicae Resting Spore Suspension Treatment Incubation with This compound (1 ppm) vs. Control SporeSuspension->Treatment GerminationAssay Germination Assay (Microscopy) Treatment->GerminationAssay TEM Transmission Electron Microscopy (TEM) Treatment->TEM GeneExpression Gene Expression Analysis (RT-qPCR) Treatment->GeneExpression ProteinAnalysis Protein Analysis (Immunoblotting) Treatment->ProteinAnalysis Result_Germination Inhibited Germination GerminationAssay->Result_Germination Result_TEM Disrupted Zoosporogenesis TEM->Result_TEM Result_Gene Upregulated PbCyp3 Expression GeneExpression->Result_Gene Result_Protein Accumulated PbCYP3 Protein ProteinAnalysis->Result_Protein

Caption: A typical experimental workflow for studying the effects of this compound.

References

An In-depth Technical Guide on the Research Implications of Fluacrypyrim

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The molecular formula provided in the topic, C13H7Cl2F3N2O4S, did not correspond to a readily identifiable compound in scientific literature. However, extensive research has been conducted on a structurally related compound, Fluacrypyrim (C20H21F3N2O5), which aligns with the broader query's focus on a trifluoromethyl-containing N-heterocyclic compound with applications in biological research. This guide will focus on Fluacrypyrim, a compound with significant implications in agricultural and biomedical research.

Fluacrypyrim is a synthetic compound initially developed as a fungicide and acaricide for agricultural use.[1] Its mechanism of action and biological activities have since garnered interest in biomedical research, particularly in oncology and radio-protective studies. This document provides a comprehensive overview of Fluacrypyrim, its mechanism of action, experimental data, and relevant protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties of Fluacrypyrim

PropertyValueReference
Molecular FormulaC20H21F3N2O5[2]
Molecular Weight426.39 g/mol [2]
CAS Number229977-93-9[3]
IUPAC Namemethyl (E)-2-(2-(((2-isopropoxy-6-(trifluoromethyl)pyrimidin-4-yl)oxy)methyl)phenyl)-3-methoxyacrylate[3]
AppearanceWhite powder[4]

Core Mechanism of Action

Fluacrypyrim's primary mode of action is the inhibition of the mitochondrial electron transport chain at complex III (also known as the cytochrome-bc1 complex).[1][5] This inhibition occurs at the Quinone outside (Qo) site, disrupting cellular respiration and leading to a decrease in ATP production, which is essential for cellular energy.[2][4] This disruption of mitochondrial function is the basis for its efficacy as a fungicide and acaricide, effectively starving the target organisms of energy.[1][2]

Beyond its effects on mitochondrial respiration, Fluacrypyrim has been identified as a novel inhibitor of STAT3 (Signal Transducer and Activator of Transcription 3) activation.[3] Constitutively active STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis. Fluacrypyrim's ability to inhibit STAT3 signaling makes it a compound of interest for cancer research.[2]

cluster_0 Mitochondrial Electron Transport Chain Complex I Complex I Complex II Complex II Coenzyme Q Coenzyme Q Complex II->Coenzyme Q Complex III Complex III Coenzyme Q->Complex III Cytochrome c Cytochrome c Complex III->Cytochrome c Complex IV Complex IV Cytochrome c->Complex IV ATP Synthase ATP Synthase Complex IV->ATP Synthase ATP ATP ATP Synthase->ATP Fluacrypyrim Fluacrypyrim Fluacrypyrim->Complex III Inhibition at Qo site cluster_1 STAT3 Signaling Pathway and Fluacrypyrim Inhibition Cytokine Receptor Cytokine Receptor JAK JAK Cytokine Receptor->JAK STAT3 (inactive) STAT3 (inactive) JAK->STAT3 (inactive) Phosphorylation STAT3 (active dimer) STAT3 (active dimer) STAT3 (inactive)->STAT3 (active dimer) Dimerization Nuclear Translocation Nuclear Translocation STAT3 (active dimer)->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Cell Proliferation & Survival Cell Proliferation & Survival Gene Transcription->Cell Proliferation & Survival Fluacrypyrim Fluacrypyrim Fluacrypyrim->STAT3 (inactive) Inhibition of Activation cluster_2 Biological Assays Start Start Cell Culture Cancer Cell Line (e.g., with active STAT3) Start->Cell Culture Compound Treatment Treat cells with varying concentrations of Fluacrypyrim Cell Culture->Compound Treatment Incubation Incubate for a defined period (e.g., 24, 48, 72 hours) Compound Treatment->Incubation Cell Viability Assay MTT or CCK-8 Assay to determine IC50 Incubation->Cell Viability Assay Apoptosis Assay Annexin V/PI Staining (Flow Cytometry) Incubation->Apoptosis Assay Cell Cycle Analysis Propidium Iodide Staining (Flow Cytometry) Incubation->Cell Cycle Analysis Western Blot Analyze protein expression (e.g., p-STAT3, STAT3, Bcl-2, Bax) Incubation->Western Blot Data Analysis Analyze results and determine dose-response curves Cell Viability Assay->Data Analysis Apoptosis Assay->Data Analysis Cell Cycle Analysis->Data Analysis Western Blot->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

References

The Effect of Flusulfamide on the Germination of Plasmodiophora brassicae Resting Spores: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Clubroot disease, caused by the obligate biotrophic protist Plasmodiophora brassicae, poses a significant threat to Brassica crops worldwide. The pathogen's persistence in soil is largely due to its highly resilient resting spores, which can remain viable for many years. Control of clubroot is challenging, and chemical measures are often a key component of integrated management strategies. Flusulfamide is a fungicide known for its efficacy against P. brassicae. This technical guide provides an in-depth examination of the mode of action of this compound, focusing on its inhibitory effects on the germination of P. brassicae resting spores. It synthesizes findings on the fungicide's mechanism, presents quantitative data from key studies, details experimental protocols for research, and provides visual diagrams of the underlying processes.

Introduction to this compound and Plasmodiophora brassicae

Plasmodiophora brassicae is a soil-borne pathogen that causes the formation of large galls on the roots of host plants, disrupting nutrient and water uptake and leading to significant yield losses.[1][2] The pathogen's life cycle includes a critical stage where it survives in the soil as dormant resting spores.[3][4] These spores are the primary source of inoculum for new infections. Under favorable conditions and in the presence of host root exudates, resting spores germinate to release primary zoospores, initiating the infection process.[2][3][4][5]

This compound (2′, 4-dichloro-α,α,α-trifluoro-4′-nitro-m-toluenesulfonanilide) is a fungicide registered for the control of clubroot disease.[6][7][8] Its primary mode of action is the inhibition of resting spore germination, thereby preventing the initial stages of infection.[1][6][7][8] Unlike some fungicides, this compound is ineffective against P. brassicae once the pathogen is established within the host root's cortical cells.[6][7] This highlights its role as a preventative agent that acts directly on the resting spores in the soil.[6][7]

Mechanism of Action: How this compound Inhibits Germination

Research indicates that this compound suppresses clubroot disease through a multi-faceted impact on the resting spores, acting fungistatically rather than causing spore death.[1][7]

Adsorption to the Spore Cell Wall

Studies using high-performance liquid chromatography (HPLC) have shown that this compound is adsorbed onto the surface of P. brassicae resting spores.[6][7] This process is relatively rapid, with a significant amount of the chemical binding to the spores within 30 minutes of treatment.[7] This physical interaction is believed to be the initial step in its inhibitory action, preventing the spore from responding to germination stimuli from host root exudates.[6][7][8] Despite this action, viability assays using Evan's blue staining confirm that the this compound-treated spores remain alive but are unable to germinate.[6][7]

Inhibition of Primary Zoosporogenesis

Germination is not an instantaneous event but a developmental process known as primary zoosporogenesis. Transmission electron microscopy (TEM) has revealed that this compound arrests this process at an early stage.[1][9] In the presence of germination stimulants like cabbage hydroponic solution, untreated spores progress through distinct stages of internal development before releasing a zoospore. However, spores treated with this compound are halted at the initial stage (Stage 1) and fail to progress further, effectively inhibiting the formation and release of the primary zoospore.[1]

Alteration of Gene Expression and Protein Folding

The inhibitory effect of this compound is linked to significant changes in gene expression within the resting spore.[1][9] Reverse transcription PCR (RT-PCR) analyses have shown that this compound downregulates the expression of a majority of genes normally involved in the germination process, including those related to flagellar components, morphogenesis, and signal transduction.[1]

Most notably, this compound induces the high expression of PbCyp3, an immunophilin gene that codes for a peptidyl-prolyl isomerase.[1][9] This leads to an unusual accumulation of the PbCYP3 protein.[1][9] It is hypothesized that this overexpression causes aberrant folding of proteins that are essential for the complex process of primary zoosporogenesis. This disruption of protein integrity ultimately blocks the germination pathway.[1][9]

Quantitative Data: Efficacy of this compound

The effect of this compound on resting spore germination has been quantified through microscopy-based assessments of primary zoosporogenesis. The following table summarizes the distribution of resting spores across different developmental stages when incubated with and without this compound.

Table 1: Effect of this compound (1 ppm) on the Stages of Primary Zoosporogenesis of P. brassicae Resting Spores

Treatment ConditionIncubation Period (Days)Stage 0 (%) (Dormant)Stage 1 (%) (Early Zoosporogenesis)Stage 2 (%) (Mid Zoosporogenesis)Stage 3 (%) (Late Zoosporogenesis)
Distilled Water (Control) 398.21.80.00.0
697.52.50.00.0
Distilled Water + this compound 399.10.90.00.0
698.31.70.00.0
Cabbage Hydroponic Solution (CHS) 315.455.720.38.6
65.310.535.149.1
CHS + this compound 310.788.50.80.0
68.989.31.80.0

Data adapted from studies utilizing Transmission Electron Microscopy (TEM) to quantify the stages of primary zoosporogenesis.[10] Stage 0 represents dormant spores, while Stages 1-3 represent progressive steps toward germination.

As the data indicates, in the presence of a germination stimulant (Cabbage Hydroponic Solution), a large percentage of untreated spores progress through the stages of zoosporogenesis over 6 days. In contrast, spores treated with this compound are overwhelmingly arrested at Stage 1, demonstrating the potent inhibitory effect of the fungicide.[10]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the effect of this compound on P. brassicae resting spores.

Preparation and Purification of Resting Spores
  • Source: Excise mature clubroot galls from the roots of infected Chinese cabbage or other susceptible Brassica hosts.

  • Homogenization: Wash the galls thoroughly with sterile distilled water. Homogenize the gall tissue in a blender with distilled water.

  • Filtration: Filter the homogenate through multiple layers of cheesecloth to remove large plant debris.

  • Centrifugation: Centrifuge the filtrate at a low speed (e.g., 500 x g) for 10 minutes to pellet host cell debris. Collect the supernatant.

  • Spore Pelleting: Centrifuge the supernatant at a higher speed (e.g., 3,500 x g) for 15 minutes to pellet the resting spores.

  • Purification (Sucrose Gradient): Resuspend the spore pellet and layer it onto a discontinuous sucrose (B13894) gradient (e.g., 20%/40%/60% sucrose). Centrifuge at high speed (e.g., 10,000 x g) for 30 minutes. The resting spores will form a band at the interface, which can be carefully collected.

  • Washing: Wash the purified spores multiple times with sterile distilled water to remove residual sucrose.

  • Quantification: Resuspend the final pellet in sterile water and determine the spore concentration using a hemocytometer. Adjust to the desired concentration (e.g., 1 x 10⁸ spores/mL).

In Vitro Germination Assay
  • Treatment Preparation: Prepare a stock solution of this compound (e.g., 1 ppm) in a suitable solvent and dilute it in the chosen germination medium. A control medium without this compound should also be prepared.

  • Germination Medium: Use a known germination stimulant, such as host root exudates collected from hydroponically grown cabbage seedlings (Cabbage Hydroponic Solution - CHS), or a simple buffer solution.[1]

  • Incubation: Suspend the purified resting spores in the treatment and control media to a final concentration of approximately 1 x 10⁷ spores/mL.

  • Culture: Incubate the spore suspensions in the dark at a constant temperature (e.g., 25°C) for a period of several days (e.g., 3 to 6 days).[1][10]

  • Assessment: At specified time points, collect aliquots of the spore suspension. Assess germination by:

    • Light Microscopy: Using differential interference contrast (DIC) microscopy to count the number of empty spore cases versus non-germinated spores.[3][4]

    • Transmission Electron Microscopy (TEM): For detailed analysis of the internal stages of primary zoosporogenesis, as described below.

Transmission Electron Microscopy (TEM) Protocol
  • Sample Collection: Collect resting spores from the germination assay at desired time points.

  • Fixation: Pellet the spores and fix them in a solution of 2.5% glutaraldehyde (B144438) in a phosphate (B84403) buffer (pH 7.2) for several hours at 4°C.

  • Post-fixation: Wash the spores with the buffer and post-fix with 1% osmium tetroxide in the same buffer for 1-2 hours.

  • Dehydration: Dehydrate the samples through a graded ethanol (B145695) series (e.g., 50%, 70%, 90%, 100%).

  • Infiltration and Embedding: Infiltrate the samples with an epoxy resin (e.g., Spurr's resin) and embed them in molds. Polymerize the resin in an oven.

  • Sectioning: Cut ultrathin sections (70-90 nm) using an ultramicrotome equipped with a diamond knife.

  • Staining: Mount the sections on copper grids and stain with uranyl acetate (B1210297) followed by lead citrate (B86180) to enhance contrast.

  • Imaging: Observe the sections under a transmission electron microscope and capture images of spores at different stages of development.[1]

Gene Expression Analysis (RT-qPCR)
  • RNA Extraction: Treat resting spores with this compound as described in the germination assay. At a specific time point (e.g., 24 hours), pellet the spores and immediately freeze them in liquid nitrogen. Extract total RNA using a suitable kit, including a DNase treatment step to remove genomic DNA contamination.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative PCR (qPCR): Perform qPCR using gene-specific primers for target genes (e.g., PbCyp3) and a reference housekeeping gene (e.g., actin) for normalization. Use a SYBR Green-based master mix.

  • Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between this compound-treated and untreated control samples.[1]

Visualizations: Pathways and Workflows

The following diagrams illustrate the key processes involved in the action of this compound.

G cluster_Spore P. brassicae Resting Spore SporeWall Spore Cell Wall PbCyp3_gene PbCyp3 Gene (Immunophilin) ProteinSynth Protein Synthesis Machinery PbCyp3_gene->ProteinSynth transcription & translation Zoosporo_Proteins Proteins for Zoosporogenesis ProteinSynth->Zoosporo_Proteins synthesis AberrantFold Aberrant Protein Folding ProteinSynth->AberrantFold Accumulation of PbCYP3 causes... Zoosporogenesis Primary Zoosporogenesis Zoosporo_Proteins->Zoosporogenesis Inhibition Germination Inhibited Zoosporogenesis->Inhibition This compound This compound This compound->SporeWall Adsorbs to surface This compound->PbCyp3_gene Upregulates Expression AberrantFold->Zoosporogenesis Disrupts

Caption: Proposed mechanism of this compound action on P. brassicae resting spores.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Output SporePrep 1. Purify P. brassicae Resting Spores TreatPrep 2. Prepare this compound & Control Solutions Incubate 3. Incubate Spores in Treatment Solutions TreatPrep->Incubate Sample 4. Collect Samples at Time Points Incubate->Sample Microscopy 5a. Microscopy (TEM / DIC) Sample->Microscopy RNA_Extract 5b. RNA Extraction & cDNA Synthesis Sample->RNA_Extract GermData Germination Rate & Zoosporogenesis Stage Microscopy->GermData qPCR 6b. RT-qPCR Analysis RNA_Extract->qPCR GeneData Relative Gene Expression Levels qPCR->GeneData

Caption: General experimental workflow for assessing this compound's effects.

G This compound This compound Application to Soil Adsorption Adsorption to Resting Spore Wall This compound->Adsorption Inhibition Inhibition of Resting Spore Germination Adsorption->Inhibition NoZoospores No Release of Primary Zoospores Inhibition->NoZoospores NoInfection No Root Hair Infection NoZoospores->NoInfection Suppression Clubroot Disease Suppression NoInfection->Suppression

References

Adsorption Properties of Flusulfamide onto Resting Spore Cell Walls: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flusulfamide is a key fungicide utilized in the management of clubroot disease in Brassica crops, caused by the obligate biotrophic protist Plasmodiophora brassicae. Its efficacy is primarily attributed to the inhibition of resting spore germination, a process initiated by the adsorption of the fungicide onto the spore cell wall. This technical guide provides a comprehensive overview of the adsorption properties of this compound on resting spore cell walls. While specific quantitative adsorption data for this compound is not extensively available in public literature, this document outlines the established principles of its interaction and furnishes detailed experimental protocols for researchers to conduct such quantitative analyses. Furthermore, it explores the downstream cellular events following adsorption, including the inhibition of zoosporogenesis and alterations in gene expression. This guide is intended to be a valuable resource for researchers in agrochemicals, fungal biology, and drug development, providing the foundational knowledge and methodologies to investigate the crucial interaction between this compound and fungal resting spores.

Introduction

Clubroot disease, incited by Plasmodiophora brassicae, poses a significant threat to cruciferous crops worldwide. The persistence of this pathogen is largely due to its durable resting spores, which can remain viable in the soil for many years. This compound is a fungicide that has demonstrated notable efficacy in controlling clubroot by directly targeting these resting spores.[1] The primary mode of action involves the adsorption of this compound onto the surface of the resting spore cell walls, which subsequently inhibits their germination and prevents the release of primary zoospores, the infectious agents.[1][2]

Understanding the physicochemical principles governing this adsorption is paramount for optimizing the use of this compound and for the rational design of new, more effective fungicides. This guide synthesizes the current knowledge on the interaction of this compound with resting spore cell walls and provides a detailed framework for the experimental investigation of its adsorption properties.

Data Presentation: Adsorption Parameters

Table 1: Hypothetical Isotherm Parameters for this compound Adsorption on Resting Spore Cell Walls at 25°C

Isotherm ModelParametersValue
Langmuir qmax (mg/g)Value
KL (L/mg)Value
R2Value
Freundlich KF ((mg/g)(L/mg)1/n)Value
nValue
R2Value
  • qmax : Maximum adsorption capacity, representing a monolayer coverage of this compound on the spore cell wall.

  • KL : Langmuir constant related to the affinity of the binding sites.

  • KF : Freundlich constant indicative of the adsorption capacity.

  • n : Freundlich constant representing the adsorption intensity.

  • R2 : Coefficient of determination, indicating the goodness of fit of the model to the experimental data.

Table 2: Hypothetical Kinetic Parameters for this compound Adsorption on Resting Spore Cell Walls

Kinetic ModelParametersValue
Pseudo-first-order qe (exp) (mg/g)Value
qe (cal) (mg/g)Value
k1 (1/min)Value
R2Value
Pseudo-second-order qe (exp) (mg/g)Value
qe (cal) (mg/g)Value
k2 (g/mg·min)Value
R2Value
  • qe (exp) : Experimental adsorption capacity at equilibrium.

  • qe (cal) : Calculated adsorption capacity at equilibrium.

  • k1 : Pseudo-first-order rate constant.

  • k2 : Pseudo-second-order rate constant.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the adsorption properties of this compound onto resting spore cell walls.

Preparation of Resting Spore Cell Walls
  • Isolation of Resting Spores: Resting spores of P. brassicae are typically isolated from infected root galls of a susceptible host plant (e.g., Chinese cabbage). Galls are homogenized in sterile distilled water, and the resulting suspension is filtered through several layers of cheesecloth to remove large plant debris.

  • Purification: The spore suspension is then subjected to several rounds of centrifugation and washing with sterile distilled water to purify the spores. A density gradient centrifugation using a sucrose (B13894) or Percoll gradient can be employed for higher purity.

  • Cell Wall Extraction (Optional): For studies focusing specifically on the cell wall, purified spores can be mechanically disrupted using glass beads in a bead beater. The resulting homogenate is then centrifuged to pellet the cell walls, which are subsequently washed multiple times.

Batch Adsorption Experiments
  • Preparation of this compound Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., acetone (B3395972) or DMSO) and then serially diluted with sterile distilled water to obtain a range of working concentrations. The final solvent concentration should be kept low (typically <1%) to avoid affecting the experiment.

  • Adsorption Assay: A known quantity of purified resting spores or isolated cell walls is suspended in a fixed volume of each this compound working solution in centrifuge tubes.

  • Equilibration: The tubes are agitated on a shaker at a constant temperature for a predetermined time to reach adsorption equilibrium.

  • Separation: After equilibration, the suspension is centrifuged at high speed to pellet the spores/cell walls.

  • Analysis: The concentration of this compound remaining in the supernatant is determined using High-Performance Liquid Chromatography (HPLC). The amount of this compound adsorbed onto the spores is calculated by the difference between the initial and equilibrium concentrations.

Adsorption Kinetics Experiments
  • Experimental Setup: A known amount of resting spores or cell walls is added to a larger volume of this compound solution of a specific initial concentration in a flask.

  • Time-course Sampling: The mixture is continuously agitated, and at regular time intervals, aliquots of the suspension are withdrawn.

  • Analysis: Each aliquot is immediately centrifuged, and the supernatant is analyzed by HPLC to determine the concentration of this compound at that time point. The amount of adsorbed this compound at each time point is then calculated.

Visualization of Workflows and Pathways

Experimental Workflow for Adsorption Studies

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis spore_isolation Resting Spore Isolation & Purification batch_adsorption Batch Adsorption (Isotherms) spore_isolation->batch_adsorption Spores kinetic_adsorption Kinetic Adsorption spore_isolation->kinetic_adsorption Spores flusulfamide_prep This compound Solution Preparation flusulfamide_prep->batch_adsorption Solutions flusulfamide_prep->kinetic_adsorption Solution centrifugation Centrifugation batch_adsorption->centrifugation kinetic_adsorption->centrifugation hplc HPLC Analysis of Supernatant centrifugation->hplc data_analysis Data Analysis (Isotherm & Kinetic Modeling) hplc->data_analysis

Experimental workflow for determining this compound adsorption.

Hypothesized Signaling Pathway Post-Adsorption

The binding of this compound to the spore cell wall is hypothesized to trigger a cascade of intracellular events leading to the inhibition of germination. While the precise signaling pathway for this compound is not fully elucidated, it likely involves stress response pathways similar to those activated by other fungicides that target the cell wall. The High-Osmolarity Glycerol (HOG) pathway, a conserved MAP kinase cascade, is a plausible candidate.

G This compound This compound cell_wall Spore Cell Wall (Chitin/Glucan) This compound->cell_wall Adsorption membrane_sensor Membrane Stress Sensor cell_wall->membrane_sensor Induces Stress mapk_cascade MAP Kinase Cascade (e.g., HOG Pathway) membrane_sensor->mapk_cascade Activates transcription_factor Transcription Factor Activation mapk_cascade->transcription_factor gene_expression Altered Gene Expression transcription_factor->gene_expression germination_inhibition Germination Inhibition gene_expression->germination_inhibition

Hypothesized signaling cascade after this compound adsorption.

Conclusion

The adsorption of this compound onto the resting spore cell walls of Plasmodiophora brassicae is the critical first step in its fungicidal action. While direct quantitative data on this interaction is sparse, the methodologies to obtain such data are well-established in the broader field of pesticide science. This technical guide provides researchers with a robust framework for investigating the adsorption isotherms and kinetics of this compound. A deeper understanding of these adsorption properties will not only enhance our knowledge of how this important fungicide works but will also pave the way for the development of next-generation compounds with improved efficacy in combating clubroot disease. The elucidation of the subsequent signaling pathways triggered by this adsorption event remains a key area for future research.

References

Methodological & Application

Application of Flusulfamide for Clubroot Disease Control in Brassica Crops: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clubroot, caused by the obligate biotrophic protist Plasmodiophora brassicae, is a devastating soil-borne disease affecting Brassica crops worldwide, leading to significant yield losses.[1] Effective management of clubroot is challenging due to the long-term survival of the pathogen's resting spores in the soil. Flusulfamide is a fungicide that has demonstrated significant efficacy in controlling clubroot disease. This document provides detailed application notes and protocols for the use of this compound in a research and development setting, based on current scientific literature.

Mechanism of Action

This compound primarily acts by inhibiting the germination of P. brassicae resting spores.[1][2][3] The fungicide is adsorbed onto the cell walls of the resting spores, which prevents them from germinating and releasing primary zoospores, the initial infective stage of the pathogen.[2][4] Studies suggest that this compound may induce aberrant folding of proteins crucial for primary zoosporogenesis, the process of forming zoospores within the resting spore.[3] It is important to note that this compound is ineffective against established infections within the host root cortical cells.[2][5]

Quantitative Data on Efficacy

The following tables summarize the quantitative data from various studies on the efficacy of this compound in controlling clubroot in different Brassica crops.

Table 1: Efficacy of this compound on Chinese Cabbage (Brassica rapa subsp. pekinensis)

Application RateFormulationDisease Control (%)Increase in Fresh Weight (%)Reference
Not SpecifiedGranule (GR)84.613.0[6][7]
Not SpecifiedDust Powder (DP)Not Reported14.3[6][7]
300 kg/ha Not Specified82.6Not Reported[5][8]

Table 2: Efficacy of this compound on Canola (Brassica napus)

Application RateDisease Severity Index (DSI) ReductionYield IncreaseReference
High Efficacy at 1x10^6 spores/g soilConsistently high efficacyNot specified[9]

Table 3: Efficacy of this compound on Other Brassica Crops

CropApplication Rate ( kg/ha )Application MethodReduction in Clubroot SeverityIncrease in Plant Top WeightReference
Chinese Cabbage 'Wong Bok'1.2Soil-incorporationSignificantSignificant[10]
Chinese Cabbage 'Wong Bok'2.4Soil-incorporationSignificantSignificant[10]

Experimental Protocols

In Vitro Resting Spore Germination Assay

This protocol is designed to evaluate the direct effect of this compound on the germination of P. brassicae resting spores.

Materials:

  • Clubroot galls from infected Brassica plants

  • Sterile distilled water

  • This compound stock solution (in a suitable solvent like acetone)

  • Root exudates from a susceptible Brassica host (e.g., Chinese cabbage)

  • Microscope slides or multi-well plates

  • Incubator

  • Microscope with differential interference contrast (DIC) optics

  • Staining reagents: 4',6-diamidino-2-phenylindole (DAPI) or Calcofluor White/Nile Red dual stain[2][11]

Procedure:

  • Resting Spore Extraction:

    • Excise fresh clubroot galls and wash them thoroughly with tap water.

    • Homogenize the galls in sterile distilled water using a blender.

    • Filter the homogenate through several layers of cheesecloth to remove large plant debris.

    • Centrifuge the filtrate to pellet the resting spores.

    • Resuspend the pellet in sterile distilled water and repeat the centrifugation and washing steps several times.

    • Determine the spore concentration using a hemocytometer.

  • Treatment Application:

    • Prepare a series of this compound concentrations by diluting the stock solution in sterile distilled water or host root exudate solution.

    • Mix the resting spore suspension with the this compound solutions to achieve the desired final spore concentration (e.g., 1 x 10^7 spores/mL). Include a control with no this compound.

  • Incubation:

    • Pipette the treated and control spore suspensions onto microscope slides or into the wells of a multi-well plate.

    • Incubate at a temperature conducive for germination (e.g., 25°C) in the dark for a period of 24 to 72 hours.[3]

  • Assessment of Germination:

    • After incubation, observe the spores under a microscope with DIC optics. Germinated spores will appear as empty spore cases or will have an emerging zoospore.

    • Alternatively, use fluorescent staining. For example, DAPI will stain the nuclei of non-germinated spores, while germinated spores will not show nuclear staining.[2][11]

    • Count the number of germinated and non-germinated spores in at least three different fields of view for each treatment.

    • Calculate the germination inhibition percentage for each this compound concentration compared to the control.

Greenhouse Efficacy Trial

This protocol outlines a method for assessing the efficacy of this compound in a controlled greenhouse environment.

Materials:

  • Brassica seedlings of a susceptible cultivar

  • Potting mix (sterilized)

  • P. brassicae resting spore inoculum

  • This compound formulation (e.g., granules or wettable powder)

  • Pots

  • Greenhouse facilities with controlled temperature and lighting

Procedure:

  • Inoculum Preparation:

    • Prepare a resting spore suspension as described in the in vitro assay protocol.

    • Thoroughly mix the spore suspension with the sterilized potting mix to achieve a uniform inoculum density (e.g., 1 x 10^5 to 1 x 10^7 spores/g of soil).

  • This compound Application:

    • Incorporate the this compound formulation into the infested soil at various rates according to the manufacturer's recommendations or experimental design. Ensure thorough mixing for uniform distribution.

    • Include an untreated control (infested soil without this compound) and a negative control (non-infested soil).

  • Transplanting and Growth:

    • Fill pots with the treated and control soil mixtures.

    • Transplant healthy Brassica seedlings into the pots.

    • Grow the plants in the greenhouse under optimal conditions for clubroot development (e.g., 20-25°C, high soil moisture).

  • Disease Assessment:

    • After a suitable period (e.g., 4-6 weeks), carefully remove the plants from the pots and wash the roots.

    • Assess the severity of clubroot on a 0-3 or 0-4 scale, where 0 represents no galling and the highest number represents severe galling.

    • Calculate the Disease Severity Index (DSI) for each treatment.

    • Measure plant growth parameters such as shoot and root fresh/dry weight.

Field Trial Protocol

This protocol provides a framework for evaluating this compound efficacy under field conditions.

Materials:

  • A field with a history of clubroot infestation

  • Brassica seedlings of a susceptible cultivar

  • This compound formulation

  • Standard field trial equipment (e.g., planter, sprayer for soil incorporation)

  • Materials for experimental plot layout (e.g., flags, measuring tapes)

Procedure:

  • Site Selection and Preparation:

    • Select a field with a known and relatively uniform infestation of P. brassicae.

    • Prepare the field according to standard agricultural practices for the chosen Brassica crop.

  • Experimental Design:

    • Design the experiment using a randomized complete block design with at least four replications.

    • Treatments should include different rates of this compound and an untreated control.

  • This compound Application:

    • Apply this compound to the designated plots. Soil incorporation is a common and effective method.[10] This can be achieved by spraying the fungicide onto the soil surface followed by rotary hoeing.

  • Planting and Crop Management:

    • Transplant or direct-seed the Brassica crop into the plots.

    • Manage the crop according to local best practices for irrigation, fertilization, and pest control.

  • Data Collection:

    • Disease Assessment: At an appropriate time before harvest, randomly sample a number of plants from each plot (e.g., 10-20 plants). Assess clubroot severity using a standard rating scale and calculate the DSI.

    • Yield Assessment: At crop maturity, harvest the marketable portion of the crop from a predetermined area within each plot. Measure the fresh weight and/or other relevant yield parameters.

Visualizations

G cluster_soil Soil Environment cluster_root Host Root RestingSpore Resting Spore (Dormant Stage) Germination Germination RestingSpore->Germination Stimulated by root exudates PrimaryZoospores Primary Zoospores (Motile) Germination->PrimaryZoospores RootHairInfection Root Hair Infection PrimaryZoospores->RootHairInfection PlasmodiaInRootHair Primary Plasmodia in Root Hair RootHairInfection->PlasmodiaInRootHair Zoosporangia Zoosporangia Formation PlasmodiaInRootHair->Zoosporangia SecondaryZoospores Secondary Zoospores (Released into Soil) Zoosporangia->SecondaryZoospores CorticalInfection Cortical Cell Infection SecondaryZoospores->CorticalInfection SecondaryPlasmodia Secondary Plasmodia in Cortex CorticalInfection->SecondaryPlasmodia GallFormation Gall Formation (Hypertrophy & Hyperplasia) SecondaryPlasmodia->GallFormation NewRestingSpores New Resting Spores in Galls GallFormation->NewRestingSpores Release Release into Soil upon Gall Decomposition NewRestingSpores->Release This compound This compound Application This compound->Germination Inhibits Release->RestingSpore

Caption: Life cycle of Plasmodiophora brassicae and the inhibitory action of this compound.

G cluster_workflow Greenhouse Efficacy Trial Workflow A 1. Prepare P. brassicae Inoculum B 2. Infest Sterilized Potting Mix A->B C 3. Apply this compound to Infested Soil B->C D 4. Transplant Brassica Seedlings C->D E 5. Incubate in Greenhouse (4-6 weeks) D->E F 6. Assess Disease Severity (DSI) and Plant Biomass E->F

Caption: Workflow for a greenhouse-based this compound efficacy trial.

Conclusion

This compound is a valuable tool for the management of clubroot disease in Brassica crops, primarily through the inhibition of resting spore germination. The protocols and data presented in this document provide a comprehensive resource for researchers and professionals working on the development and evaluation of clubroot control strategies. Further research into the precise molecular targets of this compound could lead to the development of even more effective and sustainable solutions for this significant agricultural problem.

References

Application Note: Determination of Flusulfamide Residues by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Flusulfamide is a sulfonamide fungicide used to control various diseases in crops. Monitoring its residue levels in agricultural products and environmental samples is crucial for ensuring food safety and environmental protection. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a robust and widely used technique for the quantification of this compound. This application note provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC method. The method is suitable for researchers, scientists, and professionals in drug development and quality control.

Experimental Protocol

This protocol outlines the procedure for the extraction of this compound from agricultural product samples and subsequent analysis by HPLC-UV.

1. Sample Preparation (Extraction and Clean-up)

The sample preparation procedure is critical for removing interfering matrix components and concentrating the analyte.

  • Extraction:

    • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

    • Add 20 mL of methanol (B129727) and homogenize for 2-3 minutes.

    • Centrifuge the mixture at 4000 rpm for 5 minutes.

    • Collect the supernatant.

    • Repeat the extraction of the residue with another 20 mL of methanol.

    • Combine the supernatants.

  • Liquid-Liquid Partitioning:

    • Transfer the combined methanol extracts to a separatory funnel.

    • Add 20 mL of ethyl acetate (B1210297) and 100 mL of a 10% NaCl solution.

    • Shake vigorously for 5 minutes and allow the layers to separate.

    • Collect the upper ethyl acetate layer.

    • Repeat the partitioning of the aqueous layer with another 20 mL of ethyl acetate.

    • Combine the ethyl acetate fractions and dry them over anhydrous sodium sulfate.

  • Clean-up (Silica Gel Column Chromatography):

    • Evaporate the dried ethyl acetate extract to near dryness using a rotary evaporator at 40°C.

    • Re-dissolve the residue in a small volume of 40% acetone (B3395972) in hexane.

    • Prepare a silica (B1680970) gel column by packing a glass column with a slurry of silica gel in n-hexane.

    • Load the re-dissolved sample onto the column.

    • Elute the column with a mixture of 40% acetone in hexane.

    • Collect the eluate containing this compound.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the HPLC mobile phase for analysis.

2. HPLC-UVD Operating Conditions

The following HPLC conditions are recommended for the analysis of this compound.

ParameterCondition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water (e.g., 65:35 v/v) with 0.1% formic acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient (or controlled at 25°C)
Detector UV-Vis or Photodiode Array (PDA) Detector
Detection Wavelength 220 - 340 nm (optimum wavelength to be determined by standard analysis)

3. Standard Preparation

  • Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 to 10 µg/mL.

Data Presentation

The following tables summarize the quantitative data for the HPLC method validation for this compound analysis, compiled from various studies.

Table 1: Chromatographic and Method Validation Parameters

ParameterValueReference
Retention Time (min) Approx. 3.5
Linearity Range (µg/mL) 0.1 - 10Based on typical ranges
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/g) 0.001
Limit of Quantification (LOQ) (µg/g) 0.003 (Estimated)Based on LOD

Table 2: Accuracy and Precision

ParameterValueReference
Recovery (%) > 75%
Intra-day Precision (%RSD) < 2%
Inter-day Precision (%RSD) < 5%

Visualizations

Diagram 1: Experimental Workflow for this compound Analysis

Figure 1: General workflow for the HPLC analysis of this compound. cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis Sample Homogenized Sample Extraction Methanol Extraction Sample->Extraction Partitioning Ethyl Acetate Partitioning Extraction->Partitioning Cleanup Silica Gel Column Cleanup Partitioning->Cleanup Evaporation Evaporation & Reconstitution Cleanup->Evaporation Injection HPLC Injection Evaporation->Injection Inject Reconstituted Sample Separation C18 Column Separation Injection->Separation Detection UV Detection Separation->Detection Data Data Acquisition & Analysis Detection->Data

Caption: General workflow for the HPLC analysis of this compound.

Diagram 2: Logical Relationship of Method Validation Parameters

Figure 2: Interrelation of key HPLC method validation parameters. Method HPLC Method Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Specificity Specificity Method->Specificity Robustness Robustness Method->Robustness LOD Limit of Detection Linearity->LOD LOQ Limit of Quantification LOD->LOQ

Caption: Interrelation of key HPLC method validation parameters.

Application Notes and Protocols for Flusulfamide in the Management of Potato Powdery Scab

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of flusulfamide for the reduction of powdery scab incidence in potatoes, caused by the soil-borne pathogen Spongospora subterranea f. sp. subterranea. The following sections detail the efficacy of this compound, protocols for its application and evaluation, and the proposed mechanism of its action.

Introduction

Powdery scab is a significant disease in potato production worldwide, leading to cosmetic blemishes on tubers, reduced marketable yield, and transmission of the Potato Mop-Top Virus (PMTV).[1] The causal agent, Spongospora subterranea, is a soil-dwelling protozoan that can persist in the soil for many years as resting spores (sporosori).[2] this compound is a fungicide that has demonstrated efficacy in reducing the incidence and severity of powdery scab when applied to the soil.[3][4][5] It belongs to the benzenesulfonanilide chemical class and is particularly effective against pathogens in the order Plasmodiophorales.[6]

Efficacy of this compound

This compound has been shown to significantly reduce the incidence and severity of powdery scab in potatoes. Its effectiveness can be influenced by factors such as the level of soil inoculum, environmental conditions, and application method.

Quantitative Data Summary

The following table summarizes the reported efficacy of this compound in reducing powdery scab in potatoes from a field trial conducted in naturally infested soil.

Treatment (this compound Application Rate)Disease Incidence Reduction (%)Disease Severity Reduction (%)Reference
0.375 L a.i./ha (in-furrow)Statistically SignificantStatistically Significant[4]
0.75 L a.i./ha (in-furrow)Statistically SignificantStatistically Significant[4]

Note: The exact percentage of reduction was not specified in the abstract, but the reduction was reported as significant.

Proposed Mechanism of Action

The precise molecular mechanism of this compound on Spongospora subterranea has not been fully elucidated. However, research on the closely related pathogen Plasmodiophora brassicae, the causal agent of clubroot in brassicas, provides a strong model for its mode of action.

This compound is believed to inhibit the germination of resting spores by disrupting the process of primary zoosporogenesis.[7] Studies have shown that this compound treatment leads to the unusual accumulation of a specific protein, an immunophilin (peptidyl-prolyl-isomerase) called PbCYP3, in P. brassicae resting spores.[7] This aberrant protein accumulation is thought to cause improper folding of proteins that are essential for the formation of primary zoospores, thereby inhibiting the germination of the resting spores and preventing infection of the host plant.[7]

Proposed Signaling Pathway of this compound Action

G cluster_Spore Spongospora subterranea Resting Spore This compound This compound CYP3 SsCYP3 Accumulation (Immunophilin) This compound->CYP3 induces ProteinFolding Normal Protein Folding (Primary Zoosporogenesis) Germination Spore Germination (Primary Zoospore Release) ProteinFolding->Germination AberrantFolding Aberrant Protein Folding Inhibition Germination Inhibition AberrantFolding->Inhibition leads to CYP3->AberrantFolding causes Infection Host Root Infection Germination->Infection NoInfection No Infection Inhibition->NoInfection

Caption: Proposed mechanism of this compound on Spongospora subterranea resting spores.

Experimental Protocols

The following protocols provide a framework for conducting experiments to evaluate the efficacy of this compound in controlling powdery scab in potatoes.

Experimental Workflow

G cluster_workflow Experimental Workflow A 1. Experimental Design (Randomized Complete Block) B 2. Field Preparation & Plot Layout A->B C 3. This compound Application (In-furrow at planting) B->C D 4. Potato Planting C->D E 5. Crop Management (Irrigation, Fertilization, etc.) D->E F 6. Disease Assessment (Root Galling & Tuber Scab) E->F G 7. Data Analysis (ANOVA) F->G

Caption: Workflow for evaluating this compound efficacy against powdery scab.

Protocol for this compound Application and Efficacy Trial

4.2.1. Experimental Design

  • Design: Utilize a randomized complete block design with a minimum of four replications.

  • Treatments:

    • Untreated control.

    • This compound at 0.375 L a.i./ha.

    • This compound at 0.75 L a.i./ha.

    • Other relevant fungicide standards.

  • Plot Size: Each plot should consist of at least four rows, each 10 meters long, with a row spacing of 90 cm and in-row seed spacing of 30 cm. Data should be collected from the central two rows to minimize edge effects.

4.2.2. Materials

  • Certified potato seed tubers of a susceptible variety (e.g., 'Shepody').

  • This compound formulation.

  • Calibrated backpack sprayer or tractor-mounted sprayer with appropriate nozzles for in-furrow application.

  • Standard potato planting and cultivation equipment.

  • Personal Protective Equipment (PPE) as per the fungicide label.

4.2.3. Procedure

  • Field Selection: Choose a field with a known history of powdery scab infestation.

  • Land Preparation: Prepare the field according to standard potato cultivation practices.

  • Treatment Preparation:

    • Calculate the required amount of this compound and water for each plot based on the application rate and sprayer calibration.

    • Prepare the spray solution immediately before application, ensuring thorough mixing.

  • Application:

    • Apply the this compound solution as an in-furrow spray at the time of planting.

    • Direct the spray into the furrow to cover the seed tubers and the surrounding soil before the furrow is closed.

  • Planting: Plant the seed tubers immediately after the application of the in-furrow treatment.

  • Crop Management: Maintain the crop using standard agronomic practices for the region, ensuring uniform irrigation and fertilization across all plots.

  • Harvest: At crop maturity, harvest the tubers from the central two rows of each plot.

Protocol for Disease Assessment

4.3.1. Root Gall Assessment

  • At mid-season (e.g., 60-70 days after planting), carefully excavate the root systems of at least five randomly selected plants from the data rows of each plot.

  • Gently wash the roots to remove adhering soil.

  • Visually assess the presence and severity of root galls using a rating scale:

    • 0 = No galls observed.

    • 1 = 1-5 small galls.

    • 2 = 6-15 small galls or a few large galls.

    • 3 = 16-30 galls.

    • 4 = >30 galls.

4.3.2. Tuber Powdery Scab Assessment

  • After harvest, collect all tubers from the data rows of each plot.

  • Wash the tubers and allow them to air dry.

  • For each plot, randomly select a subsample of 100 tubers.

  • Disease Incidence: Calculate the percentage of tubers in the subsample showing any powdery scab symptoms.

  • Disease Severity: For each of the 100 tubers, assess the percentage of the tuber surface area covered by powdery scab lesions using a validated disease severity key.[3] An example of a severity scale is as follows:

    • 0 = No lesions.

    • 1 = <1% of the surface area affected.

    • 2 = 1-5% of the surface area affected.

    • 3 = 6-10% of the surface area affected.

    • 4 = 11-25% of the surface area affected.

    • 5 = >25% of the surface area affected.

  • Calculate a disease severity index for each plot.

Data Analysis

Analyze the data for disease incidence, root gall severity, and tuber scab severity using Analysis of Variance (ANOVA) appropriate for a randomized complete block design. Use a protected least significant difference (LSD) test or Tukey's HSD test to separate treatment means at p ≤ 0.05.

Conclusion

This compound is a valuable tool for the integrated management of potato powdery scab.[3][5] Its efficacy as a soil-applied fungicide, likely acting through the inhibition of resting spore germination, can significantly reduce disease incidence and severity.[4][7] The protocols outlined in these notes provide a robust framework for researchers to further evaluate and optimize the use of this compound for the control of this economically important potato disease.

References

Application Note & Protocol: Determination of Flusulfamide Residues in Agricultural Commodities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flusulfamide is a fungicide used to control various diseases in agricultural production.[1] Monitoring its residue levels in agricultural commodities is crucial to ensure food safety and compliance with regulatory limits. This document provides detailed analytical methods and protocols for the determination of this compound residues in a range of agricultural products. The methodologies described are based on established and validated techniques, including gas chromatography (GC) and high-performance liquid chromatography (HPLC), coupled with various detectors.

Analytical Methods Overview

The determination of this compound residues typically involves sample preparation (extraction and cleanup) followed by instrumental analysis. The choice of method often depends on the matrix (the type of agricultural commodity), the required sensitivity, and the available instrumentation. Common techniques include:

  • Gas Chromatography (GC): Often used with an Electron Capture Detector (ECD) for sensitive detection or a Mass Spectrometer (MS) for definitive identification.[1][2]

  • High-Performance Liquid Chromatography (HPLC): Typically coupled with an Ultraviolet (UV) detector or a Mass Spectrometer (MS/MS) for high selectivity and sensitivity.[3]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined and widely adopted sample preparation method for pesticide residue analysis in food matrices.[4][5][6][7][8][9]

Quantitative Data Summary

The following tables summarize the performance of various analytical methods for this compound determination in different agricultural commodities.

Table 1: Method Performance for this compound Residue Analysis

CommodityAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Average Recovery (%)Reference
Chinese KaleGC-ECD/MS0.001 mg/kg-92.6[1]
Chinese CabbageGC-ECD/MS0.001 mg/kg-93.2[1]
AppleHPLC-UVD/MS-0.02 mg/kg82.3 - 98.2[3]
Green PepperHPLC-UVD/MS-0.02 mg/kg82.3 - 98.2[3]
Kimchi CabbageHPLC-UVD/MS-0.02 mg/kg82.3 - 98.2[3]
Hulled RiceHPLC-UVD/MS-0.02 mg/kg82.3 - 98.2[3]
SoybeanHPLC-UVD/MS-0.02 mg/kg82.3 - 98.2[3]
Various CerealsHPLC-PDA/LC-MS0.001 µg/g->75[10]

Note: "-" indicates data not specified in the cited source.

Experimental Protocols

Protocol 1: GC-ECD/MS Method for Chinese Kale and Cabbage

This protocol is adapted from the method described for the analysis of this compound in Chinese kale and cabbage.[1][2]

1. Sample Preparation and Extraction a. Homogenize a representative sample of the agricultural commodity. b. Weigh 20 g of the homogenized sample into a blender. c. Add 100 mL of acetone (B3395972) and blend at high speed for 3 minutes. d. Filter the extract through suction filtration. e. Transfer the filtrate to a separatory funnel.

2. Liquid-Liquid Partitioning a. Add 100 mL of dichloromethane (B109758) and 10 mL of 5% NaCl solution to the separatory funnel. b. Shake vigorously for 5 minutes and allow the layers to separate. c. Collect the lower organic layer (dichloromethane). d. Repeat the partitioning of the aqueous layer with another 100 mL of dichloromethane. e. Combine the dichloromethane extracts and dry over anhydrous sodium sulfate (B86663). f. Concentrate the extract to near dryness using a rotary evaporator at 40°C.

3. Cleanup by Solid Phase Extraction (SPE) a. Condition a Florisil SPE cartridge by passing 5 mL of n-hexane through it. b. Dissolve the residue from step 2f in 5 mL of n-hexane and load it onto the conditioned SPE cartridge. c. Wash the cartridge with 10 mL of n-hexane to remove interferences. d. Elute the this compound with 10 mL of 15% ethyl acetate (B1210297) in n-hexane. e. Collect the eluate and concentrate to dryness under a gentle stream of nitrogen.

4. Derivatization (Methylation) a. To the dried residue, add 1 mL of acetone, 0.5 mL of methyl iodide, and 0.1 g of potassium carbonate. b. Seal the reaction vial and heat at 60°C for 1 hour. c. After cooling, add 5 mL of 5% NaCl solution and 5 mL of n-hexane. d. Shake, allow layers to separate, and transfer the n-hexane layer for GC analysis.

5. GC-ECD/MS Analysis

  • GC Column: Capillary column suitable for pesticide analysis (e.g., DB-5ms).
  • Injector Temperature: 250°C.
  • Oven Temperature Program: Initial temperature of 100°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 10 min.
  • Carrier Gas: Helium at a constant flow rate.
  • Detector: ECD at 300°C or MS in Selected Ion Monitoring (SIM) mode.

Protocol 2: HPLC-UVD/MS Method for Various Agricultural Commodities

This protocol is a generalized procedure based on the method for analyzing this compound in apples, peppers, cabbage, rice, and soybeans.[3]

1. Sample Preparation and Extraction a. Homogenize the sample. b. Weigh 10 g of the homogenized sample (5 g for rice and soybean) into a centrifuge tube. c. Add 20 mL of acetone and homogenize for 3 minutes. d. Centrifuge at 3000 rpm for 10 minutes. e. Decant the supernatant into a collection flask.

2. Liquid-Liquid Partitioning a. Concentrate the supernatant to approximately 5 mL using a rotary evaporator. b. Add 50 mL of saline water and transfer to a separatory funnel. c. Partition with 50 mL of dichloromethane. d. Collect the dichloromethane layer. e. For high-fat matrices like hulled rice and soybean, an additional n-hexane/acetonitrile (B52724) partition is recommended to remove lipids.[3]

3. Cleanup by Florisil Column Chromatography a. Prepare a glass column packed with Florisil. b. Pre-wash the column with n-hexane. c. Concentrate the dichloromethane extract and dissolve the residue in a small volume of n-hexane. d. Load the sample onto the Florisil column. e. Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in n-hexane). f. Collect the fraction containing this compound and concentrate to dryness.

4. HPLC-UVD/MS Analysis

  • HPLC Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile and water.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10 µL.
  • UV Detection: 280 nm.[3]
  • MS Detection: Electrospray ionization (ESI) in negative ion mode with Selected Ion Monitoring (SIM) for confirmation.

Protocol 3: QuEChERS-based Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a highly efficient sample preparation technique for multi-residue pesticide analysis.[4][5][6][7][8][9]

1. Sample Extraction a. Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube. b. Add 10-15 mL of acetonitrile. For samples with low water content, add a corresponding amount of water.[4] c. Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).[8] d. Shake vigorously for 1 minute. e. Centrifuge at high speed (e.g., 3000 xg) for 5 minutes.[4]

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup a. Take an aliquot of the supernatant (e.g., 6 mL) and transfer it to a 15 mL centrifuge tube containing d-SPE cleanup sorbents.[4] b. The sorbent mixture typically includes primary secondary amine (PSA) to remove organic acids and sugars, and magnesium sulfate to remove residual water. C18 may be added for fatty matrices and graphitized carbon black (GCB) for pigmented samples. c. Vortex for 1 minute. d. Centrifuge for 5 minutes.

3. Final Extract Preparation a. Take the supernatant and filter it through a 0.22 µm filter into an autosampler vial for analysis by LC-MS/MS or GC-MS.

Visualized Experimental Workflows

GC_Method_Workflow cluster_prep Sample Preparation cluster_partition Purification cluster_analysis Analysis Homogenization Sample Homogenization Extraction Acetone Extraction Homogenization->Extraction 20g sample Filtration Filtration Extraction->Filtration Partitioning Dichloromethane Partitioning Filtration->Partitioning Aqueous extract SPE Florisil SPE Cleanup Partitioning->SPE Organic extract Derivatization Methylation SPE->Derivatization Clean extract GC_Analysis GC-ECD/MS Analysis Derivatization->GC_Analysis Derivatized analyte

Caption: Workflow for GC-ECD/MS analysis of this compound.

HPLC_Method_Workflow cluster_prep Sample Preparation cluster_partition Purification cluster_analysis Analysis Homogenization Sample Homogenization Extraction Acetone Extraction Homogenization->Extraction 10g sample Centrifugation Centrifugation Extraction->Centrifugation Partitioning Dichloromethane Partitioning Centrifugation->Partitioning Supernatant Florisil_Cleanup Florisil Column Cleanup Partitioning->Florisil_Cleanup Organic extract HPLC_Analysis HPLC-UVD/MS Analysis Florisil_Cleanup->HPLC_Analysis Final extract

Caption: Workflow for HPLC-UVD/MS analysis of this compound.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis Sample_Weighing Weigh Homogenized Sample Add_Solvent Add Acetonitrile Sample_Weighing->Add_Solvent Add_Salts Add QuEChERS Salts Add_Solvent->Add_Salts Shake_Centrifuge1 Shake & Centrifuge Add_Salts->Shake_Centrifuge1 Transfer_Supernatant Transfer Supernatant Shake_Centrifuge1->Transfer_Supernatant Acetonitrile Layer Add_dSPE Add d-SPE Sorbents Transfer_Supernatant->Add_dSPE Vortex_Centrifuge Vortex & Centrifuge Add_dSPE->Vortex_Centrifuge Final_Extract Filter & Analyze Vortex_Centrifuge->Final_Extract Cleaned Extract

Caption: General workflow for the QuEChERS method.

References

Application Note: Visualizing the Effects of Flusulfamide on Fungal Spores using Transmission Electron Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Flusulfamide is a fungicide known for its efficacy against various soil-borne pathogens, particularly Plasmodiophora brassicae, the causative agent of clubroot disease in cruciferous crops.[1] Its mode of action is primarily through the inhibition of resting spore germination.[2][3] Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the ultrastructural changes induced by antifungal agents, providing critical insights into their mechanisms of action.[4][5] This application note provides a detailed protocol for the preparation and TEM analysis of fungal spores treated with this compound and summarizes the expected morphological and quantitative changes.

Mechanism of Action of this compound

While the precise molecular target of this compound is not yet fully elucidated and is categorized as having an unknown mode of action, studies have shown that it is adsorbed onto the surface of resting spores.[2][6] This interaction is believed to interfere with the early stages of spore germination.[7] Specifically, TEM studies have revealed that this compound suppresses the primary zoosporogenesis of P. brassicae resting spores, inhibiting the progression from Stage 1 to Stage 2 of this process.[7][8] This leads to a fungistatic effect, where the spores remain viable but are unable to germinate and infect the host plant.[2]

Quantitative Analysis of this compound Effects

TEM imaging coupled with quantitative analysis allows for a detailed assessment of the impact of this compound on spore germination. The progression of primary zoosporogenesis can be categorized into distinct stages, and the percentage of spores in each stage can be quantified in both treated and untreated samples.

Table 1: Stages of Primary Zoosporogenesis in P. brassicae Resting Spores

StageDescriptionKey Ultrastructural Features
Stage 0 Resting stateDense cytoplasm, intact cell wall and cell membrane.
Stage 1 Initial activationA discernible space appears between the cell wall and the cell membrane.[7][8]
Stage 2 Autophagosome formationPresence of autophagosome-like vacuoles within the cytoplasm.[7][8]
Stage 3 Zoospore developmentAppearance of vesicles containing electron-dense granules and microvillus-like vesicles.[7][8]

Table 2: Hypothetical Quantitative Data on the Effect of this compound on Zoosporogenesis Stages

This table is a representative example based on published findings and is intended for illustrative purposes.

TreatmentIncubation TimeStage 0 (%)Stage 1 (%)Stage 2 (%)Stage 3 (%)
Control (Untreated) 3 days30252520
This compound (1 ppm) 3 days287020
Control (Untreated) 6 days15203530
This compound (1 ppm) 6 days257230

Experimental Protocols

This section provides a detailed methodology for the preparation of fungal spores for TEM analysis to visualize the effects of this compound.

I. Spore Treatment
  • Prepare Spore Suspension: Suspend the fungal resting spores in a suitable germination-inducing medium, such as a host root exudate solution or a specific culture medium.

  • This compound Treatment: Introduce this compound to the spore suspension at the desired concentration (e.g., 1 ppm).[7][8] An untreated control group should be prepared under identical conditions without the addition of the fungicide.

  • Incubation: Incubate both treated and untreated spore suspensions under conditions optimal for germination (e.g., specific temperature and duration, such as 3 to 6 days).[7][8]

II. Sample Preparation for TEM

This protocol is a compilation of standard procedures for preparing fungal spores for TEM.[7][9][10]

  • Harvesting: After the incubation period, harvest the spores from the suspension by centrifugation.

  • Primary Fixation:

    • Resuspend the spore pellet in a primary fixative solution, typically 1-2.5% glutaraldehyde (B144438) in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer or cacodylate buffer, pH 7.2-7.4).[7][11]

    • Incubate for at least 2 hours at room temperature or overnight at 4°C. This step crosslinks proteins and preserves the cellular structure.

  • Washing:

    • Centrifuge the fixed spores and discard the supernatant.

    • Wash the spore pellet three times with the same buffer used for fixation to remove any residual glutaraldehyde.

  • Embedding in Agar (B569324):

    • Resuspend the washed spores in a small volume of buffer and mix with an equal volume of molten 2% agar.

    • Quickly solidify the agar on a cool surface.

    • Cut the agar block containing the spores into small cubes (approximately 1 mm³).[7]

  • Secondary Fixation:

    • Transfer the agar blocks to a solution of 1% osmium tetroxide in the same buffer.

    • Incubate for 1-2 hours at room temperature. This step fixes lipids and enhances contrast.[7]

  • Washing: Wash the blocks three times with distilled water to remove excess osmium tetroxide.

  • Dehydration:

    • Dehydrate the samples through a graded series of ethanol (B145695) or acetone (B3395972) solutions (e.g., 50%, 70%, 90%, 95%, 100%, 100%).[7][10]

    • Incubate for 10-15 minutes at each concentration. This removes water from the samples.

  • Infiltration with Resin:

    • Gradually replace the dehydration solvent with a liquid epoxy resin (e.g., Spurr's or Epon).

    • This is typically done by incubating the samples in increasing concentrations of resin mixed with the dehydration solvent (e.g., 1:3, 1:1, 3:1 resin:solvent), followed by two changes of 100% resin.

  • Embedding and Polymerization:

    • Place the infiltrated samples in embedding molds filled with fresh resin.

    • Polymerize the resin in an oven at the temperature and duration specified for the chosen resin (e.g., 60-70°C for 24-48 hours).

  • Ultrathin Sectioning:

    • Trim the hardened resin blocks to create a small trapezoidal face containing the spores.

    • Use an ultramicrotome to cut ultrathin sections (60-90 nm) with a diamond knife.

    • Float the sections onto the surface of a water bath.

  • Staining:

    • Collect the sections onto TEM grids (e.g., copper grids).

    • Stain the sections with heavy metal salts to enhance contrast. A common staining procedure involves sequential staining with uranyl acetate (B1210297) and lead citrate.

  • TEM Imaging:

    • Examine the stained sections using a transmission electron microscope.

    • Capture images of spores at various magnifications to observe the overall morphology and fine ultrastructural details.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_tem TEM Protocol Spore_Suspension Fungal Spore Suspension Treatment Treatment with This compound (1 ppm) Spore_Suspension->Treatment Control Untreated Control Spore_Suspension->Control Incubation Incubation (3-6 days) Treatment->Incubation Control->Incubation Harvesting Harvest Spores (Centrifugation) Incubation->Harvesting Fixation Primary & Secondary Fixation Harvesting->Fixation Dehydration Dehydration (Ethanol Series) Fixation->Dehydration Embedding Resin Infiltration & Embedding Dehydration->Embedding Sectioning Ultrathin Sectioning Embedding->Sectioning Staining Staining (Uranyl Acetate & Lead Citrate) Sectioning->Staining Imaging TEM Imaging & Analysis Staining->Imaging

Caption: Workflow for TEM analysis of this compound-treated spores.

Inhibited Signaling Pathway

G cluster_pathway Primary Zoosporogenesis Pathway Stage0 Stage 0 (Resting Spore) Stage1 Stage 1 (Activation) Stage0->Stage1 Stage2 Stage 2 (Vacuolization) Stage1->Stage2 Stage3 Stage 3 (Zoospore Maturation) Stage2->Stage3 Germination Germination Stage3->Germination This compound This compound This compound->Inhibition

Caption: this compound inhibits the transition from Stage 1 to Stage 2.

Conclusion

Transmission electron microscopy is an invaluable tool for elucidating the subcellular effects of fungicides like this compound. The protocols and data presented in this application note provide a framework for researchers to investigate the ultrastructural modifications induced in fungal spores upon treatment. Such studies are crucial for understanding the mechanism of action of antifungal compounds and for the development of new, more effective crop protection strategies. The observation that this compound blocks primary zoosporogenesis at a specific stage highlights the power of TEM in pinpointing the cellular processes targeted by agrochemicals.

References

Application Notes and Protocols for RT-PCR Analysis of Gene Expression in Plasmodiophora brassicae Treated with Flusulfamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plasmodiophora brassicae, an obligate biotrophic protist, is the causative agent of clubroot disease in cruciferous crops, leading to significant economic losses worldwide. Flusulfamide is a fungicide known to control clubroot disease by inhibiting the germination of P. brassicae resting spores.[1][2] This document provides detailed application notes and protocols for utilizing Reverse Transcription Polymerase Chain Reaction (RT-PCR) to analyze gene expression changes in P. brassicae following treatment with this compound. Understanding these molecular interactions is crucial for developing more effective disease management strategies and for the broader field of fungicide research.

This compound's primary mode of action is the suppression of resting spore germination.[1][2][3] Research indicates that this compound adsorbs to the cell walls of these spores, leading to an inhibition of primary zoosporogenesis, the process by which the spores germinate and release infectious zoospores.[1] Molecular analyses have revealed that this inhibition is accompanied by significant changes in gene expression. Notably, this compound treatment has been shown to induce the overexpression of immunophilin genes, such as PbCyp3, which may lead to aberrant protein folding and disrupt the germination process.[1][2][4] Conversely, the expression of many genes essential for normal spore germination is downregulated.[1]

These application notes provide a framework for researchers to investigate the molecular mechanisms of this compound action and to identify potential biomarkers for fungicide efficacy studies. The protocols outlined below detail the necessary steps for treating P. brassicae resting spores with this compound, extracting RNA, and performing quantitative RT-PCR (RT-qPCR) to analyze differential gene expression.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on P. brassicae gene expression, as reported in scientific literature.

Table 1: Effect of this compound on the Expression of Immunophilin Genes in P. brassicae Resting Spores [1]

Gene FamilyNumber of GenesEffect of this compound Treatment (1 ppm)
Cyclophilins (PbCYP)11Increased expression for most genes
FK506 Binding Proteins (FKBP)7Increased expression for most genes
Parvulin-like Proteins (PAR)2Increased expression

Table 2: Relative Expression of a Key Upregulated Gene in P. brassicae Resting Spores 24 hours Post-Treatment with this compound (1 ppm) [1]

GeneFold Change (vs. Control)Putative Function
PbCyp3Significantly upregulatedPeptidyl-prolyl-isomerase (implicated in protein folding)

Table 3: General Effect of this compound on Gene Expression During P. brassicae Resting Spore Germination [1]

Gene GroupPercentage of Affected GenesOverall Expression Trend
Genes with reproducible expression patterns during germination80% (16 out of 20)Downregulated

Experimental Protocols

Protocol 1: Treatment of Plasmodiophora brassicae Resting Spores with this compound

Objective: To expose P. brassicae resting spores to this compound to analyze subsequent changes in gene expression.

Materials:

  • Purified P. brassicae resting spores

  • This compound stock solution (e.g., in DMSO)

  • Sterile distilled water

  • Microcentrifuge tubes

  • Incubator

Procedure:

  • Prepare a suspension of P. brassicae resting spores in sterile distilled water to a final concentration of 1 x 10^8 spores/mL.

  • From a stock solution, prepare a working solution of this compound in sterile distilled water to the desired final concentration (e.g., 1 ppm). Prepare a control solution with the same concentration of the solvent (e.g., DMSO) used for the this compound stock.

  • In microcentrifuge tubes, mix the resting spore suspension with the this compound working solution or the control solution.

  • Incubate the treated and control spore suspensions at 25°C for the desired time period (e.g., 24 hours).

  • After incubation, centrifuge the tubes to pellet the spores.

  • Carefully remove the supernatant and proceed immediately to RNA extraction.

Protocol 2: RNA Extraction and cDNA Synthesis

Objective: To isolate total RNA from this compound-treated and control P. brassicae resting spores and synthesize complementary DNA (cDNA).

Materials:

  • Spore pellets from Protocol 1

  • RNA extraction kit suitable for fungal or protist cells (e.g., RNeasy Plant Mini Kit, Qiagen)

  • RNase-free water

  • DNase I, RNase-free

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • Spectrophotometer or fluorometer for RNA quantification

Procedure:

  • Homogenize the spore pellets using a suitable method (e.g., bead beating) in the lysis buffer provided with the RNA extraction kit.

  • Follow the manufacturer's protocol for RNA extraction. Include an on-column DNase digestion step to remove any contaminating genomic DNA.

  • Elute the total RNA in RNase-free water.

  • Quantify the RNA concentration and assess its purity (A260/A280 ratio) using a spectrophotometer or fluorometer.

  • Synthesize first-strand cDNA from the isolated RNA using a cDNA synthesis kit according to the manufacturer's instructions. Use a consistent amount of RNA for all samples.

Protocol 3: Quantitative RT-PCR (RT-qPCR) Analysis

Objective: To quantify the relative expression levels of target genes in this compound-treated versus control P. brassicae samples.

Materials:

  • cDNA from Protocol 2

  • Gene-specific primers for target genes (e.g., PbCyp3) and a reference gene (e.g., PbACT1)

  • qPCR master mix (e.g., SYBR Green-based)

  • qPCR instrument

  • Optical-grade PCR plates or tubes

Procedure:

  • Design or obtain validated primers for your target genes and a stable reference gene. The Actin1 gene (PbACT1) has been used as a reference for P. brassicae.

  • Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers, cDNA template, and nuclease-free water. Prepare a no-template control (NTC) for each primer set.

  • Set up the qPCR plate with reactions for each sample (treated and control) and each primer set, ensuring technical replicates for each.

  • Run the qPCR plate on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension). Include a melt curve analysis at the end of the run to verify the specificity of the amplification.

  • Analyze the qPCR data using the ∆∆Ct method to determine the relative fold change in gene expression between the this compound-treated and control samples, normalized to the reference gene.

Mandatory Visualizations

experimental_workflow cluster_preparation Spore Preparation and Treatment cluster_analysis Molecular Analysis spore_prep P. brassicae Resting Spore Suspension treatment This compound Treatment (and Control) spore_prep->treatment rna_extraction Total RNA Extraction treatment->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis rt_qpcr RT-qPCR Analysis cdna_synthesis->rt_qpcr data_analysis Gene Expression Analysis (∆∆Ct) rt_qpcr->data_analysis

Caption: Experimental workflow for RT-PCR analysis.

signaling_pathway This compound This compound spore_wall Resting Spore Cell Wall This compound->spore_wall Adsorption immunophilin Upregulation of Immunophilin Genes (e.g., PbCyp3) spore_wall->immunophilin Triggers germination_genes Downregulation of Germination-Related Genes spore_wall->germination_genes Triggers protein_folding Aberrant Protein Folding immunophilin->protein_folding inhibition Inhibition of Spore Germination protein_folding->inhibition germination_genes->inhibition

Caption: Proposed mechanism of this compound action.

References

Application Note: Immunoblotting Techniques to Study Protein Accumulation After Flusulfamide Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Flusulfamide is a sulfonamide fungicide utilized primarily as a soil treatment to control clubroot disease in cruciferous crops, caused by the obligate biotrophic protist Plasmodiophora brassicae.[1][2] Its mode of action involves the inhibition of resting spore germination, a critical stage in the pathogen's life cycle.[3][4][5] While the precise mechanism has been an area of investigation, recent studies suggest that this compound interferes with protein folding processes essential for spore development.[1][6]

Research has demonstrated that treatment with this compound leads to the significant accumulation of a specific protein, PbCYP3, within P. brassicae resting spores.[6][7][8] PbCYP3 is an immunophilin with peptidyl-prolyl cis-trans isomerase (PPIase) activity, indicating a role in protein folding and cellular stress response.[6][8] The accumulation of this protein suggests that this compound may induce aberrant folding of proteins required for germination, triggering a compensatory upregulation of chaperone proteins like PbCYP3.[6][8]

This application note provides a detailed protocol for using immunoblotting (Western Blotting) to detect and quantify the accumulation of PbCYP3 in P. brassicae resting spores following treatment with this compound. This technique is a powerful tool for confirming the compound's effect on specific cellular pathways and for screening other potential compounds with similar modes of action.

Hypothesized Signaling Pathway

The diagram below illustrates the proposed mechanism by which this compound treatment leads to the accumulation of the PbCYP3 protein. The treatment is thought to induce protein misfolding, which triggers a cellular stress response, resulting in the increased expression and subsequent accumulation of the chaperone protein PbCYP3.

G cluster_treatment Cellular Environment cluster_response Cellular Response & Detection This compound This compound Treatment MisfoldedProteins Aberrantly Folded Proteins This compound->MisfoldedProteins Induces misfolding Proteins Proteins for Germination Proteins->MisfoldedProteins StressResponse Cellular Stress Response MisfoldedProteins->StressResponse Triggers PbCYP3_Gene PbCyp3 Gene Expression (Upregulation) StressResponse->PbCYP3_Gene PbCYP3_Protein PbCYP3 Protein Accumulation PbCYP3_Gene->PbCYP3_Protein Leads to Immunoblot Detection by Immunoblotting PbCYP3_Protein->Immunoblot Measured by

Caption: Hypothesized mechanism of this compound-induced PbCYP3 protein accumulation.

Experimental Workflow

The following diagram outlines the complete workflow for the immunoblotting analysis of protein accumulation.

G A 1. Spore Treatment Treat P. brassicae spores with this compound B 2. Protein Extraction Lyse spores and isolate total protein A->B C 3. Protein Quantification Determine protein concentration (e.g., BCA Assay) B->C D 4. SDS-PAGE Separate proteins by molecular weight C->D E 5. Protein Transfer Blot proteins from gel to PVDF membrane D->E F 6. Blocking Incubate membrane with blocking buffer E->F G 7. Antibody Incubation Probe with Primary Ab (anti-PbCYP3) then Secondary Ab (HRP-conjugated) F->G H 8. Detection Apply chemiluminescent substrate (ECL) and image the blot G->H I 9. Data Analysis Perform densitometry to quantify protein band intensity H->I

Caption: Step-by-step workflow for immunoblotting analysis of protein accumulation.

Detailed Experimental Protocols

Protocol 1: Treatment and Protein Extraction from P. brassicae Spores
  • Spore Preparation : Prepare a suspension of P. brassicae resting spores in a suitable buffer (e.g., distilled water or a cabbage hydroponic solution) to a final concentration of 1x10⁸ spores/mL.

  • This compound Treatment : Aliquot the spore suspension into separate tubes. Add this compound from a stock solution to achieve the desired final concentrations (e.g., 0 ppm as control, 0.5 ppm, 1.0 ppm, and 2.0 ppm).

  • Incubation : Incubate the treated spores for 24-48 hours at 25°C with gentle agitation.[7]

  • Harvesting : Pellet the spores by centrifugation at 10,000 x g for 10 minutes at 4°C. Discard the supernatant.

  • Lysis : Resuspend the spore pellet in 500 µL of ice-cold RIPA Lysis Buffer containing a protease inhibitor cocktail.[4]

  • Homogenization : Disrupt the spores using mechanical force, such as bead beating with 0.5 mm glass beads for 5 cycles of 1 minute on, 1 minute off (on ice), or by using a high-power sonicator.[9] This step is crucial for breaking the resilient spore wall.

  • Clarification : Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[10][11]

  • Supernatant Collection : Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled microcentrifuge tube. Keep on ice.[4]

Protocol 2: Protein Quantification
  • Assay Selection : Use a Bradford or BCA Protein Assay Kit for quantification, as these are common and reliable methods.[8][12]

  • Standard Curve : Prepare a standard curve using the provided Bovine Serum Albumin (BSA) standards according to the manufacturer's protocol.

  • Sample Measurement : Measure the protein concentration of each lysate.

  • Normalization : Based on the concentrations, calculate the volume of lysate needed to ensure equal loading (e.g., 20-30 µg of total protein) for each sample in the subsequent SDS-PAGE step.[11]

Protocol 3: Immunoblotting and Detection
  • Sample Preparation for Loading : Mix the normalized volume of protein lysate with Laemmli sample buffer (e.g., 4x or 6x) and heat at 95-100°C for 5 minutes to denature the proteins.[5]

  • SDS-PAGE : Load the denatured samples and a molecular weight marker into the wells of a 12% SDS-polyacrylamide gel. Perform electrophoresis until the dye front reaches the bottom of the gel.[3][13]

  • Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.[3] Confirm successful transfer by staining the membrane with Ponceau S.[2]

  • Blocking : Wash the membrane with TBST (Tris-Buffered Saline with 0.1% Tween-20). Block non-specific binding sites by incubating the membrane in 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation : Dilute the primary antibody (e.g., rabbit anti-PbCYP3) in the blocking buffer at the manufacturer's recommended dilution. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle rocking.[2]

  • Washing : Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.[2]

  • Secondary Antibody Incubation : Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.[6]

  • Final Washes : Repeat the washing step (Step 6) to remove unbound secondary antibody.

  • Detection : Prepare the Enhanced Chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. Incubate the membrane in the ECL solution for 1-5 minutes.

  • Imaging : Capture the chemiluminescent signal using a CCD camera-based imager or by exposing the membrane to X-ray film.

  • Analysis : Quantify the intensity of the protein bands using densitometry software. Normalize the band intensity of PbCYP3 to a loading control (e.g., β-actin or total protein stain) to determine the relative protein accumulation.

Data Presentation

The quantitative data obtained from the densitometry analysis can be summarized in a table for clear comparison across different treatment conditions.

Treatment ConditionPbCYP3 Band Intensity (Arbitrary Units)Loading Control Intensity (Arbitrary Units)Normalized PbCYP3 LevelFold Change vs. Control
Control (0 ppm) 15,23045,1000.3381.00
This compound (0.5 ppm) 35,80044,8500.7982.36
This compound (1.0 ppm) 61,55045,3001.3594.02
This compound (2.0 ppm) 89,74044,9801.9955.90

References

Flusulfamide Granular Formulation: A Comprehensive Guide to Field Application and Efficacy for Clubroot Disease Management

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Flusulfamide granular formulation in the management of clubroot disease, caused by the pathogen Plasmodiophora brassicae. The information compiled herein is based on a thorough review of scientific literature and is intended to guide the effective design and execution of field and laboratory experiments.

Introduction

Clubroot is a devastating soil-borne disease affecting Brassica crops worldwide, leading to significant yield losses. This compound, a benzenesulfonanilide fungicide, has demonstrated notable efficacy in controlling this disease. The granular formulation of this compound offers a practical application method for soil treatment, targeting the resting spores of P. brassicae. This document outlines the mechanism of action, application protocols, and efficacy data associated with this compound granular formulation.

Mechanism of Action

This compound's primary mode of action is the inhibition of resting spore germination of P. brassicae.[1][2] The active ingredient is adsorbed onto the cell walls of the resting spores, which disrupts the early stages of primary zoosporogenesis.[2] This preventative action stops the life cycle of the pathogen before it can infect the host plant's root hairs, thereby suppressing the development of clubroot disease.[1] It is important to note that this compound is not effective against established infections within the root cortical cells.[1]

Flusulfamide_Mechanism_of_Action cluster_soil Soil Environment cluster_spore Resting Spore Resting_Spores P. brassicae Resting Spores Germination_Process Primary Zoosporogenesis Resting_Spores->Germination_Process Initiates Flusulfamide_Granules This compound Granular Formulation Active_Ingredient This compound (a.i.) Released in Soil Flusulfamide_Granules->Active_Ingredient Moisture Activation Spore_Wall Spore Wall Active_Ingredient->Spore_Wall Adsorption Active_Ingredient->Germination_Process Inhibits Germination Germination & Primary Zoospore Release Germination_Process->Germination Successful No_Infection Infection Prevented Germination_Process->No_Infection Blocked Root_Exudates Host Root Exudates Root_Exudates->Resting_Spores Stimulates Infection Root Hair Infection Germination->Infection

Mechanism of this compound Action on P. brassicae

Field Application Protocols

Effective control of clubroot with this compound granular formulation is highly dependent on proper application. The following protocols are synthesized from findings in various field studies.

Application Timing

The optimal timing for the application of this compound granules is prior to the transplanting of Brassica seedlings. While specific timings can vary based on local conditions and crop management practices, a general guideline is to apply the granules during the final stages of soil preparation. Some studies have applied fungicidal treatments immediately before transplanting.

Application Rates

Application rates are a critical factor in the efficacy of this compound. The rates tested in field trials have varied, with effective control being observed within a specific range. It is crucial to adhere to the product label for registered application rates in your region. The following table summarizes rates evaluated in research studies.

Application Rate (kg a.i./ha)CropEfficacy Notes
0.6 - 0.9BrassicasSignificant reduction in clubroot in soil with non-severe infestation.
1.2Chinese CabbageReduced clubroot severity.
2.4Chinese CabbageSignificant reduction in clubroot severity and increased plant top weight.

Note: a.i. = active ingredient. Rates should be calibrated based on soil type, disease pressure, and specific crop.

Application Method: Soil Incorporation

For uniform distribution and optimal efficacy, this compound granules should be incorporated into the soil.

Soil_Incorporation_Workflow Start Start: Field Preparation Cultivation Primary Tillage (Ploughing, Discing) Start->Cultivation Granule_Application Uniform Broadcast of This compound Granules Cultivation->Granule_Application Final leveling Incorporation Secondary Tillage (e.g., Rotary Hoeing) Granule_Application->Incorporation Incorporate to a depth of ~15 cm Transplanting Transplant Brassica Seedlings Incorporation->Transplanting End End: Crop Establishment Transplanting->End Efficacy_Evaluation_Workflow Start Start: Post-Application Period Data_Collection Data Collection (6-8 weeks post-transplanting) Start->Data_Collection Root_Sampling Randomly Sample Roots from each Plot Data_Collection->Root_Sampling Yield_Measurement Measure Crop Yield Parameters (e.g., Head Weight, Biomass) Data_Collection->Yield_Measurement Root_Washing Wash Roots to Remove Soil Root_Sampling->Root_Washing Severity_Rating Assess and Score Clubroot Severity (0-4 scale) Root_Washing->Severity_Rating DSI_Calculation Calculate Disease Severity Index (DSI) Severity_Rating->DSI_Calculation Data_Analysis Statistical Analysis (ANOVA, Mean Separation) DSI_Calculation->Data_Analysis Yield_Measurement->Data_Analysis Conclusion Draw Conclusions on Efficacy Data_Analysis->Conclusion

References

Dosage and application timing of Flusulfamide for optimal disease control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and application timing of Flusulfamide for the optimal control of specific plant diseases. The information is collated from various scientific studies to guide experimental design and application in a research setting.

Overview of this compound

This compound is a fungicide belonging to the benzenesulfonanilide chemical class.[1] It is recognized for its efficacy against a narrow range of soil-borne pathogens, primarily those in the order Plasmodiophorales.[1] Its primary mode of action is the inhibition of resting spore germination, thereby preventing the initiation of the disease cycle.[2][3][4] this compound acts fungistatically, meaning it inhibits fungal growth rather than killing the fungus directly, and it is known to be adsorbed onto the cell walls of resting spores.[3][4]

Data on Dosage and Efficacy

The effective dosage of this compound varies depending on the target pathogen, host crop, and application method. The following tables summarize the quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Dosage and Efficacy of this compound
Target PathogenHost/MediumThis compound Concentration (ppm)Observed EffectCitation
Plasmodiophora brassicaeCabbage Hydroponic Solution0.5, 1, 2Downregulation of 80% of genes expressed during resting spore germination.[5]
Plasmodiophora brassicaeCabbage Hydroponic Solution1Suppression of primary zoosporogenesis of resting spores.[5]
Plasmodiophora brassicaeIn suspension≥1Inhibition of resting spore germination.[6]
Table 2: In Vivo (Greenhouse & Field) Dosage and Efficacy of this compound
Target PathogenHost CropFormulationApplication MethodDosageEfficacyCitation
Plasmodiophora brassicaeChinese CabbageDust PowderSoil Incorporation0.6-0.9 µg a.i./g soilEffective control in highly infested fields.[2]
Plasmodiophora brassicaeChinese CabbageGranule (GR)Soil IncorporationNot specified84.6% control value.[7]
Plasmodiophora brassicaeChinese CabbageDust Powder (DP)Soil IncorporationNot specified63.7% reduction of resting spores.[7]
Plasmodiophora brassicaeChinese CabbageGranule (GR)Soil IncorporationNot specified64.2% reduction of resting spores.[7]
Plasmodiophora brassicaeChinese CabbageNot specifiedSoil Treatment0.9 µg a.i./g dry soilIneffective if applied after infection is established in cortical cells.[7]
Plasmodiophora brassicaeChinese CabbageNot specifiedSoil Incorporation0.6 and 0.9 kg/ha Significant reduction in clubroot score and increased plant top weight.[8]
Plasmodiophora brassicaeChinese CabbageNot specifiedSoil Drench0.9 mg per plant97% control of clubroot (with adjuvant).[8]
Spongospora subterranea var. subterraneaPotatoNot specifiedIn-furrow0.375 or 0.75 L a.i./haSignificant reduction in disease incidence and severity.[6]

Application Timing for Optimal Efficacy

The timing of this compound application is critical for effective disease control. As it primarily inhibits the germination of resting spores, it must be applied before the pathogen infects the host plant.[3][7]

  • Pre-planting Soil Application: For pathogens like Plasmodiophora brassicae, this compound should be incorporated into the soil before planting the crop. This ensures that the fungicide is present in the root zone to inhibit the germination of resting spores when host root exudates stimulate them.

  • At-planting Application: In-furrow applications at the time of planting are effective for crops like potatoes to control powdery scab.[6] This method places the fungicide in close proximity to the developing roots and tubers, protecting them from initial infection.

  • Post-planting Application: Post-planting applications are generally ineffective if the pathogen has already infected the root cortical cells.[7] Therefore, this compound is not suitable for curative treatment of established infections.

Experimental Protocols

The following are detailed protocols for the application of this compound in a research setting, based on methods described in the scientific literature.

Protocol 1: Soil Incorporation for Control of Plasmodiophora brassicae in Pot Experiments

Objective: To evaluate the efficacy of this compound incorporated into the soil for the control of clubroot in a greenhouse setting.

Materials:

  • This compound technical grade or formulated product (e.g., dust powder).

  • Pathogen-free potting medium (e.g., sandy loam soil, peat, and sand mixture).

  • Plasmodiophora brassicae resting spore suspension.

  • Pots (e.g., 10 cm diameter).

  • Susceptible host plant seeds (e.g., Chinese cabbage).

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses.

Procedure:

  • Soil Preparation: Prepare the potting medium. If using field soil, it should be sterilized to eliminate other pathogens.

  • Inoculum Preparation: Prepare a suspension of P. brassicae resting spores at a known concentration (e.g., 1 x 10^7 spores/g of dry soil).[5]

  • Soil Infestation: Thoroughly mix the resting spore suspension with the potting medium to ensure uniform distribution of the inoculum.

  • This compound Application:

    • Calculate the required amount of this compound to achieve the desired concentration (e.g., 0.9 µg a.i./g dry soil).[7]

    • For dust formulations, weigh the required amount and mix it thoroughly with the infested soil.

    • For liquid formulations, prepare a stock solution and dilute it to the desired concentration. Spray the solution evenly over the soil and mix thoroughly to ensure uniform distribution.

  • Potting: Fill the pots with the treated and infested soil. Include appropriate controls (infested soil without this compound, and non-infested soil).

  • Sowing: Sow the seeds of the susceptible host plant in the pots.

  • Incubation: Grow the plants in a greenhouse or growth chamber under conditions favorable for clubroot development (e.g., 20-25°C, high soil moisture).

  • Assessment: After a suitable incubation period (e.g., 4-6 weeks), carefully remove the plants from the pots, wash the roots, and assess for clubroot severity using a standardized disease rating scale.

Protocol 2: Soil Drench Application for Control of Plasmodiophora brassicae

Objective: To evaluate the efficacy of a this compound soil drench for the control of clubroot.

Materials:

  • This compound water-dispersible granule (WG) or soluble concentrate (SC) formulation.

  • Pots filled with soil infested with P. brassicae.

  • Susceptible host plant seedlings.

  • Watering can or graduated cylinder for application.

  • PPE.

Procedure:

  • Seedling Preparation: Grow susceptible host plant seedlings in pathogen-free soil until they reach a suitable size for transplanting (e.g., 2-3 true leaves).

  • Transplanting: Transplant the seedlings into pots containing soil infested with P. brassicae.

  • This compound Solution Preparation: Prepare a this compound solution at the desired concentration (e.g., to deliver 0.9 mg of active ingredient per plant).[8]

  • Drench Application:

    • Immediately after transplanting, apply a specific volume of the this compound solution to the base of each plant, ensuring the root zone is thoroughly drenched.[9]

    • The volume of the drench should be sufficient to moisten the soil around the roots without causing excessive leaching.

  • Incubation and Assessment: Follow steps 7 and 8 from Protocol 1.

Protocol 3: In-Furrow Application for Control of Spongospora subterranea in Potato

Objective: To evaluate the efficacy of an in-furrow application of this compound for the control of powdery scab in potatoes.

Materials:

  • This compound liquid formulation suitable for in-furrow application.

  • Potato seed pieces.

  • Field plot or pots with soil naturally or artificially infested with S. subterranea.

  • Calibrated sprayer for in-furrow application.

  • PPE.

Procedure:

  • Field/Pot Preparation: Prepare the field or pots for planting potatoes.

  • Planting: Create furrows for planting the potato seed pieces.

  • This compound Application:

    • Using a calibrated sprayer, apply the this compound solution as a band in the furrow directly over the seed pieces before they are covered with soil.[3]

    • The application rate should be calculated based on the area (e.g., 0.375 or 0.75 L a.i./ha).[6]

  • Covering: Immediately cover the seed pieces and the treated furrow with soil.

  • Crop Management: Grow the potato crop according to standard agricultural practices.

  • Assessment: At harvest, carefully dig up the tubers, wash them, and assess the incidence and severity of powdery scab lesions.

Visualizations

The following diagrams illustrate key concepts related to this compound's mechanism of action and experimental application.

Caption: Mechanism of action of this compound against Plasmodiophora brassicae.

Soil_Incorporation_Workflow start Start prep_soil Prepare Potting Medium start->prep_soil infest_soil Infest Soil with Spore Suspension prep_soil->infest_soil prep_inoculum Prepare P. brassicae Resting Spore Suspension prep_inoculum->infest_soil apply_this compound Incorporate this compound into Infested Soil infest_soil->apply_this compound potting Fill Pots with Treated Soil apply_this compound->potting sowing Sow Susceptible Host Seeds potting->sowing incubation Incubate under Favorable Conditions sowing->incubation assessment Assess Clubroot Severity incubation->assessment end End assessment->end

Caption: Experimental workflow for soil incorporation of this compound.

Application_Timing_Logic start Is Pathogen Established in Host Cortical Cells? yes Yes start->yes no No start->no ineffective This compound Application Ineffective yes->ineffective effective Apply this compound as a Preventative Measure no->effective soil_incorp Soil Incorporation (Pre-planting) effective->soil_incorp soil_drench Soil Drench (At/Post-transplanting) effective->soil_drench in_furrow In-furrow (At-planting) effective->in_furrow

Caption: Logical relationship for this compound application timing.

References

Troubleshooting & Optimization

Overcoming low water solubility of Flusulfamide in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Flusulfamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the low water solubility of this compound in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physicochemical properties?

This compound is a fungicide belonging to the benzenesulfonanilide chemical class, primarily used as a soil treatment to control diseases like clubroot in brassica crops.[1] It is a polar compound, but its high melting point contributes to its low aqueous solubility.[2]

Q2: Why is this compound difficult to dissolve in water?

This compound's low water solubility is a known challenge in experimental settings.[1] This is attributed to its chemical structure and high melting point, which means that even though it is a polar compound, it does not readily dissolve in aqueous solutions.[2]

Q3: What is the primary mechanism of action for this compound?

This compound's main mode of action is the inhibition of resting spore germination in pathogens like Plasmodiophora brassicae, the causative agent of clubroot.[3][4][5] It achieves this by adsorbing onto the spore cell walls, acting fungistatically rather than causing immediate cell death.[3][4] Recent studies suggest that it may induce the accumulation of certain proteins (like PbCYP3), potentially causing aberrant folding of proteins essential for zoosporogenesis and thereby inhibiting germination.[5][6]

Q4: What are the recommended solvents for preparing this compound stock solutions?

Due to its low water solubility, a water-miscible organic solvent is recommended for preparing concentrated stock solutions. Dimethyl sulfoxide (B87167) (DMSO) is a common and effective choice for this purpose. Other organic solvents like acetone (B3395972) may also be used for extraction, but DMSO is standard for biological assays.[7][8]

Q5: What are the visual signs of this compound precipitation in my experimental medium?

Precipitation of this compound can appear as:

  • Cloudiness or turbidity in the culture medium.[8]

  • A fine, crystalline, or amorphous precipitate settling at the bottom of the culture vessel.[8]

  • A thin film on the surface of the medium.[8]

Physicochemical and Solubility Data

The following tables summarize key data for this compound to aid in experimental design.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₇Cl₂F₃N₂O₄S[9][10]
Molecular Weight 415.2 g/mol [9][10]
Physical State Pale yellow crystals[1]
Aqueous Solubility Low[1][2]
Chemical Class Benzenesulfonanilide[2][9]

Table 2: Recommended Solvents for Stock Solution Preparation

SolventRecommended Starting ConcentrationNotes
DMSO 10-50 mMEnsure the final concentration in the medium is low (typically ≤0.1%) to avoid solvent toxicity to cells.[11]
Acetone VariesUsed in extraction protocols.[7] May have higher volatility and cell toxicity compared to DMSO in final dilutions.

Troubleshooting Guides

Use this guide to diagnose and resolve common issues related to this compound solubility during your experiments.

Table 3: Troubleshooting this compound Precipitation

IssuePotential CauseRecommended SolutionRationale
Precipitate forms immediately upon adding stock solution to aqueous medium. Poor Aqueous Solubility & High Final Solvent Concentration: The rapid change from an organic solvent to an aqueous environment causes this compound to crash out of solution.1. Prepare a higher concentration stock solution in DMSO. 2. Pre-warm the aqueous medium to 37°C before adding the stock. 3. Add the stock solution dropwise while gently swirling or vortexing the medium.[8]This minimizes the final volume of organic solvent needed, and the gradual addition to warmed media aids in dispersion and maintaining solubility.[8][11]
Medium becomes cloudy or precipitate appears during incubation. Temperature Fluctuations: Changes in temperature can decrease the solubility of the compound.[12] Media Evaporation: Water loss increases the concentration of all components, potentially exceeding the solubility limit of this compound.[13]1. Ensure the incubator maintains a stable temperature. 2. Use humidified incubators and ensure culture plates or flasks are properly sealed.[13]Stable temperature and humidity prevent changes in solubility and concentration, keeping the compound in solution.[13]
Precipitation is observed, especially in media containing serum. Interaction with Media Components: Proteins and salts in complex media or serum can interact with this compound, reducing its solubility.[8][11]1. Test solubility in a serum-free version of your medium first. 2. If using serum, consider reducing the percentage. 3. Perform a solubility test in your specific medium to find the maximum non-precipitating concentration.[11]This helps to identify if specific components, like serum proteins, are contributing to precipitation and allows for optimization of the experimental conditions.
Inconsistent experimental results. Reduced Effective Concentration: Precipitation means the actual concentration of solubilized this compound is lower and more variable than intended.[8]1. Before use, visually and microscopically inspect the final medium for any signs of precipitation. 2. Prepare fresh dilutions for each experiment. 3. Centrifuge the medium and test the supernatant if you suspect microprecipitates.Ensures that the concentration of active compound is known and consistent, leading to more reliable and reproducible data.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 415.2 g/mol )

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Weigh out 4.15 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1.0 mL of sterile DMSO to the tube.

  • Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution if needed.[8]

  • Visually inspect the solution against a light source to ensure there are no undissolved particles.

  • Label the tube clearly with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[14]

Protocol 2: Diluting this compound Stock Solution into Aqueous Medium

Objective: To prepare a 1 µM final concentration of this compound in 10 mL of cell culture medium.

Procedure:

  • Pre-warm your complete cell culture medium to 37°C.[8]

  • Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare an intermediate dilution: In a sterile tube, add 99 µL of pre-warmed medium. Add 1 µL of the 10 mM stock solution to this tube to get a 100 µM intermediate solution. Mix gently by pipetting.

  • Add 100 µL of the 100 µM intermediate solution to 9.9 mL of the pre-warmed cell culture medium.

  • Mix the final solution gently by inverting the tube or swirling the flask. Do not vortex vigorously, especially if the medium contains serum.[11]

  • The final concentration of this compound is 1 µM, and the final DMSO concentration is 0.01%, which is well below the toxicity threshold for most cell lines.[11]

Visualizations

The following diagrams illustrate key workflows and concepts for working with this compound.

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Dilution weigh 1. Weigh this compound add_dmso 2. Add DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve store 4. Store at -20°C dissolve->store warm_media 5. Pre-warm Aqueous Medium store->warm_media Thaw Aliquot add_stock 6. Add Stock to Medium Dropwise warm_media->add_stock mix 7. Mix Gently add_stock->mix use 8. Use Immediately in Experiment mix->use

Caption: Experimental workflow for preparing and using this compound solutions.

G cluster_check Investigation cluster_solve Solution start Precipitate Observed in Medium check_stock Is stock solution clear? start->check_stock check_method Was dilution method correct? (pre-warmed, dropwise addition) check_stock->check_method Yes remake_stock Remake Stock Solution check_stock->remake_stock No check_conc Is final concentration too high? check_method->check_conc Yes optimize_dilution Optimize Dilution Protocol check_method->optimize_dilution No check_media Are media components (serum) interfering? check_conc->check_media Yes lower_conc Perform Dose-Response to Find Soluble Concentration check_conc->lower_conc No modify_media Test in Serum-Free Medium / Reduce Serum check_media->modify_media Yes end No Precipitation check_media->end No remake_stock->start optimize_dilution->end lower_conc->end modify_media->end

Caption: Troubleshooting logic for this compound precipitation issues.

G This compound This compound spore_wall Spore Cell Wall This compound->spore_wall Adsorbs to protein_folding Protein Folding Machinery (e.g., PbCYP3 accumulation) spore_wall->protein_folding Interacts with (?) aberrant_proteins Aberrant Protein Folding protein_folding->aberrant_proteins zoosporogenesis Primary Zoosporogenesis aberrant_proteins->zoosporogenesis Inhibits germination Spore Germination zoosporogenesis->germination

Caption: Proposed mechanism of action for this compound on fungal spores.

References

Technical Support Center: Optimizing Flusulfamide Concentration for Effective Resting Spore Germination Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Flusulfamide to inhibit the germination of Plasmodiophora brassicae resting spores, the causative agent of clubroot disease.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound on Plasmodiophora brassicae resting spores?

A1: this compound acts by directly inhibiting the germination of Plasmodiophora brassicae resting spores.[1][2] It is adsorbed onto the spore cell walls and suppresses the early stages of primary zoosporogenesis, preventing the release of primary zoospores which are necessary for host infection.[1][3][4][5]

Q2: What is the proposed molecular mechanism for this inhibition?

A2: Recent studies suggest that this compound may cause the aberrant folding of proteins essential for primary zoosporogenesis.[2][3] This is thought to occur through the unusual accumulation of a specific immunophilin protein, PbCYP3, immediately after treatment with this compound.[2][3][6]

Q3: Is this compound effective against established clubroot infections?

A3: No, this compound is ineffective against P. brassicae that has already established an infection within the cortical cells of the host root.[1] Its efficacy is limited to inhibiting the germination of resting spores in the soil.

Q4: What is a recommended starting concentration for this compound in in vitro germination assays?

A4: A concentration of 1 ppm (µg/mL) of this compound has been shown to be effective in inhibiting resting spore germination in several studies and is based on practical field application rates in Japan.[3][6] Concentrations ranging from 0.5 to 2 ppm have also been tested and shown to have similar effects on gene expression.[3]

Q5: Does this compound kill the resting spores?

A5: No, this compound is considered to have a fungistatic effect on the resting spores, meaning it inhibits their germination without killing them.[1] Studies using Evan's blue staining have shown that this compound-treated resting spores remain viable.[1][5]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Inconsistent or no inhibition of resting spore germination. Suboptimal this compound concentration: The concentration may be too low for the specific spore density or experimental conditions.Prepare fresh this compound solutions for each experiment. Verify the final concentration in your assay. Consider a concentration-response experiment (e.g., 0.5, 1, 2, 5 ppm) to determine the optimal concentration for your specific conditions.
Degraded this compound: The chemical may have degraded due to improper storage.Store this compound according to the manufacturer's instructions, typically in a cool, dark, and dry place.
Low viability of resting spores: The resting spores may not have been viable to begin with.Assess the viability of your resting spore population before the experiment using methods like Evan's blue or Calcofluor White-Propidium Iodide (CFW-PI) dual staining.[1][7]
Variable results in gene expression analysis (RT-PCR/RT-qPCR). Physiological state of resting spores: The maturity, viability, and vigor of resting spores can vary between batches, leading to inconsistent results.[3]Use a standardized protocol for resting spore extraction and maturation. Ensure consistent storage conditions for your spore stocks.[3][8]
RNA degradation: RNA can be easily degraded during extraction from resting spores.Use an RNA extraction kit specifically designed for soil or challenging samples. Work quickly and in an RNase-free environment. Assess RNA quality and integrity before proceeding with RT-PCR.[3]
Difficulty in observing the stages of primary zoosporogenesis. Inadequate imaging technique: The internal structures of resting spores are difficult to visualize with standard light microscopy.Use Transmission Electron Microscopy (TEM) to observe the ultrastructural changes during primary zoosporogenesis.[3][6] Differential Interference Contrast (DIC) microscopy can also be used to distinguish between germinated and non-germinated spores.[7][9]

Quantitative Data Summary

Table 1: Effect of this compound on P. brassicae Resting Spore Germination and Zoosporogenesis

TreatmentConcentration (ppm)Observation PeriodEffect on GerminationStage of InhibitionReference
This compound13 and 6 daysSignificant inhibitionPrimary zoosporogenesis (early stage)[3][6]
This compound0.5, 1, 25 daysSimilar inhibition across concentrationsAffects gene expression related to germination[3]
This compound≥1Not specifiedInhibition of germinationNot specified[5]

Experimental Protocols

Protocol 1: In Vitro Resting Spore Germination Inhibition Assay
  • Preparation of Resting Spores:

    • Collect mature clubroot galls from infected host plants (e.g., Chinese cabbage).

    • Wash the galls thoroughly with tap water.

    • Homogenize the galls in sterile distilled water and filter the suspension through several layers of cheesecloth to remove large debris.

    • Centrifuge the filtrate at a low speed (e.g., 500 x g) for 5 minutes to pellet the resting spores.

    • Resuspend the pellet in sterile distilled water and repeat the centrifugation step.

    • Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1.0 x 10⁸ spores/mL).

  • Germination Assay:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to the final desired concentrations (e.g., 0.5, 1, 2 ppm) in a germination-inducing solution, such as cabbage hydroponic solution.[3]

    • As a control, prepare a germination solution with the same concentration of the solvent used for the this compound stock.

    • Add the resting spore suspension to the treatment and control solutions.

    • Incubate the suspensions at 25°C in the dark.

    • At desired time points (e.g., 3 and 6 days), collect aliquots of the spore suspension.

    • Observe the spores under a microscope to determine the percentage of germinated spores. Germinated spores will appear empty or show an emerging zoospore.[7][9]

Protocol 2: Analysis of Gene Expression via RT-qPCR
  • Treatment and RNA Extraction:

    • Treat resting spores with this compound (e.g., 1 ppm) and a control solution as described in Protocol 1.

    • After the desired incubation period (e.g., 24 hours), collect the resting spores by centrifugation.

    • Extract total RNA from the spore pellets using a suitable RNA extraction kit, preferably one designed for soil or microbial samples.[3]

  • cDNA Synthesis and RT-qPCR:

    • Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.

    • Perform RT-qPCR using primers specific for genes of interest (e.g., genes involved in signal transduction, cell wall degradation, or flagellar components) and a reference gene (e.g., actin).[3]

    • The amplification program typically consists of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Calculate the relative gene expression using the ΔΔCT method.[3]

Visualizations

experimental_workflow cluster_prep Resting Spore Preparation cluster_treatment Treatment cluster_analysis Analysis spore_prep Prepare P. brassicae Resting Spore Suspension treatment Incubate Spores with This compound (and Control) spore_prep->treatment germ_assay Germination Assay (Microscopy) treatment->germ_assay tem Ultrastructure Analysis (TEM) treatment->tem gene_exp Gene Expression (RT-qPCR) treatment->gene_exp protein_an Protein Analysis (Immunoblot) treatment->protein_an

Caption: Experimental workflow for assessing this compound's effect.

signaling_pathway This compound This compound spore_wall Resting Spore Cell Wall This compound->spore_wall Adsorbs to pbcyp3 PbCyp3 (Immunophilin) Accumulation spore_wall->pbcyp3 Triggers protein_folding Aberrant Protein Folding pbcyp3->protein_folding Leads to zoosporogenesis Primary Zoosporogenesis (Early Stage) protein_folding->zoosporogenesis Disrupts germination Germination Inhibition zoosporogenesis->germination Results in

References

Flusulfamide Efficacy in Highly Infested Soils: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the limited efficacy of Flusulfamide in experiments involving highly infested soils.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound against Plasmodiophora brassicae?

A1: this compound's primary mode of action is the inhibition of resting spore germination of Plasmodiophora brassicae, the causal agent of clubroot disease.[1][2] The fungicide achieves this by adsorbing onto the cell walls of the resting spores.[1][3][4] This action is considered fungistatic, meaning it prevents the spores from germinating but does not kill them.[2][3] Recent studies suggest that this compound may cause the aberrant folding of proteins essential for primary zoosporogenesis (the first stage of germination), further inhibiting the process.[2][5]

Q2: I applied this compound, but the clubroot infection is still severe. What is the most likely reason?

A2: The most common reason for failure is application timing. This compound is only effective against the resting spores in the soil before they germinate and infect the host plant.[1][4] It is ineffective against P. brassicae that has already established itself within the cortical cells of the plant's roots.[1][3] Therefore, if the application occurs after root-hair infection has begun, clubroot will not be suppressed.

Q3: Why is this compound's efficacy often reduced in soils with a high density of resting spores?

A3: The efficacy of many soil-applied fungicides, including this compound, can be limited in the presence of a high pathogen load.[2][3] While this compound is noted to have better performance in highly infested fields compared to some other fungicides, a very high concentration of resting spores means that even a significant reduction in germination may still leave enough viable spores to cause substantial infection.[2][6] The sheer number of spores can overwhelm the protective barrier provided by the chemical.

Q4: How do soil properties like organic matter and pH affect this compound's performance?

A4: Soil properties critically influence the bioavailability and persistence of this compound.

  • Organic Matter: High organic matter content can reduce the efficacy of soil-applied chemicals.[7] this compound is known to be firmly adsorbed to soil particles.[3] In soils with high organic matter, the fungicide may bind more tightly to soil colloids, reducing the concentration available to act on the target resting spores.[8]

  • Soil pH: Soil pH affects the chemical structure, solubility, and degradation rate of pesticides.[9][10][11] While specific data on this compound is limited, the degradation of sulfonamide-class compounds can be influenced by pH.[9] Extreme pH levels can also impact the soil microbial communities responsible for biotic degradation.[10]

Q5: Can soil microorganisms degrade this compound?

A5: Yes, microbial activity is a key factor in the degradation of most soil-applied pesticides, including those in the sulfonamide family.[12][13] The rate and pathway of degradation can be influenced by the specific microbial communities present in the soil, which in turn are affected by soil type, pH, moisture, and organic matter content.[14][15][16] Enhanced biodegradation has been observed for other pesticides after repeated applications, suggesting microbial populations can adapt to metabolize specific chemicals.[9]

Q6: What alternative or integrated strategies can enhance clubroot management in highly infested soils?

A6: In highly infested soils, an integrated approach is often necessary. Combining this compound with other management practices can provide more robust control.[17] Recommended strategies include:

  • Liming: Applying lime to raise the soil pH can help manage clubroot.[6][18]

  • Crop Rotation: Implementing a rotation with non-host crops for more than two years can help reduce the resting spore load in the soil.[6][19]

  • Resistant Cultivars: Using clubroot-resistant crop varieties is a key component of management.[6]

  • Combined Chemical Control: In some cases, using this compound in combination with other fungicides like fluazinam (B131798) or cyazofamid (B129060) may be considered.[18][20]

  • Soil Solarization: This method can be combined with chemical treatments to reduce clubroot incidence.[17]

Troubleshooting Guide: Sub-Optimal this compound Performance

If you are experiencing poor results with this compound, use the following workflow to diagnose potential issues.

G cluster_0 Troubleshooting Workflow start Start: Sub-optimal This compound Efficacy app_params Step 1: Verify Application Parameters start->app_params soil_char Step 2: Assess Soil Characteristics app_params->soil_char Parameters Correct? app_desc Check dose, timing (pre-infection), and incorporation method. app_params->app_desc pathogen_status Step 3: Evaluate Pathogen Status soil_char->pathogen_status Soil Analyzed? soil_desc Analyze spore density, pH, and organic matter content. soil_char->soil_desc ipm Step 4: Review Integrated Management Strategy pathogen_status->ipm Infection Stage Known? pathogen_desc Confirm application was made to soil before planting/infection. pathogen_status->pathogen_desc end End: Identify Cause & Implement Solution ipm->end Strategy Reviewed? ipm_desc Consider combining this compound with liming, crop rotation, or other fungicides. ipm->ipm_desc

Caption: Troubleshooting workflow for this compound efficacy issues.

Data Presentation

Table 1: Efficacy of this compound Formulations on P. brassicae Resting Spores in Field Soil

This compound FormulationReduction of Resting Spores (%)Increase in Fresh Weight of Chinese Cabbage (%)
Granule (GR)64.2%13.0%
Dust Powder (DP)63.7%14.3%
Data summarized from a field study on Chinese cabbage clubroot.[4]

Table 2: Influence of Key Soil Factors on this compound Bioavailability and Efficacy

FactorConditionPrimary EffectImpact on Efficacy
Pathogen Load High Spore DensityOverwhelms chemical barrierReduced
Organic Matter High (>3-5%)Increased adsorption to soil particlesReduced
Soil pH Highly Acidic (<5.5) or Alkaline (>7.5)Alters chemical stability and microbial degradation ratesPotentially Reduced
Microbial Activity HighIncreased rate of biotic degradationReduced Persistence
This table provides a conceptual summary based on established principles of soil science and pesticide behavior.[7][10]

Visualizations of Key Processes

G F This compound in Soil ads Adsorption to Spore Wall F->ads RS P. brassicae Resting Spore RS->ads inhibit Inhibition of Primary Zoosporogenesis ads->inhibit germ Spore Germination inhibit->germ BLOCKS G efficacy This compound Bioavailability & Efficacy spores High Resting Spore Density spores->efficacy Reduces om High Soil Organic Matter adsorption Increased Adsorption to Soil om->adsorption ph Sub-optimal Soil pH degradation Altered Chemical Degradation Rate ph->degradation microbes Active Microbial Degradation microbes->degradation adsorption->efficacy Reduces degradation->efficacy Reduces

References

Technical Support Center: Stability and Residual Activity of Flusulfamide in Soil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Flusulfamide in soil.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments to improve the stability and residual activity of this compound in soil.

Issue IDQuestionPossible CausesSuggested Solutions
FS-STAB-001 Inconsistent this compound degradation rates across replicate soil samples. - Non-homogeneous soil samples.- Variations in microbial activity between replicates.- Inconsistent moisture levels.- Temperature fluctuations in the incubator.- Thoroughly mix and sieve soil before distributing into experimental units.- Use a larger composite soil sample to minimize variability.- Pre-incubate soil samples for a period to allow microbial populations to stabilize.- Carefully control and monitor soil moisture content throughout the experiment.- Ensure the incubator maintains a stable and uniform temperature.
FS-RES-002 Low or no detection of this compound residues shortly after application. - Rapid degradation due to specific soil properties (e.g., high microbial activity, optimal pH).- Strong binding (adsorption) to soil organic matter or clay particles, preventing efficient extraction.- Issues with the analytical method (e.g., poor extraction efficiency, degradation during analysis).- Analyze samples at earlier time points to capture initial concentrations.- Evaluate the soil's microbial activity and physicochemical properties.- Test different extraction solvents or techniques (e.g., pressurized liquid extraction) to improve recovery.- Verify the analytical method with fortified (spiked) soil samples to ensure adequate recovery and sensitivity.
FS-ANAL-003 High variability in this compound recovery from fortified (spiked) soil samples. - Incomplete mixing of the spiking solution with the soil.- Inefficient extraction of this compound from the soil matrix.- Matrix effects interfering with the analytical measurement (e.g., ion suppression in LC-MS/MS).- Ensure the spiking solution is evenly distributed throughout the soil sample and allow for a brief equilibration period.- Optimize the extraction method (solvent type, extraction time, shaking/sonication).- Use matrix-matched calibration standards to compensate for matrix effects.- Consider a sample clean-up step (e.g., Solid Phase Extraction - SPE) to remove interfering compounds.
FS-ACT-004 This compound shows lower than expected residual activity against target pathogens in soil bioassays. - Enhanced microbial degradation in the specific soil type.- Unfavorable soil pH for this compound stability.- High organic matter content leading to strong adsorption and reduced bioavailability.- Leaching of this compound below the root zone.- Characterize the soil's microbial population and its potential to degrade sulfonamides.- Measure and, if experimentally relevant, adjust the soil pH.- Determine the soil organic matter content and consider its impact on bioavailability.- Analyze soil at different depths to assess for leaching.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in soil?

A1: The stability of this compound, a sulfonamide fungicide, in soil is primarily influenced by a combination of soil physicochemical properties and environmental conditions. These include:

  • Soil pH: Sulfonamide herbicides are known to be more persistent in neutral to alkaline soils and degrade more rapidly in acidic soils.

  • Organic Matter Content: Higher organic matter can increase the adsorption of this compound, which may decrease its bioavailability for microbial degradation and plant uptake, potentially increasing its persistence.

  • Soil Microorganisms: Microbial degradation is a key pathway for the dissipation of many pesticides. The composition and activity of the soil microbial community can significantly impact the degradation rate of this compound.

  • Temperature and Moisture: Higher temperatures and optimal moisture levels generally increase microbial activity and the rate of chemical degradation, leading to faster dissipation of the fungicide.[1][2]

Q2: What is the expected half-life (DT50) of this compound in soil?

A2: There is a significant lack of publicly available data on the specific half-life (DT50) of this compound in different soil types.[3][4] However, data for other sulfonamide and structurally related fungicides can provide an indication of their persistence. For instance, the persistence of flubendiamide, another amide fungicide, in a sandy loam soil was found to be significantly affected by moisture, with half-lives ranging from approximately 150 to over 200 days. Amendment with organic manure was shown to enhance its degradation.

Q3: How can I improve the residual activity of this compound in my soil experiments?

A3: To potentially improve the residual activity of this compound, consider the following strategies:

  • pH Management: If feasible for your experimental design, maintaining a neutral to slightly alkaline soil pH may slow the degradation of this compound.

  • Formulation: Investigate different formulations of this compound. Controlled-release formulations can protect the active ingredient from rapid degradation and provide a more sustained release.

  • Adjuvants: The use of certain adjuvants may help to protect this compound from degradation or alter its interaction with the soil matrix.

  • Organic Matter Management: While high organic matter can lead to binding, its influence on microbial activity is also a factor. Understanding the specific interactions with your soil type is crucial.

Q4: What are the common degradation pathways for sulfonamide fungicides in soil?

A4: The degradation of sulfonamide fungicides in the environment can occur through various mechanisms. While specific pathways for this compound are not well-documented in available literature, related sulfonamides are known to degrade via:

  • Microbial Degradation: This is often the primary route of dissipation, where soil microorganisms utilize the fungicide as a carbon or nitrogen source, breaking it down into smaller, less active compounds.

  • Hydrolysis: The sulfonylurea bridge in some sulfonamides is susceptible to chemical hydrolysis, particularly under acidic conditions.

  • Photodegradation: Exposure to sunlight can lead to the breakdown of the fungicide on the soil surface.

Q5: What analytical methods are suitable for quantifying this compound residues in soil?

A5: The quantification of this compound residues in soil typically requires sensitive analytical instrumentation. Commonly used methods for related compounds, which would be applicable to this compound, include:

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A robust and widely available technique suitable for detecting compounds with a UV chromophore.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offers higher sensitivity and selectivity, making it ideal for detecting low concentrations of residues in complex matrices like soil.

  • Gas Chromatography with an Electron Capture Detector (GC-ECD): This method can also be used, potentially after a derivatization step to improve the volatility and detectability of this compound.

Data Presentation

Due to the limited availability of public data on this compound's soil half-life, the following table presents illustrative data for other sulfonamide or amide fungicides to demonstrate how soil properties can influence persistence. Note: This data should not be considered representative of this compound's actual behavior.

Table 1: Illustrative Half-life (DT50) of Structurally Related Fungicides in Different Soil Conditions

Fungicide (Class)Soil TypepHOrganic Matter (%)Temperature (°C)Moisture ContentHalf-life (DT50) (Days)Reference
Flubendiamide (Amide)Sandy Loam7.20.825Field Capacity177.0 - 181.1(Das and Mukherjee, 2012)
Flubendiamide (Amide)Sandy Loam7.20.825Submerged150.5 - 158.4(Das and Mukherjee, 2012)
Flubendiamide (Amide)Sandy Loam7.23.325Field Capacity155.1(Das and Mukherjee, 2012)
Metsulfuron-methyl (Sulfonylurea)Trevino Soil7.91.220Not Specified63(Trabue et al., 2006)[5]
Metsulfuron-methyl (Sulfonylurea)Fargo Soil7.84.520Not Specified29(Trabue et al., 2006)[5]
Prosulfuron (Sulfonylurea)Various5.4 - 7.9Not Specified25Not Specified6.5 - 122.9(Senseman et al., 2004)

Experimental Protocols

Protocol 1: Laboratory Soil Dissipation Study

Objective: To determine the dissipation rate (DT50) of this compound in a specific soil under controlled laboratory conditions.

Materials:

  • Test soil, sieved (<2 mm)

  • Analytical grade this compound

  • Appropriate solvent for stock solution (e.g., acetone, acetonitrile)

  • Incubator

  • Glass beakers or flasks

  • Syringes and needles

  • Analytical balance

  • Extraction solvent (e.g., acetonitrile (B52724)/water mixture)

  • Solid Phase Extraction (SPE) cartridges (if necessary for cleanup)

  • HPLC-UV or LC-MS/MS system

Procedure:

  • Soil Preparation: Air-dry the soil and sieve it to <2 mm. Determine the soil's physicochemical properties (pH, organic matter content, texture).

  • Moisture Adjustment: Adjust the soil moisture content to a predetermined level (e.g., 50-60% of water holding capacity).

  • Fortification: Weigh a known amount of soil (e.g., 50 g) into replicate flasks. Prepare a stock solution of this compound and spike the soil samples to achieve the desired concentration. Mix thoroughly to ensure even distribution.

  • Incubation: Place the flasks in an incubator at a constant temperature (e.g., 20-25°C) in the dark. Maintain soil moisture by periodically adding deionized water.

  • Sampling: Collect replicate samples at predetermined intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days).

  • Extraction: Extract this compound from the soil samples using an appropriate solvent. This may involve shaking or sonication followed by centrifugation.

  • Cleanup (if necessary): If matrix interference is high, pass the extract through an SPE cartridge to remove interfering substances.

  • Analysis: Analyze the extracts using a validated HPLC-UV or LC-MS/MS method to quantify the concentration of this compound.

  • Data Analysis: Plot the concentration of this compound versus time. Calculate the dissipation half-life (DT50) using first-order kinetics.

Protocol 2: Analytical Method for this compound in Soil using HPLC-UV

Objective: To quantify the concentration of this compound in soil extracts.

Instrumentation and Conditions (Example):

  • HPLC System: A system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: Determined by obtaining a UV spectrum of a this compound standard (likely in the range of 230-280 nm).

  • Column Temperature: 30°C.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile). From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Prepare soil extracts as described in Protocol 1.

  • Analysis: Inject the calibration standards to generate a calibration curve. Inject the soil extracts.

  • Quantification: Identify the this compound peak in the sample chromatograms based on its retention time compared to the standards. Quantify the concentration using the calibration curve.

Visualizations

Experimental_Workflow_for_Soil_Dissipation_Study cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis soil_prep Soil Preparation (Sieving, Characterization) moisture_adj Moisture Adjustment soil_prep->moisture_adj fortification Fortification with this compound moisture_adj->fortification incubation Incubation at Constant Temperature fortification->incubation sampling Periodic Sampling incubation->sampling extraction Solvent Extraction sampling->extraction cleanup Sample Cleanup (SPE) extraction->cleanup hplc_analysis HPLC-UV / LC-MS/MS Analysis cleanup->hplc_analysis data_analysis Data Analysis (DT50 Calculation) hplc_analysis->data_analysis

Caption: Workflow for a laboratory soil dissipation study of this compound.

Factors_Influencing_Flusulfamide_Stability cluster_main cluster_factors Influencing Factors cluster_soil cluster_env This compound This compound Stability in Soil soil_props Soil Properties This compound->soil_props env_conds Environmental Conditions This compound->env_conds ph pH organic_matter Organic Matter microbes Microbial Activity temperature Temperature moisture Moisture

Caption: Key factors influencing the stability of this compound in soil.

References

Technical Support Center: Enhancing Flusulfamide Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing the uptake and efficacy of Flusulfamide against target pathogens. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the application of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary target pathogens?

This compound is a benzenesulfonanilide fungicide primarily used as a soil treatment. Its main target is the obligate plant pathogen Plasmodiophora brassicae, the causative agent of clubroot disease in cruciferous crops like cabbage and canola.[1] It is also effective against other soil-borne pathogens from the order Plasmodiophorales, such as Spongospora subterranea f. sp. subterranea, which causes powdery scab in potatoes.

Q2: What is the known mechanism of action of this compound against P. brassicae?

The precise mechanism of action of this compound is still under investigation, categorizing it as a fungicide with an unknown mode of action.[2] However, research indicates that it primarily acts by inhibiting the germination of the pathogen's resting spores.[3][2] this compound is adsorbed onto the cell wall of the resting spores, which interferes with the early stages of primary zoosporogenesis, the process by which the spore germinates to release infectious zoospores.[3][4] This action is considered fungistatic, meaning it inhibits fungal growth and reproduction without killing the spores directly.[3]

Q3: How does this compound affect the internal processes of the resting spores?

Studies have shown that this compound treatment leads to the abnormal accumulation of a specific protein, PbCYP3, which is an immunophilin (peptidyl-prolyl-isomerase).[3][5][6] This suggests that this compound may cause aberrant folding of proteins that are essential for the process of primary zoosporogenesis, thereby halting germination.[3][5][6] Furthermore, this compound has been observed to downregulate the expression of a significant number of genes that are normally active during spore germination.[3]

Q4: Is this compound effective against established infections?

No, this compound is not effective against P. brassicae once the pathogen has established itself within the cortical cells of the host plant's roots.[4] Its efficacy is primarily as a preventative measure, targeting the resting spores in the soil before they can infect the plant.

Troubleshooting Guide

This guide addresses common issues encountered during experiments aimed at evaluating or enhancing the efficacy of this compound.

Issue Potential Cause Troubleshooting Steps
Low efficacy of this compound in soil-based experiments. Soil Properties: Soil pH, organic matter content, and texture can influence the availability and activity of this compound. Acidic soils can reduce efficacy, while high organic matter can lead to the fungicide being bound to soil particles, making it less available to the target pathogen.- Optimize Soil pH: Adjust the soil pH to a neutral or slightly alkaline level (pH 7.0-7.2), as this has been shown to inhibit spore germination and can enhance the efficacy of some control measures. - Consider Soil Type: Be aware that the effective concentration of this compound may need to be adjusted based on the soil's organic matter and clay content. Preliminary dose-response experiments in your specific soil type are recommended.
Inconsistent results in spore germination inhibition assays. Spore Viability and Vigor: The age and storage conditions of P. brassicae resting spores can significantly affect their viability and germination rate, leading to variability in experimental outcomes.- Use Mature Spores: Ensure the use of mature resting spores collected from well-developed clubroot galls. - Standardize Spore Preparation: Follow a consistent protocol for extracting and cleaning resting spores to remove inhibitors and debris that might be present in the gall tissue. - Assess Viability: Before conducting experiments, assess the viability of your spore suspension using a staining method like Evan's blue.
Difficulty in observing a dose-dependent inhibition of germination. Inadequate Concentration Range: The tested concentrations of this compound may not be broad enough to capture the full dose-response curve. Suboptimal Incubation Conditions: Factors such as temperature and the presence of germination stimulants (e.g., host root exudates) can influence the germination process.- Broaden Concentration Range: Test a wider range of this compound concentrations (e.g., from 0.1 ppm to 10 ppm) to establish a clear EC50 (half maximal effective concentration). - Optimize Germination Conditions: Ensure consistent and optimal incubation temperatures (around 25°C) and consider the inclusion of host root exudates in your assay medium to promote a robust and synchronous germination of the control group.
Failure to enhance this compound "uptake" or adsorption. Inappropriate Adjuvant: The choice of adjuvant is critical. Not all adjuvants are suitable for enhancing the adsorption of fungicides to fungal spores. Incorrect Adjuvant Concentration: The concentration of the adjuvant can be as important as the choice of the adjuvant itself.- Select Appropriate Adjuvants: Consider using non-ionic surfactants or spreader-stickers that are known to improve the adhesion and spreading of fungicides on surfaces. - Optimize Adjuvant Concentration: Perform preliminary experiments to determine the optimal concentration of the selected adjuvant that maximizes this compound's effect without causing phytotoxicity to the host plant in in-planta assays.
Suspected resistance to this compound. Lack of Documented Resistance: Currently, there are no widespread reports of resistance to this compound in P. brassicae populations. The issue is more likely related to the experimental conditions or the inherent biology of the pathogen.- Verify Experimental Setup: Double-check all experimental parameters, including this compound concentration, soil conditions, and spore viability. - Consider Pathogen Heterogeneity: Be aware that different isolates of P. brassicae may exhibit varying levels of sensitivity to fungicides. If possible, test against multiple isolates. - Investigate Other Mechanisms: If efficacy issues persist, consider that other factors, such as microbial degradation of this compound in the soil, could be at play.

Data Presentation

The following tables summarize quantitative data related to the effect of this compound on P. brassicae.

Table 1: Effect of this compound Concentration on the Expression of Germination-Related Genes in P. brassicae Resting Spores

This compound Concentration (ppm)Percentage of Downregulated Genes
0.580%
1.080%
2.080%
(Data adapted from a study showing that this compound downregulates the expression of 16 out of 20 genes expressed during resting spore germination)[3]

Table 2: Efficacy of this compound Formulations on the Reduction of P. brassicae Resting Spores in Field Soil

This compound FormulationReduction of Resting Spores
Granule (GR)64.2%
Dust Powder (DP)63.7%
(Data from a field study on the control efficacy of this compound on Chinese cabbage clubroot)[4]

Experimental Protocols

1. Protocol for Assessing this compound-Induced Inhibition of P. brassicae Spore Germination

  • Objective: To determine the effect of different concentrations of this compound on the germination of P. brassicae resting spores.

  • Materials:

    • Mature clubroot galls from infected host plants.

    • Sterile distilled water.

    • This compound stock solution (e.g., in DMSO).

    • Host plant root exudate solution (optional, as a germination stimulant).

    • Microscope slides or multi-well plates.

    • Incubator set at 25°C.

    • Light microscope.

  • Procedure:

    • Spore Suspension Preparation:

      • Excise mature clubroot galls and wash them thoroughly with sterile distilled water.

      • Homogenize the galls in sterile water and filter the suspension through several layers of cheesecloth to remove large debris.

      • Centrifuge the filtrate to pellet the resting spores. Wash the pellet several times with sterile water by repeated centrifugation and resuspension.

      • Resuspend the final pellet in sterile water and determine the spore concentration using a hemocytometer. Adjust the concentration to 1 x 10^7 spores/mL.

    • Treatment Application:

      • Prepare a series of this compound dilutions (e.g., 0, 0.5, 1, 2, 5, 10 ppm) in sterile water or root exudate solution. Include a solvent control if using a solvent for the stock solution.

      • Mix the spore suspension with the this compound dilutions in equal volumes in microfuge tubes or wells of a microplate.

    • Incubation:

      • Incubate the treated spore suspensions at 25°C in the dark for 3 to 6 days.

    • Assessment of Germination:

      • After the incubation period, place a drop of the spore suspension on a microscope slide.

      • Observe at least 100 spores per replicate under a light microscope (400x magnification).

      • A spore is considered germinated if a germ tube is visible.

      • Calculate the percentage of germination for each treatment.

      • The inhibition of germination can be calculated relative to the control.

2. Protocol for Quantifying this compound Adsorption to P. brassicae Spores

  • Objective: To quantify the amount of this compound that adsorbs to the surface of P. brassicae resting spores.

  • Materials:

    • P. brassicae resting spore suspension (as prepared above).

    • This compound solutions of known concentrations.

    • Microfuge tubes.

    • Microcentrifuge.

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry).

    • Appropriate solvents for HPLC mobile phase and sample extraction.

  • Procedure:

    • Incubation:

      • Mix a known volume and concentration of the spore suspension with a known volume and concentration of this compound solution in a microfuge tube.

      • Incubate the mixture for a defined period (e.g., 30 minutes) with gentle agitation to allow for adsorption.

    • Separation of Spores:

      • Centrifuge the suspension at high speed to pellet the spores.

    • Quantification of Unbound this compound:

      • Carefully collect the supernatant, which contains the unbound this compound.

      • Analyze the concentration of this compound in the supernatant using a validated HPLC method.

    • Calculation of Adsorbed this compound:

      • The amount of this compound adsorbed to the spores can be calculated by subtracting the amount of unbound this compound in the supernatant from the initial amount of this compound added to the suspension.

Visualizations

Signaling Pathway

Flusulfamide_Pathway cluster_extracellular Extracellular cluster_cell_wall Spore Cell Wall cluster_cytoplasm Cytoplasm This compound This compound Adsorption_Site Adsorption Site This compound->Adsorption_Site Adsorption Unknown_Receptor Unknown Receptor/ Membrane Interaction Adsorption_Site->Unknown_Receptor Signal Initiation Signaling_Cascade Signal Transduction Cascade (e.g., MAPK, GPCR?) Unknown_Receptor->Signaling_Cascade Gene_Expression Downregulation of Germination Genes Signaling_Cascade->Gene_Expression Protein_Folding Aberrant Protein Folding Signaling_Cascade->Protein_Folding Zoosporogenesis_Inhibition Inhibition of Primary Zoosporogenesis Gene_Expression->Zoosporogenesis_Inhibition PbCYP3_Accumulation Accumulation of PbCYP3 Protein Protein_Folding->PbCYP3_Accumulation PbCYP3_Accumulation->Zoosporogenesis_Inhibition

Caption: Proposed signaling pathway for this compound's action on P. brassicae resting spores.

Experimental Workflow

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis Spore_Suspension Prepare P. brassicae Spore Suspension Incubation Incubate Spores with This compound Spore_Suspension->Incubation Flusulfamide_Solutions Prepare this compound Working Solutions Flusulfamide_Solutions->Incubation Germination_Assay Assess Spore Germination (%) Incubation->Germination_Assay Adsorption_Quantification Quantify this compound Adsorption (HPLC) Incubation->Adsorption_Quantification Molecular_Analysis Gene/Protein Expression (RT-qPCR, Immunoblot) Incubation->Molecular_Analysis

Caption: General experimental workflow for evaluating this compound efficacy.

Logical Relationship

Logical_Relationship Enhance_Adsorption Enhance this compound Adsorption Increased_Uptake Increased Effective Concentration at Spore Surface Enhance_Adsorption->Increased_Uptake Use of Adjuvants Optimize_Conditions Optimize Application Conditions Optimize_Conditions->Increased_Uptake Adjust Soil pH, Formulation Improved_Efficacy Improved Inhibition of Spore Germination Increased_Uptake->Improved_Efficacy

Caption: Relationship between enhancing adsorption and improving efficacy.

References

Technical Support Center: Minimizing Off-Target Effects of Flusulfamide in Soil Ecosystems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Flusulfamide in soil ecosystems during experimental research.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects of this compound in soil ecosystems?

A1: this compound, a benzenesulfonanilide fungicide, primarily targets soil-borne pathogens. However, its application can lead to several off-target effects, including:

  • Toxicity to non-target organisms: This includes beneficial soil invertebrates such as earthworms.

  • Impact on microbial communities: this compound can alter the structure and function of soil microbial populations, potentially affecting nutrient cycling.

  • Disruption of soil enzymatic activities: Key soil enzymes involved in nutrient turnover, such as dehydrogenase and phosphatase, may be inhibited or stimulated.

  • Potential for leaching and water contamination: Depending on soil properties and environmental conditions, this compound may have the potential to move through the soil profile and contaminate groundwater.

Q2: How can I minimize the impact of this compound on earthworm populations in my experiments?

A2: To minimize toxicity to earthworms, consider the following:

  • Dose reduction: Use the lowest effective concentration of this compound required for your experimental objectives.

  • Application method: Incorporating the fungicide into the soil may reduce direct exposure to surface-dwelling earthworm species compared to surface spraying.

  • Organic matter amendment: Increasing the organic matter content of the soil can enhance the sorption of this compound, potentially reducing its bioavailability to earthworms.

Q3: What is the expected persistence of this compound in soil, and how does it influence experimental design?

A3: The persistence of a pesticide is defined by its soil half-life (DT50), the time it takes for 50% of the initial concentration to dissipate. While specific public data on this compound's DT50 is limited, related sulfonamide herbicides have half-lives ranging from 30 to 41 days in different soil types.[1] This moderate persistence means that experiments should be designed to monitor effects over a period that accounts for potential long-term impacts.

Q4: Can this compound affect soil nutrient cycling, specifically nitrogen transformation?

A4: Yes, as a sulfonamide, this compound has the potential to impact the nitrogen cycle. Sulfonamides can affect the activity of nitrifying and denitrifying bacteria.[2][3] This can lead to alterations in the rates of nitrification (the conversion of ammonium (B1175870) to nitrate) and denitrification (the conversion of nitrate (B79036) to nitrogen gas). When designing experiments, it is crucial to include endpoints that measure these processes to fully assess the off-target effects.

Q5: How can I reduce the leaching potential of this compound in my soil column studies?

A5: To reduce the mobility of this compound in soil columns, consider these strategies:

  • Increase soil organic carbon: Amending the soil with organic matter will increase the sorption of this compound, reducing its movement with water.

  • Use of controlled-release formulations: If available, controlled-release formulations can slow the release of the active ingredient, minimizing the amount available for leaching at any given time.

  • Biostimulation: The addition of specific microbial formulations, such as those containing Lactic Acid Bacteria, has been shown to enhance the degradation of some pesticides, which can indirectly reduce leaching by decreasing the amount of the compound present in the soil.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
High mortality of earthworms in control groups during toxicity testing. Improper soil conditions (pH, moisture), contamination of artificial soil components, or unhealthy earthworm stock.Ensure artificial soil is prepared according to OECD 207 guidelines. Verify the health and age of the earthworms before starting the experiment. Test all components of the artificial soil for potential contaminants.
Inconsistent results in soil respiration (carbon transformation) studies. Variation in soil microbial biomass between replicates, inconsistent moisture levels, or temperature fluctuations.Homogenize the bulk soil sample thoroughly before distributing it into experimental units. Maintain consistent moisture content and temperature across all replicates as specified in OECD 217.
Low recovery of this compound during residue analysis. Inefficient extraction from the soil matrix, degradation of the analyte during sample preparation, or matrix effects in the analytical instrument.Optimize the extraction solvent and method (e.g., QuEChERS, pressurized liquid extraction). Use a stable isotope-labeled internal standard for this compound to correct for matrix effects and recovery losses during LC-MS/MS analysis.
Unexpected changes in soil pH during the experiment. Microbial activity stimulated or inhibited by this compound, leading to changes in soil biochemical processes that influence pH.Monitor and record soil pH at regular intervals throughout the experiment. If significant changes are observed, consider if these are a direct or indirect effect of the treatment.
This compound not detected in leachate from soil column studies. High sorption of this compound to the soil matrix, rapid degradation, or issues with the analytical method's limit of detection.Characterize the soil's organic carbon content and texture to understand its sorption capacity. Analyze soil segments from the column to determine the distribution of this compound. Ensure the analytical method is sensitive enough to detect low concentrations in water.

Quantitative Data Summary

Table 1: Ecotoxicological Data for this compound and Related Compounds

ParameterOrganismValueReference CompoundSource
Acute Toxicity (LC50) Earthworm (Eisenia fetida)High (Specific value not publicly available)-AERU Database
Acute Toxicity (LC50 - 48h) Earthworm (Eisenia fetida)5 mg/kg soilImidacloprid (Neonicotinoid)[4]
Acute Toxicity (LC50 - 24h) Earthworm (Pheretima group)77 mg/kg soilCarbaryl (Carbamate)[4]
Soil Half-life (DT50) -30 - 41 daysFlumetsulam (Sulfonamide)[1]

Table 2: Soil Sorption and Leaching Potential of Sulfonamide Compounds

ParameterValue RangeInterpretationSource
Soil Organic Carbon Partition Coefficient (Koc) 3 - 53 mL/g (for low sorbing sulfonamides)Low to Moderate Sorption[5]
Groundwater Ubiquity Score (GUS) Index > 2.8Leacher[6][7]
Groundwater Ubiquity Score (GUS) Index 1.8 - 2.8Transition[6][7]
Groundwater Ubiquity Score (GUS) Index < 1.8Non-leacher[6][7]

Note: The GUS index is calculated using the formula: GUS = log10(soil half-life) x [4 - log10(Koc)]. Specific values for this compound are not publicly available and would need to be determined experimentally.

Experimental Protocols

Protocol 1: Earthworm Acute Toxicity Test (adapted from OECD Guideline 207)
  • Test Organism: Eisenia fetida (adults, with clitellum).

  • Test Substance: Technical grade this compound.

  • Artificial Soil Preparation: Mix 10% sphagnum peat, 20% kaolin (B608303) clay, and 70% industrial sand. Adjust pH to 6.0 ± 0.5 with calcium carbonate.

  • Test Concentrations: Prepare a range of at least five concentrations of this compound in the artificial soil. A control group with no this compound is mandatory.

  • Experimental Setup: Introduce 10 adult earthworms into each test vessel containing the treated or control soil. Use at least four replicates per concentration.

  • Incubation: Maintain the test vessels at 20 ± 2°C in the dark for 14 days.

  • Endpoint Assessment: Record mortality and any behavioral abnormalities at 7 and 14 days. Calculate the LC50 (the concentration that is lethal to 50% of the test organisms).

Protocol 2: Soil Nitrogen Transformation Study (adapted from OECD Guideline 216)
  • Soil: Use a natural, sieved (<2 mm) soil with known properties (pH, organic carbon, texture).

  • Test Substance: this compound, applied at one or more concentrations relevant to expected environmental concentrations.

  • Experimental Setup: Amend the soil with a nitrogen source (e.g., powdered lucerne meal). Treat the soil with this compound solution. Prepare untreated control samples. Incubate in the dark at a constant temperature (e.g., 20°C) and moisture level for at least 28 days.

  • Sampling: Collect soil subsamples at day 0, 7, 14, and 28.

  • Analysis: Extract the soil samples and analyze for nitrate and ammonium concentrations using a suitable method (e.g., colorimetry, ion chromatography).

  • Data Analysis: Calculate the rate of nitrification. Compare the nitrification rates in the treated soils to the control to determine the percent inhibition.

Protocol 3: Soil Respiration (Carbon Transformation) Study (adapted from OECD Guideline 217)
  • Soil: Use a fresh, sieved (<2 mm) soil sample.

  • Test Substance: this compound.

  • Experimental Setup: Treat soil samples with different concentrations of this compound. Include an untreated control.

  • Measurement of Substrate-Induced Respiration: At specific time points (e.g., 0, 7, 14, 28 days), add a readily available carbon source (e.g., glucose) to the soil samples.

  • Incubation and CO2 Measurement: Incubate the amended soil in a closed system and measure the rate of CO2 evolution over a set period (e.g., 6-12 hours) using a gas chromatograph or an infrared gas analyzer.

  • Data Analysis: Compare the respiration rates of the treated soils to the control to determine the effect of this compound on microbial activity.

Protocol 4: Soil Column Leaching Study (adapted from OECD Guideline 312)
  • Soil Column Preparation: Pack glass columns with the selected soil to a defined bulk density.

  • Pre-leaching: Saturate the soil columns with a solution of 0.01 M CaCl2.

  • Application of Test Substance: Apply a known amount of radiolabeled (e.g., 14C) this compound to the top of the soil column.

  • Leaching: Simulate rainfall by applying a continuous flow of 0.01 M CaCl2 solution to the top of the column for a defined period (e.g., 48 hours).

  • Sample Collection: Collect the leachate in fractions. After the leaching period, extrude the soil core and section it into segments.

  • Analysis: Analyze the leachate fractions and soil segments for the concentration of this compound and its transformation products using liquid scintillation counting and/or LC-MS/MS.

  • Data Analysis: Calculate a mass balance to determine the distribution of the applied this compound in the leachate, soil segments, and any non-extractable residues.

Protocol 5: Analysis of this compound Residues in Soil by LC-MS/MS
  • Sample Extraction: Extract a known weight of soil with an appropriate solvent mixture (e.g., acetonitrile/water). The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common approach.

  • Sample Clean-up: Use dispersive solid-phase extraction (d-SPE) with a suitable sorbent to remove interfering matrix components.

  • Instrumental Analysis: Analyze the final extract using a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.

  • Quantification: Use a matrix-matched calibration curve and a suitable internal standard to accurately quantify the concentration of this compound in the soil sample.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exposure Exposure Studies cluster_analysis Analysis cluster_data Data Interpretation soil_prep Soil Collection & Sieving earthworm Earthworm Toxicity (OECD 207) soil_prep->earthworm microbial Microbial Activity (OECD 216/217) soil_prep->microbial leaching Leaching Potential (OECD 312) soil_prep->leaching flusulfamide_prep This compound Stock Preparation flusulfamide_prep->earthworm flusulfamide_prep->microbial flusulfamide_prep->leaching endpoint_analysis Endpoint Measurement (Mortality, Respiration, N-transformation) earthworm->endpoint_analysis microbial->endpoint_analysis residue_analysis Residue Analysis (LC-MS/MS) leaching->residue_analysis data_interp Data Analysis & Risk Assessment endpoint_analysis->data_interp residue_analysis->data_interp

Experimental workflow for assessing off-target effects.

mitigation_strategies This compound Application This compound Application Off-Target Effects Off-Target Effects This compound Application->Off-Target Effects can lead to Dose Optimization Dose Optimization Dose Optimization->Off-Target Effects reduces Soil Amendment Soil Amendment Soil Amendment->Off-Target Effects mitigates Formulation Choice Formulation Choice Formulation Choice->Off-Target Effects influences Application Method Application Method Application Method->Off-Target Effects alters exposure

Key strategies to minimize off-target effects.

troubleshooting_logic start Unexpected Experimental Outcome check_protocol Verify Protocol Adherence (e.g., OECD guidelines) start->check_protocol check_reagents Assess Reagent/Material Quality start->check_reagents check_env Evaluate Environmental Conditions (Temp, Moisture, pH) start->check_env check_analysis Review Analytical Method Performance start->check_analysis outcome Identify Root Cause & Implement Corrective Action check_protocol->outcome check_reagents->outcome check_env->outcome check_analysis->outcome

Logical flow for troubleshooting experimental issues.

References

Refining extraction methods for Flusulfamide from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Flusulfamide from complex matrices.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the extraction and analysis of this compound.

Q1: Why am I observing low recovery of this compound from my samples?

A1: Low recovery can stem from several factors throughout the extraction and analysis process. Consider the following:

  • Incomplete Extraction: The initial solvent extraction may not be efficient enough for your specific matrix. For complex matrices like soil or agricultural products, ensure vigorous shaking or homogenization to maximize solvent contact with the sample. For some matrices, techniques like microwave-assisted extraction (MAE) or pressurized liquid extraction (PLE) may improve efficiency.

  • Suboptimal pH: The pH of the sample and extraction solvent can significantly impact the recovery of ionizable compounds like this compound. The QuEChERS method, for example, often uses buffering salts to control pH and improve the recovery of pH-dependent analytes.

  • Analyte Loss During Cleanup: The solid-phase extraction (SPE) or dispersive SPE (d-SPE) cleanup step is critical for removing interferences but can also lead to analyte loss if not optimized. Ensure the chosen SPE sorbent is appropriate for this compound and that the conditioning, loading, washing, and elution steps are correctly performed. For instance, using an incorrect elution solvent may not effectively release the analyte from the sorbent.

  • Degradation: this compound may be susceptible to degradation under certain conditions. For instance, some pesticides are sensitive to basic conditions, which can be a factor in the choice of buffering salts in the QuEChERS method.

  • Matrix Effects in Final Analysis: Co-extracted matrix components can interfere with the analytical instrument's ability to detect this compound, leading to artificially low readings (ion suppression). This is a common issue in LC-MS/MS analysis.

Q2: I am seeing significant signal suppression or enhancement in my LC-MS/MS analysis. How can I mitigate these matrix effects?

A2: Matrix effects are a common challenge in LC-MS/MS analysis of complex samples. Here are several strategies to address this issue:

  • Improve Sample Cleanup: The most direct way to reduce matrix effects is to remove the interfering co-extracted components. This can be achieved by optimizing your cleanup procedure. For QuEChERS, this may involve using different d-SPE sorbents like C18 to remove lipids or graphitized carbon black (GCB) to remove pigments. For SPE, experimenting with different sorbents and wash steps can be beneficial.

  • Dilute the Sample Extract: A simple and often effective method is to dilute the final extract. This reduces the concentration of matrix components relative to the analyte. However, ensure that the diluted concentration of this compound remains above the instrument's limit of quantitation (LOQ).

  • Use a Matrix-Matched Calibration Curve: Prepare your calibration standards in a blank matrix extract that has been subjected to the same extraction and cleanup procedure as your samples. This helps to compensate for the signal suppression or enhancement caused by the matrix.

  • Employ an Isotope-Labeled Internal Standard: Using a stable isotope-labeled version of this compound as an internal standard is a highly effective way to correct for matrix effects. The internal standard will experience similar matrix effects as the analyte, allowing for accurate quantification.

Q3: What is the difference between the original QuEChERS method and the buffered versions (AOAC and EN)?

A3: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for pesticide residue analysis. The primary difference between the original unbuffered method and the official buffered versions lies in the addition of buffering salts during the extraction/partitioning step.

  • Original (Unbuffered) Method: Uses acetonitrile (B52724) for extraction followed by the addition of anhydrous magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl) to induce phase separation.

  • AOAC Official Method 2007.01: This version introduces sodium acetate (B1210297) to buffer the extract, making it suitable for a wider range of pesticides, including those that are pH-sensitive.

  • CEN Standard Method EN 15662: This European standard uses citrate-based buffers (trisodium citrate (B86180) dihydrate and disodium (B8443419) hydrogen citrate sesquihydrate) to maintain a stable pH.

The choice of method depends on the specific properties of the analytes and the sample matrix. Buffered methods are generally preferred for multi-residue analysis to ensure good recoveries for a broader spectrum of pesticides.

Q4: Can I use a different extraction solvent than acetonitrile for the QuEChERS method?

A4: Acetonitrile is the most commonly used solvent in QuEChERS because it is miscible with water, allowing for efficient extraction from high-moisture samples, and it effectively precipitates proteins and other macromolecules. While other solvents like acetone (B3395972) have been used, acetonitrile provides the best phase separation with the addition of salts, resulting in a cleaner extract. For matrices with high lipid content, modifications such as a hexane/acetonitrile partition may be necessary to remove fats before cleanup.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound and related sulfonamide extraction.

Table 1: Recovery Rates of this compound in Agricultural Matrices

MatrixExtraction MethodFortification Level (mg/kg)Average Recovery (%)Analytical MethodReference
Chinese KaleAcetone Extraction, SPE Cleanup0.005 - 0.592.6GC-ECD, GC/MS
Chinese CabbageAcetone Extraction, SPE Cleanup0.005 - 0.593.2GC-ECD, GC/MS
Various CropsMethanol Extraction, Silica Gel Cleanup0.1> 75HPLC-PDA, LC/MS-ESI
Various CropsNot Specified0.02 - 1.082.3 - 98.2HPLC-UVD/MS

Table 2: Limits of Detection (LOD) and Quantitation (LOQ) for this compound

MatrixExtraction MethodLOD (mg/kg)LOQ (mg/kg)Analytical MethodReference
CropsAcetone Extraction, SPE Cleanup0.001-GC-ECD, GC/MS
Various CropsMethanol Extraction, Silica Gel Cleanup0.001-HPLC-PDA, LC/MS-ESI
Various CropsNot Specified-0.02HPLC-UVD/MS

Table 3: Recovery of Sulfonamides from Water and Soil Matrices

MatrixExtraction MethodRecovery (%)LODAnalytical MethodReference
WaterSPE70 - 104low ng/L rangeHPLC-Fluorescence
SoilMicrowave-Assisted Extraction, SPE60 - 981 - 6 ng/gHPLC-Fluorescence
Environmental WaterAutomated Online SPE79 - 1180.01 - 0.05 ng/LUPLC-MS/MS

Experimental Workflows & Protocols

General this compound Extraction Workflow

The following diagram illustrates a typical workflow for the extraction and analysis of this compound from a complex matrix.

Flusulfamide_Extraction_Workflow Sample Sample Homogenization (e.g., Soil, Crop) Extraction Solvent Extraction (e.g., Acetonitrile, Acetone) Sample->Extraction Add Solvent Partition Phase Separation / Partitioning (e.g., Addition of Salts) Extraction->Partition Add Salts & Centrifuge Cleanup Extract Cleanup (d-SPE or SPE Cartridge) Partition->Cleanup Transfer Supernatant Analysis Instrumental Analysis (LC-MS/MS or GC-MS) Cleanup->Analysis Inject Final Extract

Caption: General workflow for this compound extraction from complex matrices.

Detailed Experimental Protocols

Protocol 1: Extraction from Vegetables (based on Chou et al., 2004)

  • Sample Preparation: Homogenize 20 g of the vegetable sample (e.g., Chinese kale, cabbage).

  • Extraction: Add 100 mL of acetone to the homogenized sample and blend at high speed for 3 minutes. Filter the mixture through suction.

  • Liquid-Liquid Partitioning: Transfer the acetone filtrate to a separatory funnel. Add 100 mL of dichloromethane (B109758) and 10 mL of a saturated sodium chloride solution. Shake vigorously.

  • Phase Separation: Allow the layers to separate and collect the lower dichloromethane layer.

  • Cleanup (Solid-Phase Extraction):

    • Condition an SPE cartridge (e.g., Florisil) by passing dichloromethane through it.

    • Load the dichloromethane extract onto the conditioned cartridge.

    • Wash the cartridge with a suitable solvent to remove interferences.

    • Elute the this compound with an appropriate elution solvent (e.g., acetone/dichloromethane mixture).

  • Derivatization (for GC analysis): The residue may be methylated with methyl iodide before analysis.

  • Analysis: Analyze the final extract using GC-ECD for quantification and GC/MS for confirmation.

Protocol 2: QuEChERS Method for Agricultural Products (General Procedure)

  • Sample Preparation: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples like cereals, pre-wetting with water may be necessary.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add an appropriate internal standard if required.

    • Shake vigorously for 1 minute.

  • Partitioning:

    • Add the appropriate QuEChERS salt mixture (e.g., EN 15662: 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Immediately shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Cleanup (Dispersive SPE):

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the d-SPE sorbents (e.g., 150 mg MgSO₄ and 50 mg PSA for general cleanup; C18 may be added for fatty matrices).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Analysis: Take an aliquot of the cleaned-up supernatant for direct analysis by LC-MS/MS or GC-MS. For LC-MS/MS, it is common to dilute the final extract with the mobile phase.

Dealing with potential resistance development to Flusulfamide in pathogens

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Flusulfamide and investigating potential resistance development in pathogens.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: this compound primarily acts by inhibiting the germination of resting spores of susceptible pathogens, most notably Plasmodiophora brassicae, the causative agent of clubroot disease in cruciferous crops.[1][2] It adsorbs to the cell walls of these resting spores, leading to a fungistatic effect rather than a fungicidal one.[1][2] Recent studies suggest that this compound may induce aberrant folding of proteins essential for primary zoosporogenesis, a critical step in the germination process, by causing an unusual accumulation of certain immunophilin proteins like PbCYP3.[2][3]

Q2: Has resistance to this compound been reported in field populations of pathogens?

A2: To date, there is a lack of widespread, documented evidence of field-evolved resistance to this compound in key target pathogens such as Plasmodiophora brassicae. However, the potential for resistance development exists, as with any antimicrobial agent, and continuous monitoring is advised.

Q3: What are the hypothetical mechanisms of resistance to this compound?

A3: Based on known resistance mechanisms to other sulfonamide compounds and general antifungal resistance patterns, several hypothetical mechanisms for this compound resistance can be postulated:

  • Target Site Modification: Although the precise molecular target of this compound is not fully elucidated, if it interacts with a specific protein, mutations in the gene encoding this protein could reduce binding affinity, thereby conferring resistance. This is a common resistance mechanism for other fungicides.

  • Increased Efflux: Overexpression of efflux pumps, such as ATP-binding cassette (ABC) transporters or Major Facilitator Superfamily (MFS) transporters, could actively pump this compound out of the pathogen's cells, preventing it from reaching its target at an effective concentration.[4]

  • Enzymatic Degradation: Pathogens may evolve enzymes capable of detoxifying this compound. Potential enzymatic reactions could include cleavage of the sulfonamide bond or hydroxylation of the aromatic rings, rendering the compound inactive.

  • Alterations in Spore Wall Composition: Since this compound adsorbs to the spore wall, changes in the composition or structure of the spore wall could potentially reduce the binding of the fungicide, thus preventing its inhibitory action.

Troubleshooting Guides

This section provides guidance on specific issues that may arise during experiments investigating this compound susceptibility and resistance.

Problem 1: Inconsistent results in in vitro susceptibility assays for Plasmodiophora brassicae.
  • Possible Cause 1: Viability and maturity of resting spores. The physiological state of the resting spores can significantly impact their germination and, consequently, their susceptibility to this compound.

    • Troubleshooting Tip: Use freshly isolated and purified resting spores whenever possible. Assess spore viability using a stain like Evan's blue to ensure a consistent starting population of viable spores.

  • Possible Cause 2: Inconsistent germination induction. The germination of P. brassicae resting spores is stimulated by host root exudates, and the composition of these exudates can vary.

    • Troubleshooting Tip: Standardize the collection of root exudates. Use a consistent host plant variety, age, and growth conditions. Alternatively, a standardized cabbage hydroponic solution can be used to induce germination.[2]

  • Possible Cause 3: Difficulty in quantifying germination. Visual assessment of spore germination can be subjective.

    • Troubleshooting Tip: Employ a standardized method for quantifying germination. This can be done by counting germinated and non-germinated spores under a microscope. For more detailed analysis, transmission electron microscopy (TEM) can be used to observe the stages of primary zoosporogenesis and the effect of this compound on these stages.[2]

Problem 2: Suspected this compound resistance in a pathogen isolate, but standard MIC assays are not applicable (e.g., for obligate biotrophs like P. brassicae).
  • Possible Cause: Inability to culture the pathogen on artificial media. Obligate biotrophs require a living host to grow and complete their life cycle, making traditional broth or agar (B569324) dilution MIC assays unsuitable.

    • Troubleshooting Workflow:

      • Develop a bioassay: Utilize a host-based bioassay to assess this compound susceptibility. For P. brassicae, this involves inoculating susceptible host plants (e.g., Chinese cabbage) with resting spores in the presence of varying concentrations of this compound.

      • Quantify disease severity: Measure disease severity using a standardized disease index, such as gall formation on the roots.

      • Determine EC50: Calculate the half-maximal effective concentration (EC50) of this compound required to inhibit disease development by 50% compared to an untreated control. A significant increase in the EC50 value for a particular isolate compared to a known susceptible baseline would indicate potential resistance.

Problem 3: No significant difference in susceptibility observed, but you suspect a low-level resistance mechanism.
  • Possible Cause 1: Efflux pump activity. Increased efflux pump activity might not lead to high-level resistance but could contribute to reduced susceptibility.

    • Troubleshooting Tip: Conduct a fungicide accumulation assay. This involves exposing the pathogen to this compound and then measuring the intracellular concentration of the fungicide over time using techniques like liquid chromatography-mass spectrometry (LC-MS/MS).[5][6] Reduced intracellular accumulation in the suspected resistant strain compared to a susceptible strain would suggest the involvement of efflux pumps.

  • Possible Cause 2: Increased detoxification. The pathogen may be metabolizing this compound at a higher rate.

    • Troubleshooting Tip: Perform biochemical assays to measure the activity of detoxification enzymes. Focus on enzymes known to be involved in xenobiotic metabolism, such as cytochrome P450 monooxygenases, glutathione (B108866) S-transferases (GSTs), and laccases. Compare the enzyme activities in the suspected resistant and susceptible strains.

Data Presentation

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) Data for a Culturable Fungus

Isolate IDThis compound MIC (µg/mL)Phenotype
WT-018Susceptible
WT-0216Susceptible
RES-01128Resistant
RES-02256Resistant

Table 2: Example Data from a P. brassicae Bioassay

This compound (ppm)Disease Index (Susceptible Isolate)Disease Index (Suspected Resistant Isolate)
095.698.2
0.172.390.5
0.535.875.1
1.010.955.6
5.02.120.3
EC50 (ppm) ~0.4 ~1.5

Table 3: Example Biochemical Assay Results for Detoxification Enzymes

IsolateCytochrome P450 Activity (nmol/min/mg protein)GST Activity (µmol/min/mg protein)
Susceptible1.2 ± 0.20.5 ± 0.1
Resistant4.8 ± 0.52.1 ± 0.3

Experimental Protocols

Protocol 1: In Vitro Susceptibility Testing of Plasmodiophora brassicae Resting Spores

Objective: To determine the effect of this compound on the germination of P. brassicae resting spores.

Materials:

  • Purified P. brassicae resting spores

  • Sterile distilled water

  • This compound stock solution (in a suitable solvent like DMSO)

  • Cabbage hydroponic solution (or host root exudates)

  • Microscope slides and coverslips

  • Microscope

Procedure:

  • Prepare a suspension of P. brassicae resting spores in cabbage hydroponic solution at a concentration of 1 x 10^7 spores/mL.

  • Prepare serial dilutions of this compound in the cabbage hydroponic solution to achieve the desired final concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10 ppm). Ensure the final solvent concentration is consistent across all treatments and does not exceed a level that affects spore germination.

  • Add the spore suspension to the this compound solutions and incubate at 25°C in the dark.

  • At defined time points (e.g., 24, 48, 72 hours), take an aliquot from each treatment.

  • Place a drop of the spore suspension on a microscope slide, cover with a coverslip, and observe under a microscope.

  • Count at least 200 spores per replicate and determine the percentage of germinated spores. A spore is considered germinated if a primary zoospore has been released.

  • Calculate the germination inhibition rate for each this compound concentration relative to the untreated control.

Protocol 2: Molecular Detection of a Hypothetical Target Site Mutation

Objective: To screen for a putative point mutation in a target gene that may confer this compound resistance.

Materials:

  • DNA from susceptible and potentially resistant pathogen isolates

  • Primers flanking the target gene region of interest

  • High-fidelity DNA polymerase and PCR reagents

  • PCR thermocycler

  • Agarose (B213101) gel electrophoresis equipment

  • DNA sequencing service

Procedure:

  • DNA Extraction: Extract genomic DNA from the pathogen isolates.

  • PCR Amplification: Amplify the target gene region using the designed primers and high-fidelity polymerase.

  • Gel Electrophoresis: Verify the successful amplification of the target fragment by running the PCR products on an agarose gel.

  • DNA Sequencing: Send the purified PCR products for Sanger sequencing.

  • Sequence Analysis: Align the DNA sequences from the susceptible and potentially resistant isolates to identify any single nucleotide polymorphisms (SNPs) that could lead to an amino acid change in the target protein.

Protocol 3: Biochemical Assay for Glutathione S-Transferase (GST) Activity

Objective: To measure and compare GST activity in susceptible and potentially resistant pathogen isolates.

Materials:

  • Protein extracts from pathogen isolates

  • 1-chloro-2,4-dinitrobenzene (CDNB)

  • Reduced glutathione (GSH)

  • Phosphate (B84403) buffer

  • Spectrophotometer

Procedure:

  • Protein Extraction: Prepare soluble protein extracts from the pathogen isolates.

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing phosphate buffer, GSH, and the protein extract.

  • Initiate Reaction: Add CDNB to the reaction mixture to start the reaction.

  • Spectrophotometric Measurement: Measure the increase in absorbance at 340 nm over time. The rate of increase is proportional to the GST activity.

  • Calculate Specific Activity: Determine the protein concentration of the extracts and calculate the specific activity of GST (e.g., in µmol of product formed per minute per mg of protein).

  • Compare Activities: Compare the specific GST activity between the susceptible and potentially resistant isolates.

Visualizations

G cluster_pathway Hypothetical this compound Resistance Mechanisms cluster_mechanisms Resistance Mechanisms This compound This compound TargetSite Molecular Target (e.g., Protein involved in spore germination) This compound->TargetSite Binds to Inhibition Inhibition of Spore Germination TargetSite->Inhibition ResistantPathogen Resistant Pathogen TargetMutation Target Site Mutation TargetMutation->TargetSite Alters binding site EffluxPump Increased Efflux EffluxPump->this compound Pumps out EnzymaticDegradation Enzymatic Degradation EnzymaticDegradation->this compound Inactivates

Caption: Potential mechanisms of resistance to this compound.

G cluster_workflow Workflow for Investigating this compound Resistance start Observation of Reduced Efficacy phenotypic Phenotypic Assays (e.g., Bioassay for P. brassicae) start->phenotypic confirmation Confirmation of Resistance phenotypic->confirmation Increased EC50 no_resistance No Resistance Detected phenotypic->no_resistance No significant change molecular Molecular Analysis molecular->confirmation Identified mutation biochemical Biochemical Assays biochemical->confirmation Increased enzyme activity confirmation->molecular Investigate mechanism confirmation->biochemical Investigate mechanism

Caption: Experimental workflow for resistance investigation.

References

Optimizing analytical sensitivity for trace-level detection of Flusulfamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the trace-level detection of Flusulfamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your analytical experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound using various analytical techniques.

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis

Q1: My this compound peak is showing significant tailing in my reverse-phase HPLC-UV analysis. What are the potential causes and solutions?

A: Peak tailing for this compound is a common issue that can compromise resolution and lead to inaccurate quantification.[1][2] Here are the likely causes and how to address them:

  • Secondary Interactions: Residual silanol (B1196071) groups on the silica-based column packing can interact with the polar functional groups of this compound, causing tailing.[3][4]

    • Solution:

      • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3-4 with formic or acetic acid) can suppress the ionization of silanol groups, minimizing these secondary interactions.

      • Use an End-Capped Column: Employ a column that has been end-capped to block the majority of residual silanol groups.

      • Add an Amine Modifier: In some cases, adding a small amount of a competing amine, like triethylamine (B128534) (TEA), to the mobile phase can mask the silanol groups.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[2]

    • Solution:

      • Reduce Injection Volume: Try injecting a smaller volume of your sample.

      • Dilute the Sample: If the concentration of this compound in your sample is high, dilute it with the mobile phase.

  • Column Contamination or Degradation: Accumulation of matrix components on the column frit or degradation of the stationary phase can lead to poor peak shape.[1]

    • Solution:

      • Flush the Column: Wash the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for reversed-phase) to remove contaminants.[1]

      • Use a Guard Column: A guard column installed before the analytical column can protect it from strongly retained matrix components.

      • Replace the Column: If the column is old or has been used extensively with complex matrices, it may need to be replaced.[1]

Q2: I'm observing peak fronting for this compound. What could be the reason?

A: Peak fronting is less common than tailing but can occur under certain conditions:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, resulting in a fronting peak.[1]

    • Solution: Whenever possible, dissolve your sample in the mobile phase or a solvent with a similar or weaker elution strength.

  • Column Collapse: A sudden void or collapse in the column packing material can lead to distorted peaks, including fronting. This is often accompanied by a sudden drop in backpressure.

    • Solution: Replace the column.

Issue 2: Low Sensitivity and Inconsistent Results in LC-MS/MS Analysis

Q3: I am experiencing low sensitivity and high variability in my this compound signal when analyzing complex matrices like soil or agricultural products. What is the likely cause?

A: This is a classic sign of matrix effects , specifically ion suppression .[5][6] Co-eluting compounds from the sample matrix can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a suppressed and variable signal.[5][6]

  • Solutions to Mitigate Ion Suppression:

    • Improve Sample Cleanup: A more rigorous sample preparation procedure is the most effective way to remove interfering matrix components.

      • Solid-Phase Extraction (SPE): Utilize SPE cartridges with a sorbent that effectively retains this compound while allowing matrix components to be washed away. Florisil or combined SAX/PSA mini columns have been shown to be effective for cleaning up this compound extracts.[7]

      • Liquid-Liquid Extraction (LLE): Optimize the LLE procedure by adjusting the pH of the aqueous phase and using appropriate organic solvents to selectively extract this compound.

    • Chromatographic Separation:

      • Optimize the Gradient: Adjust the HPLC gradient to better separate this compound from the co-eluting matrix components.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the ideal way to compensate for matrix effects. Since it has the same physicochemical properties as the analyte, it will be affected by ion suppression in the same way, allowing for accurate quantification based on the analyte-to-internal standard ratio.[8]

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is representative of your samples. This helps to compensate for consistent matrix effects.

    • Dilute the Sample: If the this compound concentration is high enough, diluting the sample extract can reduce the concentration of interfering matrix components.[5]

Issue 3: Issues with GC-ECD Analysis

Q4: I am having trouble with my GC-ECD analysis of this compound, including broad peaks and baseline noise. What should I check?

A: GC-ECD is highly sensitive to halogenated compounds like this compound, but can be prone to certain issues:

  • Active Sites in the GC System: this compound can interact with active sites in the injector liner and the column, leading to peak tailing and reduced response.

    • Solution:

      • Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated inlet liner.

      • Column Conditioning: Properly condition the GC column according to the manufacturer's instructions to ensure it is inert.

  • Contamination: The ECD is very sensitive and can be easily contaminated, leading to a noisy baseline and ghost peaks.

    • Solution:

      • High-Purity Gas: Use high-purity carrier and makeup gases.

      • Clean Injector: Regularly clean the injector port.

      • Solvent Blanks: Run solvent blanks to check for contamination in your solvent and sample preparation workflow.

  • Derivatization (if applicable): For some applications, this compound may be derivatized to improve its volatility and chromatographic properties. Incomplete derivatization can lead to multiple peaks or poor peak shape.

    • Solution: Optimize the derivatization reaction conditions (reagent concentration, temperature, and time).

Frequently Asked Questions (FAQs)

Sample Preparation

Q5: What is the recommended starting point for extracting this compound from agricultural products?

A: A common and effective method involves extraction with an organic solvent followed by a cleanup step. A typical procedure is:

  • Extraction: Homogenize the sample and extract with methanol or acetone (B3395972).[7][9]

  • Liquid-Liquid Partitioning: Re-extract the initial extract with a less polar solvent like ethyl acetate (B1210297) or dichloromethane.[7][9] For samples with high lipid content, such as cereals, a hexane/acetonitrile partition may be necessary.[7]

  • Cleanup: Use a silica (B1680970) gel or Florisil column to remove interferences.[7] Further cleanup with ion-exchange mini columns (e.g., SAX + PSA) can also be effective.[7]

Q6: How should I store my samples and extracts to ensure the stability of this compound?

A: To prevent degradation, samples should be stored frozen prior to extraction. After extraction, the extracts should be stored in a refrigerator or freezer, protected from light, until analysis.

Quantitative Data Summary

The following tables summarize the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for this compound in various matrices as reported in the literature.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
HPLC-PDA/LC-MSAgricultural Products0.001 µg/g-[7]
GC-ECDCrops0.001 µg/g-[9]
GC/ECDDrinking and Surface Water-0.1 µg/L[10]

Note: LOD and LOQ values can vary depending on the specific instrumentation, method parameters, and matrix characteristics.

Experimental Protocols

Protocol 1: Analysis of this compound in Agricultural Products by HPLC-PDA and LC-MS Confirmation (Based on[7])

  • Sample Extraction:

    • Weigh a homogenized sample (e.g., 20 g) into a centrifuge tube.

    • Add 100 mL of methanol and homogenize for 2-3 minutes.

    • Centrifuge and filter the supernatant.

  • Liquid-Liquid Extraction:

    • Take a portion of the methanol extract and add it to a separatory funnel containing a saline solution.

    • Extract three times with ethyl acetate.

    • Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.

  • Silica Gel Column Cleanup:

    • Concentrate the ethyl acetate extract and load it onto a silica gel column.

    • Elute with a mixture of acetone and hexane.

  • HPLC-PDA Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Methanol and 1.0 mM acetic acid aqueous solution (60:40, v/v).[7]

    • Detector: Photodiode array detector, monitor at the wavelength of maximum absorbance for this compound.

  • LC-MS Confirmation:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Monitored Ion: m/z 355 [M+CH3COO]-.[7]

Protocol 2: Analysis of this compound in Water by GC-ECD (Based on[10])

  • Sample Extraction:

  • GC-ECD Analysis:

    • Transfer the toluene layer to a GC autosampler vial.

    • GC System: Agilent 6890 or equivalent with a µECD.

    • Column: HP-5, 30 m x 0.32 mm x 0.25 µm film.

    • Injector: Split (1:5), 250°C.

    • Oven Program: 90°C (hold 0.2 min), ramp at 70°C/min to 310°C (hold 5 min), ramp at 50°C/min to 290°C.

    • Detector: 300°C.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Sample (e.g., Soil, Crop) extraction Extraction (Methanol/Acetone) sample->extraction partitioning Liquid-Liquid Partitioning (Ethyl Acetate or Dichloromethane) extraction->partitioning cleanup Cleanup (Silica Gel / Florisil / SPE) partitioning->cleanup hplc_uv HPLC-UV/PDA cleanup->hplc_uv Analysis lc_ms LC-MS/MS cleanup->lc_ms Analysis gc_ecd GC-ECD cleanup->gc_ecd Analysis

Caption: General experimental workflow for this compound analysis.

troubleshooting_workflow cluster_peak_shape Peak Shape Issues cluster_sensitivity Sensitivity Issues start Analytical Problem (e.g., Poor Peak Shape, Low Sensitivity) is_peak_shape is_peak_shape start->is_peak_shape Problem Type? check_column Check Column Condition (Age, Contamination) check_mobile_phase Check Mobile Phase (pH, Composition) check_column->check_mobile_phase check_sample Check Sample (Solvent, Concentration) check_mobile_phase->check_sample solution Optimized Method check_sample->solution improve_cleanup Improve Sample Cleanup (SPE, LLE) optimize_ms Optimize MS Parameters improve_cleanup->optimize_ms use_is Use Internal Standard optimize_ms->use_is use_is->solution is_peak_shape->check_column Peak Shape is_peak_shape->improve_cleanup Sensitivity

Caption: A logical workflow for troubleshooting common analytical issues.

References

Validation & Comparative

Efficacy of Flusulfamide compared to other fungicides for clubroot control

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of flusulfamide's efficacy against Plasmodiophora brassicae in comparison to other leading fungicides, supported by experimental data and detailed protocols.

Clubroot, caused by the soil-borne protist Plasmodiophora brassicae, remains a significant threat to brassica crops worldwide, leading to substantial yield losses. Management of this disease is challenging due to the long-lived resting spores of the pathogen. Chemical control is a key component of integrated clubroot management strategies, and this compound has emerged as a noteworthy active ingredient. This guide provides a detailed comparison of the efficacy of this compound with other commonly used fungicides, based on available scientific literature.

Mechanism of Action: A Prophylactic Approach

This compound's primary mode of action is the inhibition of resting spore germination.[1][2][3][4][5] It acts directly on the resting spores in the soil, adsorbing to their cell walls and preventing them from germinating to produce the primary zoospores that initiate infection of root hairs.[1][2][6] This fungistatic effect is crucial as it prevents the initial stages of the disease cycle.[1][2] Studies have shown that this compound does not kill the resting spores but rather keeps them dormant.[1][2][6] This is a key differentiator from some other fungicides and highlights its role as a preventative measure. It is important to note that this compound is ineffective against established infections within the host plant's cortical cells.[1][2][6]

In contrast, other fungicides exhibit different modes of action. Fluazinam also inhibits resting spore germination and has been shown to be effective when applied as a seedling drench or soil drench at transplanting.[6][7] Cyazofamid (B129060) also directly inhibits resting spore germination, leading to the suppression of root-hair infection and club formation.[4][5][8][9][10]

Below is a diagram illustrating the mode of action of this compound in preventing clubroot infection.

RestingSpore P. brassicae Resting Spore Germination Germination RestingSpore->Germination Stimulated by root exudates This compound This compound Application This compound->RestingSpore Adsorbs to cell wall This compound->Germination INHIBITS PrimaryZoospores Primary Zoospores Germination->PrimaryZoospores Release RootHair Root Hair PrimaryZoospores->RootHair Infects Infection Root Hair Infection RootHair->Infection Clubroot Clubroot Development Infection->Clubroot cluster_greenhouse Greenhouse Protocol cluster_field Field Protocol start Start: Inoculum Preparation greenhouse Greenhouse Pot Experiment start->greenhouse field Field Trial start->field soil_prep_g Infested Soil Preparation greenhouse->soil_prep_g site_select_f Site Selection field->site_select_f assessment Disease & Yield Assessment analysis Data Analysis assessment->analysis conclusion Conclusion on Efficacy analysis->conclusion fungicide_app_g Fungicide Application soil_prep_g->fungicide_app_g transplant_g Seedling Transplant fungicide_app_g->transplant_g incubation_g Incubation transplant_g->incubation_g incubation_g->assessment design_f Experimental Design site_select_f->design_f fungicide_app_f Fungicide Application & Planting design_f->fungicide_app_f data_collect_f Data Collection fungicide_app_f->data_collect_f data_collect_f->assessment

References

Comparative Analysis of Flusulfamide and Fluazinam: A Mechanistic Overview

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the mode of action of two distinct fungicides, Flusulfamide and Fluazinam (B131798). It is intended for researchers, scientists, and professionals in the field of drug development and crop protection to facilitate a deeper understanding of their unique biochemical interactions and target specificities. The content herein is supported by experimental findings from peer-reviewed literature.

Introduction

This compound and Fluazinam are two important fungicides utilized in agriculture for the management of specific plant diseases. While both serve to protect crops, their underlying mechanisms of action are fundamentally different. This compound, a benzenesulfonanilide fungicide, exhibits a narrow spectrum of activity, primarily targeting myxomycete fungi.[1][2] In contrast, Fluazinam, a diarylamine fungicide, is a broad-spectrum agent effective against a wide range of fungal pathogens.[3][4] This guide will dissect their molecular and cellular modes of action, present comparative data, and provide outlines of key experimental protocols used to elucidate their functions.

Mode of Action: this compound

This compound's primary mode of action is the inhibition of fungal spore germination, a critical first step in the infection process. Its activity is highly specific, mainly targeting the resting spores of pathogens such as Plasmodiophora brassicae, the causative agent of clubroot in cruciferous crops.[1][5][6]

Mechanism of Inhibition: The fungicide's mechanism is characterized by its direct interaction with the pathogen before host infection. Experimental evidence indicates that this compound is adsorbed onto the cell walls of resting spores.[5][7] This physical adsorption is believed to be the critical step that prevents the spores from germinating, even in the presence of host root exudates which would normally trigger this process.[5][6] Interestingly, studies using Evan's blue staining have shown that spores treated with this compound remain viable, suggesting the fungicide does not kill the spores directly but rather imposes a state of germination arrest.[5][7] It has been proposed that this action might be due to the cleavage of key structural components within the spore cell wall.[8]

A key characteristic of this compound's action is its timing. It is only effective as a protectant, acting on the resting spores in the soil. Once the pathogen has successfully infected the host's root cortical cells, this compound is no longer effective.[5][7]

Flusulfamide_MoA cluster_soil Soil Environment cluster_process Mechanism of Action cluster_outcome Result Spore P. brassicae Resting Spore Adsorption Adsorption onto Spore Cell Wall Spore->Adsorption This compound This compound This compound->Adsorption Germination_Blocked Spore Germination INHIBITED Adsorption->Germination_Blocked Prevents germination signaling or damages cell wall structure No_Infection No Host Infection Germination_Blocked->No_Infection

Figure 1. Mechanism of this compound action on resting spores.

Mode of Action: Fluazinam

Fluazinam operates through a multi-site mode of action, with its primary target being cellular respiration.[9] It is classified by the Fungicide Resistance Action Committee (FRAC) as a Group 29 fungicide, which functions by uncoupling oxidative phosphorylation in the mitochondria.[9]

Primary Mechanism: Uncoupling Oxidative Phosphorylation Fluazinam is an extremely potent protonophoric uncoupler.[3][10] In healthy mitochondria, the electron transport chain pumps protons (H+) across the inner mitochondrial membrane, creating an electrochemical gradient. This gradient drives the synthesis of ATP via ATP synthase. Fluazinam, a lipophilic weak acid, disrupts this process by shuttling protons back across the membrane, dissipating the gradient.[10][11] Consequently, the energy generated from electron transport is released as heat instead of being used for ATP synthesis, effectively starving the fungal cell of its primary energy currency.[12]

Secondary Mechanisms: Beyond its primary uncoupling activity, Fluazinam exhibits several other effects that contribute to its fungicidal action:

  • Reactivity with Thiols: Fluazinam has a high reactivity with thiol groups, such as those in glutathione.[3][10] This is a key factor in its selective toxicity; in mammals, it is rapidly detoxified by conjugation with glutathione, particularly in the liver, which converts it to a compound without uncoupling activity.[3][13]

  • Induction of Oxidative Stress: By disrupting mitochondrial function, Fluazinam leads to the generation of reactive oxygen species (ROS), causing significant oxidative stress and cellular damage.[4][12][14]

  • Apoptosis Induction: The accumulation of ROS and mitochondrial dysfunction can trigger programmed cell death (apoptosis), characterized by the release of cytochrome c and the activation of caspases.[4][14]

  • Inhibition of Mitochondrial Complex I: Some studies have shown that Fluazinam can also inhibit the activity of mitochondrial complex I, further disrupting the electron transport chain.[12][14]

Fluazinam_MoA cluster_mito Mitochondrion ETC Electron Transport Chain (e.g., Complex I) Proton_Gradient Proton Gradient (H+) ETC->Proton_Gradient Pumps H+ ROS Reactive Oxygen Species (ROS) ETC->ROS Generates (dysfunction) ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Drives ATP ATP (Energy) ATP_Synthase->ATP Synthesizes Apoptosis Apoptosis (Cell Death) ROS->Apoptosis Induces Fluazinam Fluazinam Fluazinam->ETC Inhibits Fluazinam->Proton_Gradient Dissipates Gradient (Uncoupling)

References

Flusulfamide and Sulfonamide Fungicides: A Comparative Guide on Cross-Resistance

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of Flusulfamide's mode of action and an analysis of potential cross-resistance with other sulfonamide fungicides, supported by experimental frameworks and data presentation.

Introduction

This compound is a sulfonamide fungicide primarily used for the control of clubroot disease in brassica crops, caused by the soil-borne protist Plasmodiophora brassicae.[1][2] It belongs to the benzenesulfonanilide chemical class and is recognized for its niche activity against a narrow range of pathogens.[2] Understanding the potential for cross-resistance between this compound and other sulfonamide fungicides is crucial for sustainable disease management and the development of new fungicidal compounds. This guide provides a detailed comparison based on available scientific literature, outlines experimental protocols for resistance studies, and visualizes key pathways and workflows.

This compound: Mode of Action and Spectrum of Activity

This compound's primary mode of action is the inhibition of resting spore germination in Plasmodiophora brassicae.[1][3] The fungicide is adsorbed onto the surface of the resting spores, which prevents them from germinating and infecting the host plant's root hairs.[1][3] While the precise biochemical target is not fully elucidated, it is thought to interfere with the spore cell wall or protein folding processes essential for germination.[4] The Fungicide Resistance Action Committee (FRAC) classifies this compound in a group with an unknown mode of action, highlighting the uniqueness of its mechanism.[5]

Studies have shown that this compound is highly effective in reducing the incidence of clubroot, even in heavily infested soils, and its effect can persist over a significant period.[5][6] Although it has demonstrated some in-vitro activity against other fungal pathogens such as Botrytis cinerea and Pythium melonum, it has not been registered for the treatment of diseases caused by these fungi.[2]

Cross-Resistance Studies: this compound and Other Sulfonamides

This lack of data necessitates a broader examination of fungicide resistance mechanisms to infer potential risks. Resistance to fungicides typically arises from a few key mechanisms:

  • Target site modification: A mutation in the gene encoding the target protein can reduce the binding affinity of the fungicide, rendering it less effective.[7]

  • Target overexpression: The pathogen may produce a larger amount of the target protein, requiring a higher concentration of the fungicide to achieve control.

  • Metabolic detoxification: The fungus may develop or enhance pathways to break down the fungicide into non-toxic compounds.

  • Efflux pumps: The pathogen may actively transport the fungicide out of its cells, preventing it from reaching its target.[7]

Given that this compound has a unique, and as yet unconfirmed, mode of action, the likelihood of target-site-based cross-resistance with other sulfonamides that may have different targets is theoretically reduced. However, cross-resistance due to enhanced metabolism or efflux pumps could potentially affect a broader range of chemically related compounds.

Comparative Data on Fungicide Resistance

Due to the absence of specific cross-resistance data for this compound, the following table provides a general overview of the mode of action and known resistance mechanisms for major fungicide classes to serve as a reference for researchers.

Fungicide ClassFRAC GroupMode of ActionCommon Resistance MechanismPotential for Cross-Resistance
Sulfonamides (this compound) UNUnknown; inhibits spore germinationNot documentedUnknown
Benzimidazoles 1β-tubulin assembly in mitosisTarget site mutation (β-tubulin gene)High within the group
Dicarboximides 2Signal transductionTarget site mutation (os-1 gene)High within the group
Quinone outside Inhibitors (QoIs) 11Cytochrome bc1 (ubiquinol oxidase) in complex IIITarget site mutation (cytochrome b gene)High within the group
Demethylation Inhibitors (DMIs) 3C14-demethylase in sterol biosynthesisTarget site mutation (CYP51 gene), overexpression of target, efflux pumpsVariable within the group
Succinate (B1194679) Dehydrogenase Inhibitors (SDHIs) 7Complex II: succinate dehydrogenaseTarget site mutations (SdhB, SdhC, SdhD genes)Variable within the group

Experimental Protocols

To address the current knowledge gap, the following experimental protocols are provided as a guide for researchers aiming to study the cross-resistance of this compound.

Protocol 1: In Vitro Fungicide Sensitivity Assay

This protocol is designed to determine the effective concentration of a fungicide that inhibits 50% of mycelial growth (EC50) of a fungal isolate.

1. Fungal Isolates:

  • Obtain a collection of fungal isolates of the target species. Include both wild-type (sensitive) isolates and, if available, isolates with known resistance to other fungicides.

2. Fungicide Stock Solutions:

  • Prepare stock solutions of this compound and other sulfonamide fungicides in an appropriate solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).
  • Perform serial dilutions to create a range of concentrations to be tested.

3. Culture Medium Preparation:

  • Prepare a suitable culture medium (e.g., Potato Dextrose Agar - PDA).
  • After autoclaving and cooling to approximately 50-60°C, amend the medium with the different fungicide concentrations. Ensure the final solvent concentration is consistent across all plates and does not inhibit fungal growth.

4. Inoculation:

  • Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of each isolate onto the center of the fungicide-amended and control plates.

5. Incubation:

  • Incubate the plates at the optimal temperature for the specific fungus in the dark.

6. Data Collection and Analysis:

  • Measure the colony diameter in two perpendicular directions at regular intervals until the colony on the control plate reaches the edge of the plate.
  • Calculate the percentage of mycelial growth inhibition relative to the control.
  • Use probit analysis or non-linear regression to determine the EC50 value for each isolate-fungicide combination.

7. Cross-Resistance Analysis:

  • Plot the EC50 values of this compound against the EC50 values of other sulfonamide fungicides for all tested isolates.
  • A significant positive correlation between the EC50 values of two fungicides indicates cross-resistance.

Visualizations

This compound's Mode of Action on P. brassicae

Flusulfamide_Mode_of_Action cluster_soil Soil Environment cluster_action This compound Action RestingSpore P. brassicae Resting Spore HostRoot Host Plant Root RestingSpore->HostRoot Infection Path (without this compound) Adsorption Adsorption to Spore Wall RestingSpore->Adsorption This compound This compound Application This compound->Adsorption Adsorbs GerminationInhibition Germination Inhibited Adsorption->GerminationInhibition GerminationInhibition->HostRoot Infection Prevented

Caption: this compound's mechanism against Plasmodiophora brassicae.

Workflow for Fungicide Cross-Resistance Assessment

Cross_Resistance_Workflow Start Start: Isolate Collection FungicidePrep Prepare Fungicide Stock Solutions (Fungicide A & B) Start->FungicidePrep Inoculation Inoculate Plates with Fungal Isolates MediaPrep Prepare Fungicide-Amended Culture Media FungicidePrep->MediaPrep MediaPrep->Inoculation Incubation Incubate Plates Inoculation->Incubation DataCollection Measure Mycelial Growth and Calculate Inhibition Incubation->DataCollection EC50 Determine EC50 Values for each Fungicide DataCollection->EC50 Correlation Correlational Analysis of EC50 Values EC50->Correlation End Conclusion on Cross-Resistance Correlation->End

References

A Comparative Guide to the Environmental Fate of Flusulfamide and Other Soil-Applied Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the environmental fate of the soil-applied fungicide Flusulfamide with several other commonly used fungicides. The information presented herein is intended to assist researchers, scientists, and professionals in drug development in understanding the persistence, mobility, and degradation pathways of these compounds in the soil environment. All quantitative data is summarized for clear comparison, and detailed experimental methodologies are provided for key studies.

Executive Summary

The environmental fate of a pesticide is a critical factor in assessing its potential impact on non-target organisms and ecosystems. Key parameters governing this fate include its persistence in soil, often measured as its half-life (DT₅₀), and its mobility, which is indicated by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). This guide compares these parameters for this compound against a selection of other widely used soil-applied fungicides: Azoxystrobin, Boscalid, Captan, Chlorothalonil, Mancozeb, Metalaxyl, Thiram, and Trifloxystrobin.

In general, fungicides exhibit a wide range of persistence and mobility in soil. This compound demonstrates moderate persistence. The degradation of these complex organic molecules in the soil is a multifaceted process involving both biotic (microbial) and abiotic (e.g., hydrolysis, photolysis) pathways, leading to the formation of various transformation products. Understanding these pathways is essential for a complete environmental risk assessment.

Quantitative Comparison of Environmental Fate Parameters

The following table summarizes the key environmental fate parameters for this compound and other selected soil-applied fungicides. These values are indicative and can vary depending on soil type, climate, and application methods.

FungicideChemical ClassTypical Soil Half-life (DT₅₀) (days)Soil Organic Carbon Partitioning Coefficient (Koc) (mL/g)Mobility ClassificationWater Solubility (mg/L)
This compound Sulfonanilide41 - 58Data not readily availableData not readily availableLow
AzoxystrobinStrobilurin11 - 119581Low to Medium6
BoscalidAnilide28 - >700277 - 377Low4.6
CaptanPhthalimide< 1 - 10200 - 1300Low to Medium3.3
ChlorothalonilChloronitrile0.3 - 871380 - 4850Low to Immobile0.6 - 1.2
MancozebDithiocarbamate1 - 71000 - 4000Low to Immobile6.2
MetalaxylPhenylamide7 - 7050 - 150High to Medium8400
ThiramDithiocarbamate15730Low30
TrifloxystrobinStrobilurin1.8 - 111642 - 3745Low to Immobile0.61

Degradation Pathways and Metabolites

The breakdown of fungicides in the soil can lead to a variety of transformation products, which may have different environmental fates and toxicological profiles than the parent compound. The following section illustrates the known degradation pathways for this compound and the compared fungicides.

This compound Degradation

Flusulfamide_Degradation This compound This compound Metabolites Hydrolysis Products (M299 and M100) This compound->Metabolites Hydrolysis

This compound degradation pathway.
Comparative Fungicide Degradation Pathways

The degradation of other common soil-applied fungicides involves various reactions, including hydrolysis, oxidation, and microbial metabolism.

Fungicide_Degradation_Pathways cluster_Azoxystrobin Azoxystrobin Degradation cluster_Captan Captan Degradation cluster_Chlorothalonil Chlorothalonil Degradation cluster_Mancozeb Mancozeb Degradation Azoxystrobin Azoxystrobin Azoxystrobin_Acid Azoxystrobin Acid Azoxystrobin->Azoxystrobin_Acid Hydrolysis Captan Captan THPI Tetrahydrophthalimide (THPI) Captan->THPI Hydrolysis Chlorothalonil Chlorothalonil Hydroxy_Chlorothalonil 4-Hydroxy-2,5,6- trichloroisophthalonitrile Chlorothalonil->Hydroxy_Chlorothalonil Microbial Metabolism Mancozeb Mancozeb ETU Ethylenethiourea (ETU) Mancozeb->ETU Hydrolysis

Simplified degradation of common fungicides.

Experimental Protocols

The determination of the environmental fate of fungicides follows standardized guidelines to ensure data consistency and reliability. The primary protocols used for assessing soil persistence and mobility are those developed by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Soil Persistence (Half-life) Determination

The soil half-life (DT₅₀) of a fungicide is typically determined following guidelines such as OECD Guideline 307: Aerobic and Anaerobic Transformation in Soil or the US EPA OCSPP 835.4100: Aerobic Soil Metabolism .[2][3][4][5]

Methodology:

  • Soil Selection: A minimum of three different soil types with varying textures, organic carbon content, and pH are used.

  • Test Substance Application: The fungicide, often radiolabeled (e.g., with ¹⁴C), is applied to the soil samples at a concentration relevant to its agricultural use.

  • Incubation: The treated soil samples are incubated in the dark under controlled temperature (e.g., 20°C) and moisture (e.g., 40-60% of maximum water holding capacity) for a period of up to 120 days.[6] For aerobic studies, a continuous flow of air is maintained. For anaerobic studies, the soil is flooded and purged with an inert gas like nitrogen.

  • Sampling and Analysis: At specified intervals, replicate soil samples are taken and extracted using appropriate organic solvents.

  • Quantification: The concentration of the parent fungicide and its transformation products in the extracts is determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with Mass Spectrometry (MS).[5][7][8]

  • Data Analysis: The rate of degradation is calculated, and the half-life (DT₅₀) is determined, typically assuming first-order kinetics.

Soil_Persistence_Workflow start Select & Characterize Soils apply Apply Radiolabeled Fungicide start->apply incubate Incubate under Controlled Conditions (Aerobic/Anaerobic) apply->incubate sample Collect Soil Samples at Intervals incubate->sample extract Solvent Extraction sample->extract analyze HPLC or GC-MS Analysis extract->analyze calculate Calculate DT₅₀ (Half-life) analyze->calculate end Determine Degradation Rate & Pathway calculate->end Soil_Mobility_Workflow start Prepare Soil Samples & Fungicide Solution mix Mix Soil and Fungicide Solution start->mix equilibrate Agitate to Reach Equilibrium mix->equilibrate separate Centrifuge to Separate Soil and Solution equilibrate->separate analyze Analyze Fungicide Concentration in Solution separate->analyze calculate_kd Calculate Kd (Soil-Water Partitioning) analyze->calculate_kd calculate_koc Calculate Koc (Organic Carbon Partitioning) calculate_kd->calculate_koc end Assess Mobility Potential calculate_koc->end

References

Flusulfamide's Efficacy in Combating Diverse Strains of Clubroot Pathogen, Plasmodiophora brassicae

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Crop Protection Professionals

Flusulfamide stands as a significant chemical control agent against clubroot disease, caused by the soil-borne protist Plasmodiophora brassicae. Its primary mode of action is the inhibition of resting spore germination, a critical stage in the pathogen's life cycle. This guide provides a comprehensive comparison of this compound's efficacy, supported by experimental data, and details the methodologies for its evaluation against different strains of this economically important plant pathogen.

Efficacy of this compound Against Plasmodiophora brassicae

This compound has demonstrated significant efficacy in controlling clubroot disease in various studies. A field study conducted in the alpine region of Gangneungshi, Korea, on Chinese cabbage contaminated with P. brassicae, revealed that this compound GR (granule) provided a control value of 84.6%.[1] In the same study, this compound formulations also showed a notable impact on the pathogen's inoculum potential, with granular and dust powder formulations reducing the density of resting spores in the soil by 64.2% and 63.7%, respectively.[1]

While broad-spectrum efficacy is valuable, the performance of fungicides against specific pathotypes of P. brassicae is a critical consideration for effective and durable disease management. P. brassicae is known for its high genetic diversity, with numerous pathotypes identified globally using differential host systems such as those developed by Williams, the European Clubroot Differential (ECD) set, and the Canadian Clubroot Differential (CCD) set.[2][3]

Currently, there is a notable gap in publicly available, direct comparative studies detailing the efficacy of this compound across a wide range of these distinct P. brassicae pathotypes. However, research into the fungicide's mode of action has utilized specific strains, providing valuable insights. For instance, a study elucidating the molecular mechanism of this compound's inhibitory effect on resting spore germination was conducted using Williams' pathotype 4 of P. brassicae. This research confirmed that this compound disrupts the early stages of primary zoosporogenesis within the resting spores.

The development of resistance or reduced sensitivity to fungicides in different pathogen populations is a constant concern in crop protection. While there is no widespread evidence of resistance to this compound in P. brassicae, the existence of numerous pathotypes with varying virulence underscores the importance of continued monitoring and research into the differential sensitivity of these strains to available chemical controls.

Comparative Performance with Other Fungicides

This compound is one of several fungicides used to manage clubroot. Other notable active ingredients include fluazinam (B131798), cyazofamid (B129060), and amisulbrom. While a direct comparison of efficacy can be influenced by environmental conditions, soil type, and the specific P. brassicae population present, some studies offer insights. For example, the Korean field study mentioned earlier also evaluated fluazinam DP and trifloxystrobin (B1683241) SC. In terms of increasing the fresh weight of the above-ground parts of Chinese cabbage, this compound DP and GR, and fluazinam DP showed comparable positive effects (14.3%, 13.0%, and 13.8% increase, respectively), while trifloxystrobin SC had a lesser effect (3.8% increase).[1]

It is important to note that the mode of action of these fungicides can differ. For instance, like this compound, cyazofamid is also reported to inhibit resting spore germination. Understanding these different modes of action is crucial for developing integrated pest management strategies that can help to mitigate the risk of resistance development.

Data Summary

Table 1: Efficacy of this compound on Plasmodiophora brassicae

ParameterFormulationEfficacyP. brassicae Strain/PathotypeHost CropReference
Control ValueGranule (GR)84.6%Field Isolate (Pathotype not specified)Chinese Cabbage[1]
Reduction in Resting Spore DensityGranule (GR)64.2%Field Isolate (Pathotype not specified)Chinese Cabbage[1]
Reduction in Resting Spore DensityDust Powder (DP)63.7%Field Isolate (Pathotype not specified)Chinese Cabbage[1]
Inhibition of Resting Spore GerminationNot SpecifiedEffectiveWilliams' Pathotype 4Not Applicable (In vitro)

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of fungicide efficacy against P. brassicae. Below are key experimental methodologies.

Inoculum Preparation
  • Source: Resting spores of P. brassicae are typically extracted from mature clubroot galls developed on a susceptible host plant (e.g., Chinese cabbage, canola).

  • Extraction: Galls are cleaned, surface-sterilized, and homogenized in sterile water. The resulting suspension is filtered through several layers of cheesecloth to remove large plant debris.

  • Purification: The spore suspension is further purified by centrifugation and resuspension in sterile water to achieve a desired concentration.

  • Quantification: The concentration of resting spores is determined using a hemocytometer under a light microscope. Spore viability can be assessed using staining methods such as Evan's blue.

Fungicide Efficacy Testing (In Vitro/Soil Bioassay)
  • Spore Germination Inhibition Assay:

    • Prepare a suspension of purified resting spores at a known concentration (e.g., 1 x 10^7 spores/mL).

    • Treat the spore suspension with a range of this compound concentrations. An untreated control (spore suspension with no fungicide) should be included.

    • Incubate the treated and control suspensions under conditions conducive to germination (e.g., in the presence of host root exudates at 25°C in the dark).

    • After a set incubation period (e.g., 24-72 hours), observe the spores under a microscope to determine the percentage of germinated spores.

  • Soil Bioassay:

    • Artificially infest a sterilized soil substrate with a known concentration of P. brassicae resting spores.

    • Apply this compound to the infested soil at various rates, ensuring even distribution. An untreated infested control and a non-infested control should be included.

    • Sow seeds of a susceptible host plant in the treated and control soils.

    • Grow the plants under controlled greenhouse conditions (e.g., 20-25°C, 16-hour photoperiod).

    • After a period of 4-6 weeks, carefully remove the plants, wash the roots, and assess for clubroot severity.

Disease Severity Assessment

Clubroot severity is typically assessed using a rating scale based on the extent of gall formation on the roots. A common scale is 0-3 or 0-4, where:

  • 0: No visible galls.

  • 1: Small, isolated galls on lateral roots.

  • 2: Moderate galling on lateral and/or primary roots.

  • 3: Severe galling on the entire root system.

The disease severity index (DSI) can then be calculated using the following formula:

DSI (%) = [Σ(rating scale × number of plants in that scale) / (total number of plants × highest rating scale)] × 100

Visualizations

Logical Workflow for Efficacy Validation

G cluster_0 Pathogen & Host Preparation cluster_1 Experimental Setup cluster_2 Incubation & Growth cluster_3 Data Collection & Analysis P_brassicae P. brassicae Pathotype Isolation & Propagation Inoculum Inoculum Preparation (Resting Spores) P_brassicae->Inoculum Host Susceptible Host Cultivation Host->Inoculum Treatment This compound Treatment (Multiple Concentrations) Inoculum->Treatment Incubation Controlled Environment Incubation Treatment->Incubation Control Control Groups (Untreated, Uninfected) Control->Incubation Assessment Disease Severity Assessment Incubation->Assessment Analysis Statistical Analysis (e.g., DSI, EC50) Assessment->Analysis G cluster_0 Normal P. brassicae Life Cycle cluster_1 With this compound Treatment RestingSpore Resting Spore in Soil Germination Germination RestingSpore->Germination Zoospores Primary Zoospores Released Germination->Zoospores Infection Root Hair Infection Zoospores->Infection This compound This compound Application to Soil Adsorption Adsorption to Resting Spore Wall This compound->Adsorption Inhibition Inhibition of Primary Zoosporogenesis Adsorption->Inhibition NoInfection Infection Prevented Inhibition->NoInfection RestingSpore2 Resting Spore in Soil RestingSpore2->Adsorption

References

A comparative study of the toxicological profiles of Flusulfamide and other fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of the fungicide Flusulfamide against three other widely used fungicides: Azoxystrobin, Tebuconazole, and Mancozeb (B1675947). The information is intended to assist researchers, scientists, and professionals in the field of drug and pesticide development in understanding the relative toxicities and mechanisms of action of these compounds. The data presented is compiled from various scientific studies and regulatory agency reports.

Quantitative Toxicological Data

The following tables summarize the acute toxicity, chronic toxicity, and reproductive toxicity data for this compound and the selected comparator fungicides.

Table 1: Acute Toxicity Profile

FungicideOral LD50 (mg/kg bw)Dermal LD50 (mg/kg bw)Inhalation LC50 (mg/L)
This compound 132 (rat)>2000 (rat)0.47 (rat, 4h)
Azoxystrobin >5000 (rat)[1]>2000 (rat)0.7 (rat, 4h)
Tebuconazole 1700 - 4000 (rat)[2]>2000 (rat)[2]>0.82 (rat, 4h)[2]
Mancozeb >5000 (rat)[3]>10,000 (rat)[3]>5.14 (rat, 4h)

Table 2: Chronic Toxicity and Carcinogenicity

FungicideNOAEL (Chronic, mg/kg bw/day)Carcinogenicity Classification
This compound Data not readily availableData not readily available
Azoxystrobin 18 (rat, 2-year)"Not likely to be carcinogenic to humans"[4]
Tebuconazole 2.9 (dog, 1-year)[2]Group C "Possible human carcinogen"[5]
Mancozeb 5 (rat, 2-year)[3]Potential for carcinogenicity due to ETU metabolite, classified as a probable human carcinogen[6]

Table 3: Reproductive and Developmental Toxicity

FungicideNOAEL (Reproductive, mg/kg bw/day)NOAEL (Developmental, mg/kg bw/day)
This compound Data not readily availableData not readily available
Azoxystrobin 35 (rat, 2-generation)[7]100 (rat)
Tebuconazole 72.3 (rat, 2-generation)[2]30 (rat, rabbit)[2]
Mancozeb 5.8 (rat, 2-generation)11 (rat)

Genotoxicity Profile

  • This compound: There is a lack of publicly available data on the genotoxicity of this compound.

  • Azoxystrobin: Induced a weak mutagenic response in an in vitro mouse lymphoma assay, but there was no evidence of genotoxicity in whole animal studies. It is not considered to be genotoxic.[4]

  • Tebuconazole: Was not genotoxic in a range of in vitro and in vivo genotoxicity tests.[2]

  • Mancozeb: The primary concern for genotoxicity is related to its metabolite, ethylenethiourea (B1671646) (ETU), which has shown mutagenic potential.

Experimental Protocols

This section outlines the general methodologies for key toxicological assays cited in this guide.

Acute Oral Toxicity (LD50) Test

The acute oral toxicity is typically determined using a protocol similar to the OECD Test Guideline 423.

experimental_workflow cluster_protocol Acute Oral Toxicity (LD50) Protocol start Acclimatization of Animals (e.g., rats, 5 days) dosing Single Oral Dose Administration (gavage) start->dosing Fasting overnight observation Observation Period (14 days) dosing->observation data_collection Record Mortality and Clinical Signs observation->data_collection calculation LD50 Calculation (e.g., Probit analysis) data_collection->calculation end Endpoint Determined calculation->end

Caption: Workflow for a typical acute oral toxicity (LD50) study.

The study involves the administration of a single dose of the test substance to fasted animals. The animals are then observed for a period of 14 days for signs of toxicity and mortality. The LD50 value, which is the statistically estimated dose that is lethal to 50% of the test animals, is then calculated.

Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical and is typically performed according to OECD Test Guideline 471.[8]

ames_test_workflow cluster_protocol Ames Test Protocol start Prepare Bacterial Strains (e.g., Salmonella typhimurium) exposure Expose Bacteria to Test Substance (with and without S9 metabolic activation) start->exposure plating Plate on Minimal Agar Medium exposure->plating incubation Incubate for 48-72 hours plating->incubation counting Count Revertant Colonies incubation->counting end Assess Mutagenic Potential counting->end

Caption: General workflow for the bacterial reverse mutation (Ames) test.

The assay utilizes specific strains of bacteria (e.g., Salmonella typhimurium) that have a mutation preventing them from synthesizing an essential amino acid, such as histidine.[9] The bacteria are exposed to the test chemical and plated on a medium lacking the amino acid.[9] If the chemical is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to grow and form colonies.[9] The number of revertant colonies is an indication of the mutagenic potential of the substance.[9]

In Vivo Mammalian Erythrocyte Micronucleus Test

This test is used to detect damage to chromosomes or the mitotic apparatus in erythroblasts and is typically conducted following OECD Test Guideline 474.[10]

micronucleus_test_workflow cluster_protocol Micronucleus Test Protocol start Treat Animals with Test Substance (e.g., mice) sampling Collect Bone Marrow or Peripheral Blood start->sampling 24 and 48 hours post-treatment slide_prep Prepare and Stain Slides sampling->slide_prep analysis Microscopic Analysis for Micronuclei in Polychromatic Erythrocytes slide_prep->analysis end Determine Genotoxic Effect analysis->end

Caption: Simplified workflow for the in vivo micronucleus test.

Animals, typically rodents, are exposed to the test substance.[11] At specific time points after treatment, samples of bone marrow or peripheral blood are collected.[11] The cells are then examined under a microscope for the presence of micronuclei, which are small, extra-nuclear bodies that are formed from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei during cell division.[11][12] An increase in the frequency of micronucleated cells indicates that the substance has the potential to cause chromosomal damage.[11]

Two-Generation Reproductive Toxicity Study

This study, often following OECD Test Guideline 416, is designed to assess the effects of a substance on reproductive performance and the development of offspring over two generations.[7][13]

reproductive_toxicity_workflow cluster_protocol Two-Generation Reproductive Toxicity Study p0_dosing P Generation Dosing (males and females) p0_mating P Generation Mating p0_dosing->p0_mating Pre-mating period f1_birth F1 Generation Born p0_mating->f1_birth Gestation f1_weaning F1 Weaning and Selection f1_birth->f1_weaning Lactation f1_dosing F1 Generation Dosing f1_weaning->f1_dosing f1_mating F1 Generation Mating f1_dosing->f1_mating Pre-mating period f2_birth F2 Generation Born f1_mating->f2_birth Gestation end Evaluation of Reproductive and Developmental Endpoints f2_birth->end

Caption: Overview of a two-generation reproductive toxicity study design.

The study involves the continuous administration of the test substance to parental (P) animals before and during mating, through gestation and lactation. The first-generation (F1) offspring are then selected and also dosed with the substance through their maturation, mating, and production of a second generation (F2). Various parameters are evaluated, including fertility, gestation length, litter size, and the growth and development of the offspring.[13]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the known or proposed signaling pathways affected by this compound and the comparator fungicides.

This compound: Inhibition of Spore Germination

The precise molecular mechanism of this compound is not fully elucidated. However, it is known to inhibit the germination of fungal spores.

flusulfamide_pathway cluster_pathway Proposed Mechanism of this compound This compound This compound Germination Spore Germination This compound->Germination Inhibition Spore Fungal Spore Spore->Germination MycelialGrowth Mycelial Growth Germination->MycelialGrowth

Caption: this compound's inhibitory effect on fungal spore germination.

Azoxystrobin: Inhibition of Mitochondrial Respiration and Induction of Apoptosis

Azoxystrobin is a Quinone outside Inhibitor (QoI) fungicide that targets the cytochrome bc1 complex in the mitochondrial respiratory chain, leading to the inhibition of ATP synthesis.[14] This disruption of energy production ultimately leads to fungal cell death. Studies have also shown that Azoxystrobin can induce apoptosis through the PI3K/AKT and MAPK signaling pathways.[1][5]

azoxystrobin_pathway cluster_pathway Azoxystrobin Signaling Pathway Azoxystrobin Azoxystrobin CytBC1 Cytochrome bc1 Complex (Complex III) Azoxystrobin->CytBC1 Inhibition PI3K_AKT PI3K/AKT Pathway Azoxystrobin->PI3K_AKT Inhibition MAPK MAPK Pathway Azoxystrobin->MAPK Activation ElectronTransport Electron Transport Chain CytBC1->ElectronTransport ATP ATP Synthesis ElectronTransport->ATP CellDeath Fungal Cell Death ATP->CellDeath Depletion leads to Apoptosis Apoptosis PI3K_AKT->Apoptosis MAPK->Apoptosis Apoptosis->CellDeath

Caption: Azoxystrobin's dual mechanism of inhibiting respiration and inducing apoptosis.

Tebuconazole: Inhibition of Sterol Biosynthesis and Induction of ER Stress

Tebuconazole is a demethylation inhibitor (DMI) fungicide that inhibits the enzyme C14-demethylase, which is essential for the biosynthesis of ergosterol (B1671047), a key component of fungal cell membranes.[15] This disruption of membrane integrity leads to fungal cell death. Tebuconazole has also been shown to induce endoplasmic reticulum (ER) stress.[6]

tebuconazole_pathway cluster_pathway Tebuconazole Signaling Pathway Tebuconazole Tebuconazole C14 C14-Demethylase Tebuconazole->C14 Inhibition ER Endoplasmic Reticulum (ER) Tebuconazole->ER Ergosterol Ergosterol Biosynthesis C14->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane CellDeath Fungal Cell Death Membrane->CellDeath Disruption leads to ERStress ER Stress ER->ERStress Induces Apoptosis Apoptosis ERStress->Apoptosis Apoptosis->CellDeath

Caption: Tebuconazole's inhibition of ergosterol synthesis and induction of ER stress.

Mancozeb: Multi-Site Inhibition and Induction of Oxidative Stress

Mancozeb is a multi-site contact fungicide with a non-specific mode of action, inhibiting various enzymes and biochemical processes within fungal cells.[16] It is known to interfere with enzymes containing sulfhydryl groups.[16] Mancozeb has also been shown to induce oxidative stress and activate the MAPK signaling pathway, leading to apoptosis.[3]

mancozeb_pathway cluster_pathway Mancozeb Signaling Pathway Mancozeb Mancozeb Enzymes Multiple Enzymes (containing -SH groups) Mancozeb->Enzymes Inhibition ROS Reactive Oxygen Species (ROS) Production Mancozeb->ROS Metabolism Cellular Respiration & Metabolism Enzymes->Metabolism CellDeath Fungal Cell Death Metabolism->CellDeath Disruption leads to OxidativeStress Oxidative Stress ROS->OxidativeStress MAPK MAPK Pathway OxidativeStress->MAPK Activation Apoptosis Apoptosis MAPK->Apoptosis Apoptosis->CellDeath

Caption: Mancozeb's multi-site action and induction of oxidative stress.

References

Assessing the Impact of Flusulfamide on Non-Target Soil Microorganisms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of Flusulfamide's effects on the soil microbiome reveals a nuanced impact profile when compared to other agricultural fungicides. While research indicates a transient reduction in microbial biomass following this compound application, its recovery appears more rapid compared to some alternatives. This guide provides a comparative analysis of this compound's performance against other fungicides, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in making informed decisions.

This compound, a sulfonamide fungicide, is primarily utilized for the control of soil-borne pathogens. However, the application of any agrochemical raises concerns about its potential effects on non-target organisms, particularly the vast and diverse microbial communities that are fundamental to soil health and ecosystem functioning. This guide synthesizes available data to compare the impact of this compound with other fungicides on key indicators of soil microbial health, including microbial biomass, enzyme activity, and community structure.

Comparative Analysis of Fungicide Impact on Soil Microbial Biomass

A direct comparative study on the effects of this compound and Fluazinam on soil microbial biomass, estimated through adenosine (B11128) triphosphate (ATP) content, revealed distinct recovery patterns. While this compound induced a rapid, significant reduction in soil ATP content, a gradual recovery was observed. In contrast, Fluazinam demonstrated a more prolonged deleterious effect on soil microbial biomass, with no signs of recovery within the study period.

FungicideConcentrationMeasurementDay 1Day 3Day 7Day 14Reference
This compound 3000 mg/kgATP (nmol/g soil)0.058 (60% reduction)Recovery initiated--
Fluazinam 3000 mg/kgATP (nmol/g soil)-No recoveryNo recoveryNo recovery
Control -ATP (nmol/g soil)0.143---

Impact on Soil Enzyme Activities: A Comparative Overview

Soil enzymes are crucial for nutrient cycling and are sensitive indicators of soil health. While specific data on this compound's impact on a wide range of soil enzymes is limited, studies on the broader class of sulfonamides and other fungicides provide a basis for comparison. For instance, the fungicide Chlorothalonil has been shown to have variable effects on different soil enzymes.

FungicideConcentrationDehydrogenase ActivityUrease ActivityPhosphatase ActivitySaccharase ActivityReference
Chlorothalonil 10-fold field rateDecreased (45-61%)No influenceIncreasedDecreased
Chlorothalonil Recommended field rateNo inhibitory impactNo inhibitory impact--

Effects on Soil Microbial Community Structure

The structure of the soil microbial community is a key determinant of its functional capacity. Fungicide applications can lead to shifts in the abundance and diversity of different microbial groups. Studies utilizing techniques like polymerase chain reaction-denaturing gradient gel electrophoresis (PCR-DGGE) have shown that fungicides such as Chlorothalonil can decrease microbial community diversity.

FungicideConcentrationEffect on Bacterial CommunityEffect on Fungal CommunityReference
Chlorothalonil Increasing concentrationsDecreased diversityDecreased biomass and diversity
Carbendazim, Captan Higher dosagesShift in PLFA pattern, potential reduction in actinomycetesDecreased biomass (ergosterol content)

Experimental Protocols

Measurement of Soil Microbial Biomass via ATP Content

This method provides an estimation of the viable microbial biomass in a soil sample by quantifying the amount of adenosine triphosphate (ATP), a molecule central to energy transfer in living cells.

Workflow for ATP Measurement:

ATP_Measurement_Workflow cluster_extraction ATP Extraction cluster_measurement Luminometry soil_sample Soil Sample extraction_buffer Addition of Extraction Reagent (e.g., TCA) soil_sample->extraction_buffer homogenization Homogenization/Shaking extraction_buffer->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant Collect Supernatant (ATP Extract) centrifugation->supernatant luciferin_luciferase Add Luciferin-Luciferase Reagent supernatant->luciferin_luciferase luminometer Measure Light Emission (Luminometer) luciferin_luciferase->luminometer atp_concentration Calculate ATP Concentration luminometer->atp_concentration

Caption: Workflow for soil microbial biomass estimation using the ATP assay.

Protocol:

  • Extraction: A known weight of soil is mixed with an extraction reagent, such as trichloroacetic acid (TCA), to lyse the microbial cells and release the ATP.

  • Homogenization: The mixture is thoroughly homogenized to ensure efficient extraction.

  • Centrifugation: The soil suspension is centrifuged to separate the soil particles from the supernatant containing the extracted ATP.

  • Measurement: The supernatant is mixed with a luciferin-luciferase reagent. The enzyme luciferase catalyzes the oxidation of luciferin (B1168401) in the presence of ATP, producing light.

  • Quantification: The amount of light produced is measured using a luminometer and is directly proportional to the ATP concentration, which is then used to estimate the microbial biomass.

Soil Enzyme Activity Assays

These assays measure the activity of specific enzymes in the soil, providing insights into the rates of key biogeochemical processes.

General Workflow for Soil Enzyme Assays:

Enzyme_Assay_Workflow cluster_assay Enzyme Assay soil_sample Soil Sample buffer_substrate Add Buffer and Specific Substrate soil_sample->buffer_substrate incubation Incubate under Controlled Conditions buffer_substrate->incubation stop_reaction Stop Reaction incubation->stop_reaction extraction Extract Product stop_reaction->extraction measurement Quantify Product (e.g., Spectrophotometry) extraction->measurement

Caption: General workflow for determining soil enzyme activity.

Protocols:

  • Dehydrogenase Activity: This assay measures the activity of intracellular dehydrogenases, which are involved in the respiratory processes of viable microbial cells.

    • Soil is incubated with a substrate, typically 2,3,5-triphenyltetrazolium chloride (TTC).

    • Dehydrogenases reduce the colorless TTC to the red-colored triphenyl formazan (B1609692) (TPF).

    • The TPF is extracted with a solvent (e.g., methanol) and its concentration is determined spectrophotometrically.

  • Urease Activity: This assay quantifies the rate of urea (B33335) hydrolysis to ammonia (B1221849) and carbon dioxide.

    • Soil is incubated with a urea solution in a buffered system.

    • The amount of ammonium (B1175870) produced is determined, often by colorimetric methods after extraction with a potassium chloride solution.

  • Phosphatase Activity: This assay measures the activity of phosphatases, which hydrolyze organic phosphorus compounds into inorganic phosphate (B84403).

    • Soil is incubated with a synthetic phosphate substrate, such as p-nitrophenyl phosphate (pNPP).

    • Phosphatases cleave the phosphate group, releasing p-nitrophenol (pNP), which is yellow under alkaline conditions.

    • The concentration of pNP is measured spectrophotometrically.

Analysis of Soil Microbial Community Structure by PCR-DGGE

Polymerase Chain Reaction-Denaturing Gradient Gel Electrophoresis (PCR-DGGE) is a molecular fingerprinting technique used to visualize the diversity of microbial communities.

Workflow for PCR-DGGE Analysis:

PCR_DGGE_Workflow cluster_dna DNA Extraction & PCR cluster_dgge DGGE & Analysis soil_sample Soil Sample dna_extraction Total DNA Extraction soil_sample->dna_extraction pcr_amplification PCR Amplification of 16S rRNA (Bacteria) or ITS (Fungi) genes dna_extraction->pcr_amplification dgge_gel Denaturing Gradient Gel Electrophoresis pcr_amplification->dgge_gel staining Gel Staining (e.g., SYBR Green) dgge_gel->staining visualization Gel Visualization and Band Analysis staining->visualization

Caption: Workflow for analyzing soil microbial community structure using PCR-DGGE.

Protocol:

  • DNA Extraction: Total microbial DNA is extracted from the soil sample using a suitable kit or protocol.

  • PCR Amplification: A specific gene region, such as the 16S rRNA gene for bacteria or the Internal Transcribed Spacer (ITS) region for fungi, is amplified using PCR with universal primers. One of the primers has a GC-clamp attached to prevent complete denaturation of the DNA fragments.

  • DGGE: The PCR products are separated on a polyacrylamide gel containing a linear gradient of a denaturing agent (e.g., urea and formamide). DNA fragments of the same length but with different sequences will denature at different points in the gradient and stop migrating, resulting in a banding pattern.

  • Visualization and Analysis: The gel is stained with a fluorescent dye (e.g., SYBR Green) and visualized under UV light. Each band theoretically represents a different microbial species or operational taxonomic unit (OTU). The number and intensity of the bands can be used to assess the diversity and relative abundance of the dominant microbial populations.

Conclusion

The available evidence suggests that this compound has a transient negative impact on soil microbial biomass, with a potential for quicker recovery compared to some other fungicides like Fluazinam. However, a comprehensive understanding of its effects on the broader aspects of soil microbial health, including specific enzyme activities and community structure, is still lacking. In contrast, more extensive data is available for fungicides like Chlorothalonil, which has been shown to significantly alter soil respiration, enzyme activities, and microbial community composition. Further research employing modern molecular techniques is crucial to fully elucidate the ecological footprint of this compound and to enable a more complete and objective comparison with its alternatives. This will ultimately support the development of more sustainable agricultural practices that minimize harm to the vital soil microbiome.

Validating Flusulfamide's Specificity Against Plasmodiophorales: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Flusulfamide's performance against other fungicides used to control pathogens from the order Plasmodiophorales, with a primary focus on Plasmodiophora brassicae, the causal agent of clubroot disease. Experimental data, detailed protocols, and visual representations of mechanisms and workflows are presented to offer an objective assessment for research and development purposes.

Executive Summary

This compound stands out as a specialized fungicide for the control of Plasmodiophorales. Its primary mode of action is the inhibition of resting spore germination, a critical stage in the pathogen's life cycle.[1][2] This specificity contrasts with broader-spectrum fungicides, offering a targeted approach to managing clubroot disease. This guide delves into the comparative efficacy, mechanisms of action, and experimental validation of this compound against other chemical controls.

Comparative Efficacy of Fungicides Against Plasmodiophora brassicae

The following table summarizes the efficacy of this compound and alternative fungicides in controlling Plasmodiophora brassicae, based on available experimental data.

FungicideMode of ActionEfficacy DataReference
This compound Inhibition of resting spore germination; causes aberrant protein folding.Granule formulation showed an 84.6% control value in field experiments.[3][1][2][3]
Fluazinam Uncoupler of oxidative phosphorylation in mitochondria.Demonstrated a 59.81% control efficacy against clubroot in a greenhouse study.[4][4][5][6]
Cyazofamid (B129060) Quinone inside Inhibitor (QiI); inhibits mitochondrial respiration.At a concentration of 0.3 mg/L, it inhibited resting spore germination by approximately 80%.[7][7][8][9][10]
Amisulbrom Quinone inside Inhibitor (QiI); inhibits mitochondrial respiration.Effective against oomycete zoospores and sporangia, suggesting a similar effect on P. brassicae.[11][11][12][13]
Ethaboxam (B41704) Disrupts β-tubulin assembly during mitosis.Primarily targets oomycetes like Pythium and Phytophthora.[14][15][14][15][16][17][18]
Chlorothalonil (B1668833) Multi-site inhibitor; reacts with glutathione (B108866) and inactivates cellular enzymes.Broad-spectrum, non-systemic fungicide.[19][20][21][19][20][21][22][23]

Mechanism of Action: A Visual Comparison

The distinct mechanisms by which these fungicides target Plasmodiophorales are crucial for understanding their specificity and potential for resistance development.

cluster_this compound This compound cluster_Alternatives Alternative Fungicides cluster_QiI QiI Fungicides (Cyazofamid, Amisulbrom) cluster_OxPhos Oxidative Phosphorylation Uncoupler cluster_Tubulin Tubulin Polymerization Inhibitor cluster_MultiSite Multi-Site Inhibitor This compound This compound Spore_Germination Resting Spore Germination This compound->Spore_Germination Inhibits Protein_Folding Aberrant Protein Folding Spore_Germination->Protein_Folding Disrupts QiI Cyazofamid, Amisulbrom Mitochondria Mitochondrial Respiration QiI->Mitochondria Inhibits (Complex III) Fluazinam Fluazinam Oxidative_Phosphorylation Oxidative Phosphorylation Fluazinam->Oxidative_Phosphorylation Uncouples Ethaboxam Ethaboxam Tubulin_Assembly β-tubulin Assembly Ethaboxam->Tubulin_Assembly Inhibits Chlorothalonil Chlorothalonil Cellular_Enzymes Multiple Cellular Enzymes Chlorothalonil->Cellular_Enzymes Inactivates start Start: Resting Spore Suspension Preparation treatment Addition of Test Compound (e.g., this compound) and Control start->treatment incubation Incubation (Dark, 25°C, 2-10 days) treatment->incubation sampling Aliquot Sampling at Time Intervals incubation->sampling staining Staining for Germination (Acetic-orcein/carmine) or Viability (Evans blue/CFW-PI) sampling->staining microscopy Microscopic Observation (400-1000x) staining->microscopy counting Quantification of Germinated or Viable Spores microscopy->counting end End: Data Analysis counting->end cluster_Pathogen Plasmodiophora brassicae cluster_Host Host Plant Response Pathogen P. brassicae Infection Auxin Auxin Signaling (Upregulated) Pathogen->Auxin Cytokinin Cytokinin Signaling (Upregulated) Pathogen->Cytokinin Defense Defense Signaling (SA, JA, ET) (Modulated) Pathogen->Defense Gall Gall Formation Auxin->Gall Cytokinin->Gall

References

Safety Operating Guide

Proper Disposal of Flusulfamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of flusulfamide, a fungicide used in agricultural and research settings. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound is classified as toxic if swallowed and very toxic to aquatic life.[1][2] Therefore, it must be handled and disposed of as hazardous waste.

Hazard Profile

A summary of the key hazards associated with this compound is provided in the table below. This information is derived from the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard ClassHazard StatementSignal WordPictogram
Acute toxicity, Oral (Category 3)H301: Toxic if swallowed[1][2]Danger💀
Hazardous to the aquatic environment, acute hazard (Category 1)H400: Very toxic to aquatic life[1][2]Warning🐠

Disposal Procedures

The primary recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. The following step-by-step procedure should be followed:

  • Segregation and Storage:

    • Store surplus and non-recyclable this compound in its original or a compatible, tightly sealed container.

    • Label the container clearly as "Hazardous Waste: this compound."

    • Store the container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Professional Disposal:

    • Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.

    • Provide the disposal company with the Safety Data Sheet (SDS) for this compound.

    • The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2] The material may be dissolved or mixed with a combustible solvent to facilitate incineration.[2]

  • Decontamination of Empty Containers:

    • Triple rinse empty containers with a suitable solvent (e.g., acetone (B3395972) or methanol).

    • Collect the rinsate as hazardous waste and add it to the this compound waste container.

    • After thorough rinsing, the container can be disposed of as non-hazardous waste, following institutional guidelines.

Crucially, do not dispose of this compound or its containers in the regular trash or pour it down the drain. [2] Discharge into the environment must be strictly avoided to prevent harm to aquatic ecosystems.[2]

Emergency Procedures

In case of a spill, follow these steps:

  • Evacuate: Evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Collect: Carefully collect the absorbed material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Flusulfamide_Disposal_Workflow cluster_lab Laboratory Procedures cluster_disposal Professional Disposal cluster_decontamination Container Decontamination A Unused or Waste this compound B Segregate and Store in Labeled, Sealed Container A->B Generate Waste C Contact Licensed Hazardous Waste Disposal Company B->C Prepare for Disposal D Incineration in a Chemical Incinerator with Afterburner and Scrubber C->D Transport E Environmentally Safe Destruction D->E F Empty this compound Container G Triple Rinse with Appropriate Solvent F->G H Collect Rinsate as Hazardous Waste G->H I Dispose of Rinsed Container as Non-Hazardous Waste G->I H->B Add to Waste

Caption: Logical workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Flusulfamide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in groundbreaking research and development, ensuring a safe environment is paramount. This guide provides essential safety and logistical information for the handling of Flusulfamide, a fungicide used in agricultural research. Adherence to these protocols is critical to mitigate risks and ensure the well-being of all personnel.

Immediate Safety and Handling Protocols

This compound is classified as toxic if swallowed and is very toxic to aquatic life.[1][2] Therefore, stringent adherence to safety protocols is mandatory. The following table summarizes key quantitative safety data for this compound.

ParameterValueReference
Acute Oral Toxicity (Rat) LD50: 132 mg/kg (female), 180 mg/kg (male)[1]
Acute Dermal Toxicity (Rat) LD50: >2000 mg/kg[1]
Acute Inhalation Toxicity (Rat) LC50: 0.47 mg/L/4h[1]
Aquatic Toxicity (Fish, 96h) LC50: 0.302 mg/L (carp)[1]
Aquatic Toxicity (Daphnia, 48h) EC50: 0.29 mg/L[1]
Occupational Exposure Limits (OELs) Not established by major regulatory bodies.[3]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against exposure. The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes and airborne particles.[2]

  • Respiratory Protection: In environments where dust or aerosols may be generated, a NIOSH-approved particulate respirator is essential.[2]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[2] Gloves should be inspected before each use and disposed of properly after handling the compound.

  • Protective Clothing: A lab coat or chemical-resistant apron should be worn over personal clothing.[2] Closed-toe shoes are mandatory in the laboratory.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Weighing:

  • Always handle this compound in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure.
  • Before handling, ensure all necessary PPE is correctly donned.
  • Use a dedicated set of utensils (spatulas, weigh boats) for this compound to prevent cross-contamination.
  • Weigh the required amount of this compound carefully to avoid generating dust.

2. Dissolving and Solution Preparation:

  • When preparing solutions, add this compound to the solvent slowly to prevent splashing.
  • If the procedure involves heating, do so in a well-ventilated area, such as a fume hood.
  • Clearly label all containers with the chemical name, concentration, date, and responsible individual's initials.

3. During the Experiment:

  • Keep all containers with this compound sealed when not in use.
  • Avoid contact with skin and eyes. In case of accidental contact, follow the first aid measures outlined in the Safety Data Sheet.
  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Disposal Plan: Safe and Compliant Waste Management

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.
  • Liquid waste containing this compound should be collected in a separate, sealed, and properly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

2. Decontamination:

  • All glassware and equipment that have come into contact with this compound must be decontaminated. A thorough rinse with an appropriate solvent, followed by washing with soap and water, is recommended. The solvent rinse should be collected as hazardous waste.

3. Final Disposal:

  • All this compound waste must be disposed of through a licensed hazardous waste disposal company.[2] Do not pour any this compound waste down the drain, as it is highly toxic to aquatic organisms.[1][2]
  • Follow all institutional and local regulations for hazardous waste disposal.

Workflow for Safe Handling of this compound

Flusulfamide_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Don PPE B Prepare Work Area (Fume Hood) A->B Proceed C Weigh this compound B->C Proceed D Prepare Solution C->D Transfer E Conduct Experiment D->E Use in Experiment F Segregate Waste (Solid & Liquid) E->F Generate Waste G Decontaminate Equipment E->G After Use H Dispose via Licensed Contractor F->H Collection G->H Collection of Rinsate

Caption: Safe handling and disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Flusulfamide
Reactant of Route 2
Reactant of Route 2
Flusulfamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。